6-Methyl-2,2'-bipyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-5-4-7-11(13-9)10-6-2-3-8-12-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCYXFYLGPOKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00348656 | |
| Record name | 6-methyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56100-22-2 | |
| Record name | 6-methyl-2,2'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00348656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methyl-2,2'-bipyridine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 6-Methyl-2,2'-bipyridine: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 6-Methyl-2,2'-bipyridine, a crucial ligand in coordination chemistry and a valuable building block in the synthesis of functional materials and pharmaceuticals.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of various synthetic routes, including palladium-catalyzed cross-coupling reactions and classical named reactions. The guide emphasizes the underlying chemical principles, practical experimental protocols, and the critical aspects of purification and characterization to ensure the synthesis of high-purity this compound.
Introduction: The Significance of this compound
The 2,2'-bipyridine scaffold is a cornerstone of coordination chemistry, renowned for its ability to form stable complexes with a vast array of metal ions. The introduction of a methyl group at the 6-position, affording this compound, imparts unique steric and electronic properties to the ligand system. This strategic modification influences the coordination geometry, redox potentials, and reactivity of the resulting metal complexes, making them highly valuable in catalysis, materials science, and biomedical applications.[2][4] The asymmetric nature of this compound also provides a platform for the development of chiral catalysts and probes. Given its importance, the efficient and reliable synthesis of this compound is of paramount interest to the scientific community.
Strategic Approaches to the Synthesis of this compound
The construction of the this compound framework can be achieved through several synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups. This guide will focus on the most prevalent and effective methods, including modern cross-coupling reactions and the classical Kröhnke pyridine synthesis.
Palladium-Catalyzed Cross-Coupling Reactions: A Modern Approach
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls, and the preparation of this compound is no exception. These methods offer high yields, mild reaction conditions, and excellent functional group tolerance.[5]
The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, stands out as a particularly efficient method for synthesizing substituted bipyridines.[6][7] This approach is often favored due to the high reactivity of the organozinc reagent and the relatively mild reaction conditions.[5]
A common strategy involves the coupling of a pyridylzinc reagent with a halogenated methylpyridine. For the synthesis of this compound, this translates to the reaction of 2-pyridylzinc halide with 2-bromo-6-methylpyridine or 2-chloro-6-methylpyridine.
Key Mechanistic Considerations: The catalytic cycle of the Negishi coupling is generally understood to involve three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the pyridyl halide to form a Pd(II) intermediate.
-
Transmetalation: The organozinc reagent transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple, regenerating the Pd(0) catalyst and forming the desired 2,2'-bipyridine product.
Caption: Workflow for the Negishi Cross-Coupling Synthesis.
Experimental Protocol: Negishi Synthesis of this compound [6][7]
-
Preparation of the Pyridylzinc Reagent:
-
To a solution of 2-bromopyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium at -78 °C.
-
After stirring for 30 minutes, add a solution of anhydrous zinc chloride in THF to the reaction mixture and allow it to warm to room temperature.
-
-
Cross-Coupling Reaction:
-
In a separate flask, dissolve 2-bromo-6-methylpyridine and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] in anhydrous THF.
-
To this solution, add the freshly prepared 2-pyridylzinc chloride solution via cannula.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation.
-
While the Negishi coupling is highly effective, Stille and Suzuki couplings present viable alternatives.
-
Stille Coupling: This method utilizes an organotin reagent (e.g., 2-(tributylstannyl)pyridine) and a pyridyl halide.[2][8] A significant drawback of the Stille coupling is the toxicity of the organotin compounds and the difficulty in removing tin byproducts.[2][5]
-
Suzuki Coupling: The Suzuki coupling employs a more environmentally benign organoboron reagent (e.g., 2-pyridylboronic acid) with a pyridyl halide.[2][8] A challenge in the synthesis of 2,2'-bipyridines via Suzuki coupling has been the instability of 2-pyridylboronic acids.[8] However, the development of stable boronic acid derivatives and specialized catalytic systems has largely overcome this limitation.[8]
| Coupling Reaction | Organometallic Reagent | Halide Partner | Catalyst | Key Advantages | Key Disadvantages |
| Negishi | Organozinc | Pyridyl Halide | Pd or Ni | High yields, mild conditions, good functional group tolerance.[5] | Moisture-sensitive organometallic reagent. |
| Stille | Organotin | Pyridyl Halide | Pd | Tolerant to a wide range of functional groups.[2] | Toxic tin reagents and byproducts.[2][5] |
| Suzuki | Organoboron | Pyridyl Halide | Pd | Environmentally benign, commercially available reagents.[2] | Instability of some 2-pyridylboronic acids.[8] |
The Kröhnke Pyridine Synthesis: A Classical Approach
The Kröhnke pyridine synthesis is a powerful and versatile method for preparing substituted pyridines.[9][10][11] It involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[7][9][11]
For the synthesis of this compound, a suitable strategy would involve the reaction of the pyridinium salt derived from 2-acetyl-6-methylpyridine with an appropriate α,β-unsaturated carbonyl compound.
Key Mechanistic Considerations: The reaction proceeds through a Michael addition of the enolate of the pyridinium salt to the α,β-unsaturated carbonyl compound, followed by cyclization and aromatization.[9]
Caption: Workflow for the Kröhnke Pyridine Synthesis.
Other Synthetic Routes
-
Ullmann Coupling: This classical method involves the copper-promoted coupling of two molecules of a halo-pyridine.[12][13] While historically significant, the Ullmann reaction often requires harsh reaction conditions (high temperatures) and can lead to moderate yields.[12] Modern variations using palladium and nickel catalysts have been developed to improve the reaction scope and conditions.[2][12]
-
Addition of Organometallic Reagents to 2,2'-Bipyridine: A direct approach involves the addition of an organometallic reagent, such as methyllithium, to 2,2'-bipyridine.[14] This is followed by an oxidation step to aromatize the dihydropyridine intermediate. This method can be effective but may lack regioselectivity and require careful control of reaction conditions.
Purification and Characterization
The purification of this compound is crucial to remove starting materials, byproducts, and catalyst residues. Common purification techniques include:
-
Vacuum Distillation: Effective for removing non-volatile impurities. The boiling point of this compound is reported to be 117-119 °C at 0.1 mm Hg.[14]
-
Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes is a common method for achieving high purity.[7]
-
Recrystallization: If the product is a solid at room temperature or can be converted to a solid salt, recrystallization can be an effective purification technique.
Once purified, the identity and purity of this compound must be confirmed by analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group. The chemical shifts and coupling constants are diagnostic for the structure.[14][15]
-
¹³C NMR: The carbon NMR spectrum shows the expected number of signals for the unique carbon atoms in the molecule.[14]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 171.[14]
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the calculated values for the molecular formula C₁₁H₁₀N₂.
Table of Expected Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | Aromatic protons (~7.1-8.7 ppm), Methyl protons (~2.6 ppm).[14] |
| ¹³C NMR (CDCl₃) | Aromatic carbons (~117-158 ppm), Methyl carbon (~24.5 ppm).[14] |
| ESI-MS | [M+H]⁺ at m/z 171.22 (calculated).[14] |
Conclusion
The synthesis of this compound can be accomplished through a variety of methods, with modern palladium-catalyzed cross-coupling reactions, particularly the Negishi coupling, offering a highly efficient and versatile route. The choice of synthetic strategy should be guided by factors such as substrate availability, scalability, and the desired level of purity. Careful purification and thorough characterization are essential to ensure the quality of the final product for its intended applications in research and development. This guide provides the foundational knowledge and practical insights necessary for the successful synthesis of this important chemical compound.
References
- Smith, A. P.; Savage, S. A.; Love, J. C.; Fraser, C. L. Efficient Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. The Journal of Organic Chemistry, 1998, 63 (26), 10048–10051. [Link]
- Smith, A. P.; Savage, S. A.; Love, J. C.; Fraser, C. L. Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-bipyridine. Organic Syntheses, 2002, 78, 51. [Link]
- Potts, K. T.; Winslow, P. A. Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls. The Journal of Organic Chemistry, 1985, 50 (26), 5405–5409. [Link]
- Liu, T.; Fraser, C. L. Discussion Addendum for: Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2′-Bipyridine. Organic Syntheses, 2012, 89, 76-81. [Link]
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A Technical Guide to the Molecular Structure of 6-Methyl-2,2'-bipyridine
Abstract
6-Methyl-2,2'-bipyridine is a prominent heterocyclic compound and a derivative of 2,2'-bipyridine, one of the most widely used chelating ligands in coordination chemistry.[1] The introduction of a methyl group at the 6-position imparts significant steric and electronic modifications to the parent bipyridine framework, profoundly influencing its conformational preferences, coordination behavior, and utility in various chemical applications.[2][3] This technical guide provides an in-depth analysis of the molecular structure of this compound, synthesizing data from spectroscopic, crystallographic, and computational methodologies. We will explore its synthesis and characterization, delve into the structural nuances dictated by the methyl substituent, and discuss how these features govern its function as a versatile ligand in catalysis and materials science.[2][4] This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this important molecular scaffold.
Introduction: The Significance of Asymmetric Bipyridines
The 2,2'-bipyridine (bpy) scaffold is a cornerstone of coordination chemistry, celebrated for its ability to form stable complexes with a vast array of metal ions.[1][2] These complexes are central to numerous applications, including catalysis, photochemistry, and the development of advanced materials.[1][4] The strategic functionalization of the bipyridine core allows for the fine-tuning of its properties. This compound (CAS: 56100-22-2) is a prime example of how a simple modification—the addition of a single methyl group—can introduce asymmetry and steric hindrance, leading to unique chemical behaviors.[2][5]
The methyl group at the 6-position, adjacent to one of the coordinating nitrogen atoms, creates a sterically demanding environment. This has profound implications for the geometry of its metal complexes, often forcing specific coordination arrangements and influencing the reactivity of the metallic center.[3][6] Understanding the precise molecular structure of the uncoordinated ligand is therefore the first critical step in predicting and exploiting its behavior in complex systems.
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | [5][7][8] |
| Molecular Weight | 170.21 g/mol | [5][8][9] |
| Appearance | Off-white to yellow or brown solid or liquid | [2][10][11] |
| Boiling Point | 117-119 °C at 0.1 mmHg | [9][11][12] |
| Density | ~1.09 g/mL at 25 °C | [7][9] |
| IUPAC Name | 2-methyl-6-(pyridin-2-yl)pyridine | [5][7] |
Synthesis and Spectroscopic Characterization
The reliable synthesis and unambiguous characterization of this compound are paramount for its application. Several synthetic routes have been established, with modern cross-coupling methods offering high efficiency and scalability.
Synthetic Strategy: Negishi Cross-Coupling
A highly efficient method for synthesizing substituted bipyridines is the Negishi cross-coupling reaction.[13] This approach involves the palladium-catalyzed reaction of an organozinc reagent with an organohalide (or triflate). For this compound, this typically involves coupling a 2-pyridylzinc reagent with a 2-halo-6-methylpyridine.[13] This method is often preferred over older techniques like the Kröhnke method due to its higher yields and cleaner reaction profiles.[13]
Caption: Workflow for the synthesis of this compound via Negishi coupling.
Spectroscopic Validation
Confirming the identity and purity of the synthesized product relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.
-
¹H NMR (400 MHz, CDCl₃): The spectrum is characterized by a series of signals in the aromatic region (7.1-8.7 ppm) corresponding to the seven distinct protons on the two pyridine rings. A key diagnostic signal is a singlet at approximately 2.61 ppm, which integrates to three protons and confirms the presence of the methyl group.[9] The coupling patterns (doublets, triplets, and multiplets) in the aromatic region provide definitive information about the substitution pattern.[9]
-
¹³C NMR (100 MHz, CDCl₃): The spectrum typically shows 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule. The methyl carbon appears as an upfield signal around 24.5 ppm, while the aromatic carbons resonate between 117 and 158 ppm.[9]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. The spectrum of this compound is dominated by vibrations characteristic of the pyridine rings.
-
C=N and C=C Stretching: Strong bands are observed in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the C=N and C=C bonds within the aromatic rings.[14]
-
C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is observed just below 3000 cm⁻¹.
-
Ring Vibrations/Bending: A complex fingerprint region below 1400 cm⁻¹ contains various C-H bending and ring deformation modes, which are characteristic of the substituted pyridine structure.
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight. The compound readily protonates to show a strong signal for the molecular ion [M+H]⁺ at m/z 171.[9]
In-Depth Molecular Structure Analysis
The structure of this compound is defined by the interplay of its aromatic framework and the conformational freedom around the inter-ring C-C bond, which is significantly influenced by the methyl substituent.
Conformational Isomerism: The Transoid Ground State
Like its parent, 2,2'-bipyridine, the 6-methyl derivative can exist in different conformations due to rotation about the C2-C2' single bond.[15] The two principal planar conformations are the transoid (or anti) form, where the nitrogen atoms are on opposite sides of the C-C bond, and the cisoid (or syn) form, where they are on the same side.
In the solid state and in solution, the lowest energy conformation for unsubstituted 2,2'-bipyridine is the planar transoid arrangement.[15] This preference is driven by the minimization of steric repulsion between the hydrogen atoms at the 3 and 3' positions. For this compound, the steric clash between the bulky methyl group and the hydrogen at the 3'-position provides an even stronger driving force for the molecule to adopt the transoid conformation in its ground state. The cisoid conformation, which is a prerequisite for bidentate chelation to a metal center, is energetically less favorable due to this steric hindrance.
Caption: Conformational isomers of this compound.
Crystallographic Insights
Single-crystal X-ray diffraction studies of metal complexes containing the this compound ligand provide invaluable, direct evidence of its structural properties upon coordination.[6]
-
Inter-ring Dihedral Angle: While the free ligand prefers a planar transoid conformation, upon chelation to a metal, it is forced into a cisoid arrangement. The steric repulsion from the methyl group often prevents the two pyridine rings from being perfectly coplanar. This results in a twisted conformation, characterized by a non-zero dihedral angle between the planes of the two rings.
-
Bond Lengths and Angles: In metal complexes, the coordination to a metal center induces changes in the ligand's internal geometry. For instance, in a palladium complex [Pd(L)₂Cl][BF₄], the Pd-N distance averages 2.042 Å.[6] In this specific structure, the steric hindrance from the methyl group is so significant that one of the this compound ligands acts as a monodentate ligand, with the nitrogen of the methyl-substituted ring remaining uncoordinated.[6] This demonstrates the profound impact of the 6-methyl substituent on the ligand's coordination mode.
Computational Modeling: A Deeper Look
Density Functional Theory (DFT) calculations are powerful for probing the electronic structure and energetic landscape of molecules like this compound.[16][17]
-
Conformational Energy Profile: DFT calculations can map the potential energy surface for rotation around the C2-C2' bond, quantifying the energy difference between the transoid and cisoid conformers and the rotational barrier separating them. These calculations typically confirm that the transoid structure is the global minimum, with the cisoid form being several kcal/mol higher in energy.
-
Electronic Properties: The methyl group is a weak electron-donating group. DFT can be used to calculate molecular orbitals (HOMO/LUMO) and electrostatic potential maps. These calculations show that the methyl group slightly increases the electron density on the substituted pyridine ring, which can subtly influence the ligand's donor properties and the stability of its metal complexes.
Structural Implications for Coordination and Catalysis
The unique structural features of this compound directly translate to its behavior as a ligand and its performance in catalytic systems.
-
Steric Control in Catalysis: The steric bulk of the methyl group is a critical design element in catalysis.[3] In reactions such as Ni-catalyzed cross-coupling, the 6-methyl substituent can influence the rate of reductive elimination, prevent the formation of undesired off-cycle species, and control the stereochemistry of the product.[3] For example, 6,6'-disubstituted bipyridine ligands have been shown to stabilize Ni(I) species, which are key intermediates in cross-electrophile coupling reactions.[3]
-
Modulation of Redox Properties: The electronic perturbation from the methyl group, though modest, can alter the redox potential of the resulting metal complex. This is a crucial parameter in designing complexes for photocatalysis or electrocatalysis, where electron transfer events are central to the catalytic cycle.
-
Unidentate Coordination: As observed in the palladium complex, the steric hindrance can be so pronounced that it favors unidentate over bidentate coordination.[6] This behavior can be exploited to create complexes with open coordination sites, which are often necessary for substrate binding and activation in catalysis.
Caption: Logical workflow of metal complex formation with this compound.
Conclusion
The molecular structure of this compound is a compelling case study in substituent effects. The strategic placement of a single methyl group on the bipyridine framework introduces significant steric hindrance that dictates its preferred conformation, modulates its coordination chemistry, and ultimately defines its utility in advanced applications. Its tendency to enforce specific geometries and even adopt unusual coordination modes makes it a valuable tool for the rational design of catalysts and functional materials. A thorough understanding of its structural and electronic properties, gained through the synthesis of spectroscopic, crystallographic, and computational data, is essential for any researcher aiming to harness the full potential of this versatile ligand.
References
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- A. G. G. Perera, R. S. S. R. Arachchige, C. S. K. Rajapakse. (2021). The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. Inorganics, 9(6), 45. [Link]
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- Kang, J., Moon, S. H., Paek, S., et al. (2022). Synthesis, crystal structure and DFT calculations of (2′,6′-difluoro-2,3′-bipyridine-κN²)[2,6-difluoro-3-(pyridin-2-yl)phenyl-κ²C¹,N³]methylplatinum(II).
- Wikipedia. (2023). 2,2′-Bipyridine.
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- 11. This compound | 56100-22-2 [sigmaaldrich.com]
- 12. This compound CAS#: 56100-22-2 [m.chemicalbook.com]
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- 17. journals.iucr.org [journals.iucr.org]
Solubility of 6-Methyl-2,2'-bipyridine in Organic Solvents: A Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide:
Introduction: The Significance of 6-Methyl-2,2'-bipyridine
This compound is a heterocyclic aromatic compound, a derivative of 2,2'-bipyridine, which is renowned for its role as a chelating ligand in coordination chemistry.[1][2] The introduction of a methyl group at the 6-position sterically influences its coordination properties, making it a valuable tool in the synthesis of bespoke catalysts, advanced materials, and photosensitizers.[3][4][5] In the realm of drug development and organic synthesis, understanding the solubility of this compound is paramount. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical factor in purification processes such as crystallization and chromatography.[6] This guide provides a comprehensive overview of the physicochemical properties of this compound, offers predictive models for its solubility, and details rigorous experimental protocols for its determination.
Part 1: Physicochemical Profile and Solubility Prediction
The solubility of a compound is fundamentally governed by its molecular structure and the physical properties of the solvent. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[7]
Molecular Characteristics of this compound
To predict its solubility, we must first analyze the molecular structure of this compound. The molecule consists of two pyridine rings linked by a C-C bond, with a methyl group attached to one ring. This structure imparts a combination of polar and non-polar characteristics. The two nitrogen atoms in the pyridine rings are electronegative, creating localized dipoles and acting as hydrogen bond acceptors.[8] However, the overall molecule is dominated by the non-polar aromatic rings and the methyl group. This dual nature suggests that this compound will exhibit a broad range of solubilities in various organic solvents.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | [9][10] |
| Molecular Weight | 170.21 g/mol | [9][11] |
| Density | 1.09 g/mL at 25 °C | [10][12] |
| pKa (Predicted) | 4.82 ± 0.10 | [12] |
| Boiling Point | 117-119 °C at 0.1 mmHg | [9] |
| Hydrogen Bond Acceptors | 2 | [8] |
| Hydrogen Bond Donors | 0 | [8] |
Table 1: Key physicochemical properties of this compound.
The Role of the Solvent
Organic solvents are typically classified based on their polarity into three main categories: polar protic, polar aprotic, and non-polar.
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding. Given that this compound has hydrogen bond acceptors, it is expected to show moderate to good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., acetone, tetrahydrofuran, ethyl acetate): These solvents have dipole moments but do not have O-H or N-H bonds. The dipole-dipole interactions between these solvents and the polar regions of this compound should facilitate solubility. Synthesis procedures for this compound often utilize solvents like tetrahydrofuran (THF) and acetone, indicating its solubility in these media.[9]
-
Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents primarily interact through weak van der Waals forces (London dispersion forces). The large non-polar surface area of the bipyridine rings suggests that the compound will be soluble in these solvents, particularly aromatic solvents like toluene due to potential π-π stacking interactions. The parent compound, 2,2'-bipyridine, is noted to be very soluble in ether and benzene.[13]
Predictive Solubility Framework
The following diagram outlines the logical workflow for predicting the solubility of this compound in a given organic solvent.
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- 1. 2,2′-Bipyridine - Wikipedia [en.wikipedia.org]
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Authored by: Dr. Gemini, Senior Application Scientist
An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Methyl-2,2'-bipyridine
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (CAS: 56100-22-2), a critical ligand in coordination chemistry and a versatile intermediate in organic synthesis.[1][2] Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing the spectral features of substituted bipyridines, offers a detailed experimental protocol for data acquisition, and presents a thorough interpretation of the ¹H NMR spectrum. By integrating field-proven insights with authoritative references, this guide serves as an essential resource for the unambiguous characterization of this important molecule.
Introduction: The Significance of this compound and NMR
This compound is a heterocyclic compound featuring a bipyridine core functionalized with a methyl group. This substitution breaks the C₂ symmetry of the parent 2,2'-bipyridine, rendering all aromatic protons chemically inequivalent. Its primary utility lies in its function as a bidentate chelating ligand, forming stable complexes with a vast array of transition metals. These complexes are instrumental in catalysis, materials science, and bioinorganic chemistry.
Given its role as a foundational building block, unequivocal structural verification is paramount. ¹H NMR spectroscopy stands as the most powerful and accessible technique for this purpose. It provides detailed information about the electronic environment, connectivity, and spatial arrangement of protons within the molecule. This guide explains the causality behind the observed chemical shifts and coupling patterns, empowering the scientist to not just acquire a spectrum, but to interpret it with confidence.
Foundational Principles: Interpreting the Spectra of Substituted Pyridines
The ¹H NMR spectrum of a substituted pyridine is governed by the interplay of electron density and proton-proton interactions through the covalent framework.
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment. The nitrogen heteroatom is strongly electron-withdrawing, which deshields the ring protons, causing them to resonate at a lower field (higher ppm values, typically 7.0-9.0 ppm) compared to benzene.[3] The methyl group at the 6-position is a weak electron-donating group (EDG). This EDG increases electron density, particularly at the ortho (position 5) and para (position 3) positions relative to itself, causing a slight upfield shift (lower ppm) for these protons.[3]
-
Spin-Spin Coupling (J): Protons on adjacent carbons ("vicinal" protons) interact through the intervening bonds, causing their signals to split. The magnitude of this splitting, the coupling constant (J), is diagnostic of the relationship between the protons:
-
Ortho Coupling (³J): Typically the largest coupling, ranging from 4.0 to 9.0 Hz.
-
Meta Coupling (⁴J): Smaller, usually between 1.0 and 3.0 Hz.
-
Para Coupling (⁵J): The smallest and often not resolved, <1.0 Hz.
-
-
Integration: The area under each signal is directly proportional to the number of protons it represents. For this compound, we expect to see seven individual signals in the aromatic region, each integrating to one proton, and one signal in the aliphatic region integrating to three protons.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
This protocol outlines a self-validating system for obtaining a publication-quality ¹H NMR spectrum on a standard 400 MHz spectrometer.
Sample Preparation
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Use approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its good solubilizing power for many organic compounds and its single residual solvent peak at ~7.26 ppm.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
-
Dissolution & Transfer: Dissolve the sample completely in the deuterated solvent within a clean vial. Transfer the solution to a 5 mm NMR tube.
Spectrometer Setup and Data Acquisition
-
Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent.
-
Shimming: Optimize the magnetic field homogeneity ("shimming") to achieve sharp, symmetrical peaks with minimal linewidth.
-
Acquisition Parameters (400 MHz Example):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.
-
Number of Scans (NS): Acquire 8 to 16 scans for a sample of this concentration.
-
Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for full magnetization recovery, ensuring accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm.
-
Integrate all signals.
-
Spectral Analysis: Decoding the ¹H NMR of this compound
The ¹H NMR spectrum of this compound is complex due to the lack of symmetry. The following table summarizes the reported spectral data in CDCl₃.[4]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6' | 8.65 | d | ~8.0 Hz | 1H |
| H3' | 8.38 | d | 8.0 | 1H |
| H3 | 8.15 | d | 7.9 | 1H |
| H4' | 7.72-7.82 | m (td) | ~7.9, ~1.8 Hz | 1H |
| H4 | 7.66 | t | 7.7 | 1H |
| H5' | 7.21-7.30 | m (ddd) | ~7.7, ~4.8, ~1.2 Hz | 1H |
| H5 | 7.13 | d | 7.7 | 1H |
| -CH₃ | 2.61 | s | - | 3H |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency. The assignments for H4' and H5' are based on typical coupling patterns for pyridine rings.
Structural Diagram and Proton Numbering
To facilitate discussion, the standard numbering scheme is used. The pyridine ring with the methyl group is designated as the 'unprimed' ring, and the other is the 'primed' ring.
Caption: Structure and numbering of this compound.
Detailed Peak Assignments
-
-CH₃ Signal (δ 2.61, singlet): This upfield signal is characteristic of methyl protons attached to an aromatic ring. Its integration of 3H and its singlet nature (no adjacent protons to couple with) make its assignment straightforward.[4]
-
H6' (δ 8.65, doublet): This is the most downfield proton. It is in the ortho position to the electron-withdrawing nitrogen (N1') and is subject to the deshielding anisotropic effect from the adjacent unprimed ring. It appears as a doublet due to ortho-coupling with H5'.
-
H3' and H3 (δ 8.38 and 8.15, doublets): These protons are ortho to the inter-ring C-C bond and meta to their respective nitrogen atoms. Their downfield position is expected. Differentiating between them requires more advanced techniques, but H3' is typically slightly more downfield. They are both doublets due to ortho-coupling with H4' and H4, respectively.
-
H4 and H4' (δ 7.66 and 7.72-7.82, triplet and multiplet): These protons are in the para position relative to their respective nitrogen atoms. H4 appears as a clean triplet because it is coupled to two adjacent protons (H3 and H5) with similar coupling constants. H4' is often a triplet of doublets (td) because it is ortho-coupled to both H3' and H5', and also shows a smaller meta-coupling to H6'.
-
H5 and H5' (δ 7.13 and 7.21-7.30, doublet and multiplet): H5 is the most upfield of the aromatic protons. It is ortho to the electron-donating methyl group, which provides significant shielding. It appears as a doublet due to ortho-coupling with H4. H5' is a complex multiplet as it is coupled to H6' (ortho), H4' (ortho), and H3' (meta).
Advanced Methods for Unambiguous Assignment
While 1D ¹H NMR provides substantial information, complex spectra can benefit from 2D NMR experiments for definitive assignment.[3]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. A cross-peak between two signals indicates that the corresponding protons are spin-coupled. This is invaluable for tracing the connectivity around each pyridine ring. For example, a cross-peak would be observed between the signals for H5 and H4, confirming their adjacency.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for confirming the assignment of protons relative to the methyl group and the quaternary carbons. A key correlation would be observed between the methyl protons (δ 2.61) and the C6 carbon, unequivocally linking this signal to the substituted ring.
Caption: A validated workflow for the complete NMR analysis of this compound.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic approach, beginning with the acquisition of a high-quality 1D spectrum and leveraging knowledge of fundamental principles, allows for a confident assignment of all proton signals. The characteristic upfield shift of the proton ortho to the methyl group (H5) and the distinct patterns of the seven inequivalent aromatic protons serve as a definitive fingerprint for this molecule. For cases requiring absolute certainty, 2D NMR techniques like COSY and HMBC provide an orthogonal layer of data to validate the structural assignment, ensuring the high degree of scientific integrity required in research and development.
References
- Development of a Student Lab Experiment: 1H NMR Characterization and Synthesis of Substituted 2,2'-Bipyridines. (n.d.).
- An investigation of the 1H nmr isotropic shifts for some methyl-substituted bipyridine complexes with Ni(II) and Co(II). (n.d.).
- Valdo, A., et al. (1991). High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Advanced Organic Synthesis.
Sources
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 6-Methyl-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts of 6-Methyl-2,2'-bipyridine. As a crucial ligand in coordination chemistry and a fundamental building block in the synthesis of functional materials and pharmaceutical compounds, a thorough understanding of its spectroscopic properties is paramount. This document offers a detailed assignment of the 13C NMR spectrum, supported by comparative analysis with the parent 2,2'-bipyridine molecule and established principles of substituent effects in heteroaromatic systems. A standardized experimental protocol for data acquisition is also presented, ensuring reproducibility for researchers in the field.
Introduction to 13C NMR Spectroscopy of Bipyridines
13C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides valuable information about the carbon framework, including the number of unique carbon environments, their hybridization state, and their electronic environment. For heteroaromatic compounds like this compound, 13C NMR is instrumental in confirming substitution patterns and understanding the electronic impact of substituents on the pyridine rings.
The chemical shift (δ) of a carbon nucleus is sensitive to the local electron density. Electronegative atoms, such as nitrogen in the pyridine ring, deshield adjacent carbon atoms, causing their resonances to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, like a methyl group, tend to shield nearby carbons, shifting their signals to a lower chemical shift (upfield), with the notable exception of the ipso-carbon.
Molecular Structure and Carbon Numbering
To facilitate the discussion of chemical shifts, a standardized numbering system for the carbon atoms of this compound is essential. The following diagram illustrates the molecular structure and the assigned numbering for each carbon atom.
Figure 1. Molecular structure and carbon numbering of this compound.
Experimental 13C NMR Chemical Shifts
The reported 13C NMR chemical shifts for this compound, acquired in deuterochloroform (CDCl3), are presented in Table 1.[1] These values are referenced to the solvent signal.
| Chemical Shift (δ, ppm) |
| 157.7 |
| 156.3 |
| 155.4 |
| 149.0 |
| 136.9 |
| 136.7 |
| 123.6 |
| 123.2 |
| 121.0 |
| 117.9 |
| 24.5 |
| Table 1. Experimental 13C NMR Chemical Shifts of this compound in CDCl3.[1] |
Assignment of 13C NMR Chemical Shifts
The assignment of the observed chemical shifts to the specific carbon atoms of this compound is achieved through a comparative analysis with the parent 2,2'-bipyridine and by considering the well-established substituent effects of a methyl group on a pyridine ring.
Reference Spectrum: 2,2'-Bipyridine
The assigned 13C NMR chemical shifts for the unsubstituted 2,2'-bipyridine in acetonitrile-d3 (CD3CN) are provided in Table 2. While the solvent differs from that used for this compound, the relative ordering of the chemical shifts provides a crucial baseline for our assignments.
| Carbon Atom | Chemical Shift (δ, ppm) |
| C2, C2' | 156.0 |
| C6, C6' | 149.2 |
| C4, C4' | 137.1 |
| C5, C5' | 124.1 |
| C3, C3' | 120.8 |
| Table 2. Assigned 13C NMR Chemical Shifts of 2,2'-bipyridine in CD3CN. |
Substituent Effects of the Methyl Group
The introduction of a methyl group at the C6 position induces predictable changes in the 13C NMR spectrum:
-
Ipso Effect: The carbon atom directly attached to the methyl group (C6) is expected to experience a significant downfield shift of approximately 8-10 ppm.
-
Ortho Effect: The adjacent carbon atoms (C5 and N1) will be slightly shielded (shifted upfield).
-
Meta Effect: The carbon atom meta to the methyl group (C4) will experience a small downfield shift.
-
Para Effect: The carbon atom para to the methyl group (C3) will be slightly shielded.
The chemical shifts of the carbons in the unsubstituted pyridine ring (the "primed" ring) are expected to be similar to those in 2,2'-bipyridine.
Proposed Assignments for this compound
Based on the principles outlined above, the following assignments for the 13C NMR chemical shifts of this compound are proposed (Table 3).
| Carbon Atom | Proposed Chemical Shift (δ, ppm) | Justification |
| C6 | 157.7 | Downfield shift from ~149 ppm in 2,2'-bipyridine due to the ipso-effect of the methyl group. |
| C2 | 156.3 | Corresponds to the C2 carbon of the substituted ring, expected to be similar to C2' and C2,2' in the parent compound. |
| C2' | 155.4 | Corresponds to the C2' carbon of the unsubstituted ring, expected to be similar to C2 and C2,2' in the parent compound. |
| C6' | 149.0 | Corresponds to the C6' carbon of the unsubstituted ring, expected to be very similar to C6,6' in the parent compound. |
| C4' | 136.9 | Corresponds to the C4' carbon of the unsubstituted ring, expected to be very similar to C4,4' in the parent compound. |
| C4 | 136.7 | Corresponds to the C4 carbon of the substituted ring, expected to be similar to C4' and C4,4' in the parent compound, with a slight meta-effect from the methyl group. |
| C5' | 123.6 | Corresponds to the C5' carbon of the unsubstituted ring, expected to be very similar to C5,5' in the parent compound. |
| C5 | 123.2 | Corresponds to the C5 carbon of the substituted ring, expected to be slightly shielded (upfield) compared to C5' due to the ortho-effect of the methyl group. |
| C3' | 121.0 | Corresponds to the C3' carbon of the unsubstituted ring, expected to be very similar to C3,3' in the parent compound. |
| C3 | 117.9 | Corresponds to the C3 carbon of the substituted ring, expected to be shielded (upfield) compared to C3' due to the para-effect of the methyl group. |
| -CH3 | 24.5 | Typical chemical shift for a methyl group attached to an aromatic ring. |
| Table 3. Proposed 13C NMR Chemical Shift Assignments for this compound in CDCl3. |
Experimental Protocol for 13C NMR Data Acquisition
To ensure the acquisition of high-quality and reproducible 13C NMR spectra of this compound, the following experimental protocol is recommended.
Figure 2. Recommended workflow for acquiring a 13C NMR spectrum of this compound.
Conclusion
This technical guide has provided a detailed examination of the 13C NMR chemical shifts of this compound. By leveraging comparative data from the parent 2,2'-bipyridine and established principles of substituent effects, a confident assignment of the spectrum has been proposed. The provided experimental protocol serves as a valuable resource for researchers to obtain high-quality, reproducible data. A thorough understanding of the spectroscopic properties of this important molecule is critical for its application in diverse areas of chemical research and development.
References
- Organic Syntheses Procedure for 5-methyl-2,2'-bipyridine. (n.d.). Organic Syntheses.
- Efficient Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. (2000). ACS Publications.
- Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls. (1985). OSTI.GOV.
- Computational protocols for calculating 13C NMR chemical shifts. (n.d.). ResearchGate.
- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
- The Role of this compound in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245352). (n.d.). Human Metabolome Database.
- Synthesis and 13C NMR chemical shift assignments of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters. (n.d.). ResearchGate.
- 13C NMR chemical shifts (ppm from CDCl3, δ = 77.00) of 2,2'-bipyridine-4,4'-dicarboxylates of bile acid methyl esters (3a-3d) and 3α-(2,6-dichlorophenylcarboxy) bile acid methyl esters (4a-4d). (n.d.). ResearchGate.
- 13C NMR Chemical Shifts. (n.d.). Oregon State University.
- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.
- CASPRE - 13C NMR Predictor. (n.d.). CASPRE.
- Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. (2024). Morganton Scientific.
- 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. (n.d.). ResearchGate.
- High-Spin Enforcement in First-Row Metal Complexes of a Constrained Polyaromatic Ligand: Synthesis, Structure, and Properties. (n.d.). The Royal Society of Chemistry.
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An In-depth Technical Guide to the Electronic Properties of 6-Methyl-2,2'-bipyridine Ligands
Prepared by: Gemini, Senior Application Scientist
Abstract
The 2,2'-bipyridine (bpy) scaffold is a cornerstone of coordination chemistry, prized for its robust chelating ability and rich photophysical and electrochemical properties. The introduction of substituents onto the bipyridyl frame is a powerful strategy for tuning these characteristics. This technical guide provides an in-depth analysis of 6-Methyl-2,2'-bipyridine (6-Me-bpy), a seemingly simple derivative where a single methyl group imparts profound changes to the ligand's electronic and steric profile. We will explore the dual role of the 6-methyl substituent—acting as a weak electron-donating group while simultaneously introducing significant steric hindrance near a coordinating nitrogen atom. This guide will detail the synthesis, experimental characterization, and computational analysis of 6-Me-bpy, offering researchers, scientists, and drug development professionals a comprehensive understanding of its fundamental properties and their implications for the design of advanced metal complexes.
Introduction: The Subtle Power of a Single Methyl Group
2,2'-Bipyridine and its derivatives are fundamental building blocks in fields ranging from catalysis and materials science to medicinal chemistry.[1][2] Their ability to form stable complexes with a vast array of transition metals is central to their utility.[3] The electronic structure of these ligands, particularly the energy of their π and π* orbitals, dictates the photophysical and electrochemical behavior of their corresponding metal complexes, often governed by metal-to-ligand charge transfer (MLCT) transitions.[3]
The strategic placement of substituents on the bipyridine rings allows for the fine-tuning of these properties. While substituents at the 4,4'- and 5,5'-positions primarily exert electronic effects (either electron-donating or -withdrawing), substitution at the 6,6'-positions introduces a significant steric component. This compound represents a fascinating case study where these two effects are in delicate balance. The methyl group is weakly electron-donating via an inductive effect, which is expected to raise the energy of the highest occupied molecular orbital (HOMO).[4] Concurrently, its proximity to one of the chelating nitrogen atoms creates steric hindrance that can distort coordination geometries and even alter the coordination mode of the ligand.[5][6] Understanding this interplay is critical for predicting and controlling the properties of its metal complexes.
Caption: Dual electronic and steric effects of the 6-methyl substituent.
Synthesis of this compound
The reliable synthesis of asymmetrically substituted bipyridines is crucial for their systematic study. While numerous methods exist, including the Kröhnke method and Ullmann coupling, modern cross-coupling reactions offer superior efficiency and regioselectivity.[2][7] The Negishi cross-coupling, which involves the reaction of an organozinc reagent with an organohalide catalyzed by a palladium or nickel complex, has proven particularly effective for preparing this compound in high yields.[7][8]
Experimental Protocol: Synthesis via Negishi Cross-Coupling
This protocol is adapted from established literature procedures.[7][8] The causality behind this choice lies in its high efficiency and tolerance for the pyridine functional groups, which can be problematic in other coupling schemes.
-
Preparation of the Organozinc Reagent (2-Pyridylzinc Bromide):
-
In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings and a crystal of iodine to dry tetrahydrofuran (THF).
-
Slowly add 2-bromopyridine dropwise to initiate the Grignard reaction, maintaining a gentle reflux.
-
After the magnesium is consumed, cool the resulting Grignard reagent to 0 °C.
-
In a separate flask, dissolve anhydrous zinc chloride (ZnCl₂) in dry THF and add this solution slowly to the Grignard reagent. Stir for 1-2 hours at room temperature to complete the transmetalation.
-
-
Cross-Coupling Reaction:
-
To the freshly prepared 2-pyridylzinc bromide solution, add 2-bromo-6-methylpyridine.
-
Add a catalytic amount of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.[9] Characterization is confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
-
Experimental Characterization of Electronic Properties
A multi-faceted approach combining spectroscopy and electrochemistry is required to fully elucidate the electronic properties of 6-Me-bpy.
Caption: Integrated workflow for characterizing 6-Me-bpy.
Spectroscopic Analysis: UV-Visible and Fluorescence
UV-Vis absorption spectroscopy probes the electronic transitions within the molecule. For bipyridyl ligands, the intense absorptions in the UV region (typically 270-310 nm) are assigned to π→π* transitions within the aromatic rings.[11] The electron-donating methyl group in 6-Me-bpy is expected to cause a slight red-shift (bathochromic shift) in these transitions compared to the unsubstituted 2,2'-bipyridine, reflecting a smaller energy gap between the π and π* orbitals.
Fluorescence spectroscopy provides insight into the emissive properties of the ligand. While 2,2'-bipyridine itself is weakly fluorescent, its emission is highly sensitive to its environment and conformation.[12][13] The presence of the 6-methyl group can influence the excited-state geometry and non-radiative decay pathways, thereby modulating the fluorescence quantum yield and lifetime.
| Ligand/Complex | Absorption λmax (nm) | Emission λmax (nm) | Key Observation | Reference |
| 6,6'-Me₂-bpy | ~270-305 | ~300-450 | π→π* transition observed. | [11] |
| [Ru(bipy)(terpy)(imi)]²⁺ | ~475 (MLCT) | 662 | Intense MLCT band characteristic of Ru(II) polypyridyl complexes. | [14] |
| [Ru(L₁)(L₂)(NCS)₂] | 514 (MLCT) | 686 | Mixed-ligand complex with methyl-substituted bipyridine shows a red-shifted emission. | [15] |
Note: Data is compiled from related substituted bipyridine compounds to illustrate general trends.
Experimental Protocol: UV-Vis Absorption Measurement
-
Sample Preparation: Prepare a stock solution of 6-Me-bpy of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., acetonitrile or DMSO). Perform serial dilutions to obtain a range of concentrations (e.g., 10-50 µM).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference/blank.
-
Measurement: Record the absorption spectrum of each diluted sample over a relevant wavelength range (e.g., 200-500 nm).
-
Analysis: Identify the wavelength of maximum absorbance (λmax). Verify the adherence to the Beer-Lambert law by plotting absorbance at λmax against concentration to calculate the molar extinction coefficient (ε).
Electrochemical Analysis: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique for investigating the redox properties of molecules. For bipyridyl ligands and their complexes, CV reveals the potentials at which electrons are added (reduction) or removed (oxidation). The electron-donating methyl group in 6-Me-bpy increases the electron density on the bipyridyl ring system. This makes the ligand harder to reduce (shifts the reduction potential to a more negative value) and, in a metal complex, makes the metal center easier to oxidize (shifts the oxidation potential to a less positive value) compared to analogous complexes with unsubstituted bipyridine.
A study on copper complexes demonstrated this effect clearly: the redox potential (E½) of the Cu⁺/Cu²⁺ couple shifted from +269 mV (vs Ag/Ag⁺) for [Cu(bpy)₂]⁺ to +697 mV for [Cu(6,6'-Me₂-bpy)₂]⁺.[9] This large positive shift indicates that the methyl groups significantly stabilize the Cu(I) oxidation state, making oxidation more difficult. A similar, though less pronounced, trend is expected for the monosubstituted 6-Me-bpy.
Experimental Protocol: Cyclic Voltammetry Measurement
-
System Preparation: Use a standard three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Solution Preparation: Dissolve the 6-Me-bpy or its metal complex in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.
-
Degassing: Purge the solution with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Measurement: Scan the potential over a range where redox events are expected. Record the resulting voltammogram.
-
Internal Standard: Add a small amount of an internal standard with a known, stable redox potential, such as ferrocene (Fc/Fc⁺ couple). Rerun the voltammogram and reference all measured potentials to the internal standard. This is a self-validating step that corrects for solvent effects and reference electrode drift.
Computational and Theoretical Analysis
Density Functional Theory (DFT) calculations provide invaluable insights into the electronic structure that underpins the experimentally observed properties.[16][17]
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic behavior.
-
HOMO: The energy of the HOMO relates to the ability to donate electrons (oxidation potential). A higher HOMO energy corresponds to easier oxidation.
-
LUMO: The energy of the LUMO relates to the ability to accept electrons (reduction potential). A lower LUMO energy corresponds to easier reduction.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is related to the molecule's electronic excitability and corresponds roughly to the energy of the lowest-lying electronic transition observed in the UV-Vis spectrum.[18]
For 6-Me-bpy, the inductive effect of the methyl group is predicted to raise the energy of the HOMO compared to unsubstituted bipyridine.[4] This makes the ligand a better electron donor, consistent with the electrochemical data showing that its metal complexes are easier to oxidize. The HOMO-LUMO gap may decrease slightly, consistent with the observed red-shift in the absorption spectrum.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 2,2'-Bipyridine (calc.) | -6.21 | -0.87 | 5.34 |
| This compound (est.) | > -6.21 | ~ -0.87 | < 5.34 |
| (Note: Bipyridine values are illustrative from DFT calculations.[19] 6-Me-bpy values are estimated based on the inductive effect.) |
Coordination Chemistry: The Impact of Steric Hindrance
While the electronic effects of the 6-methyl group are subtle, its steric impact can be dramatic. The methyl group's bulk near a nitrogen donor can prevent the formation of certain complex geometries or force the ligand to adopt unusual coordination modes.
For example, in a palladium(II) complex, [Pd(6-Me-bpy)₂Cl]⁺, the steric clash is so significant that one of the 6-Me-bpy ligands is forced to act as a monodentate ligand, with the nitrogen of the methyl-substituted ring remaining uncoordinated.[5] In a copper(II) complex, [Cu(6-Me-bpy)₂OHBF₃]⁺, the steric hindrance forces a distorted trigonal bipyramidal geometry where the methyl-substituted nitrogen atoms occupy the less-crowded axial positions.[5][20] This contrasts sharply with the typically planar or near-planar geometries found in many unsubstituted bipyridine complexes.[3]
Caption: Steric hindrance from the 6-methyl group distorts coordination.
This steric influence is a critical design parameter. While it can be a hindrance, it can also be exploited to enforce specific coordination geometries, prevent catalyst deactivation pathways, or create open coordination sites for substrate binding in catalytic applications.[6][21]
Conclusion
The electronic properties of this compound are governed by a nuanced interplay between a weak inductive electron-donating effect and a significant steric hindrance effect. The former subtly modifies the frontier orbital energies, leading to predictable shifts in redox potentials and spectroscopic transitions. The latter, however, can dominate the ligand's coordination behavior, forcing distorted geometries and profoundly influencing the stability and reactivity of its metal complexes. This guide has provided the theoretical basis, experimental protocols, and key data points necessary for researchers to understand, predict, and ultimately harness the unique characteristics of this versatile ligand in the development of new catalysts, materials, and therapeutic agents.
References
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- Potts, K. T., & Winslow, P. A. (1985). Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls. The Journal of Organic Chemistry, 50(25), 5405-5409. [Link]
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- Treadway, J. A., et al. (1996). Effects of Intraligand Electron Delocalization, Steric Tuning, and Excited-State Vibronic Coupling on the Photophysics of Aryl-Substituted Bipyridyl Complexes of Ru(II). Journal of the American Chemical Society, 118(49), 12240-12248. [Link]
- White, A. D., et al. (1993). Steric Ligand Effects of Six Bidentate Bipyridyl Ligands. Inorganic Chemistry, 32(25), 5779-5784. [Link]
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Topic: Steric Effects of the Methyl Group in 6-Methyl-2,2'-bipyridine
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The strategic placement of substituents on chelating ligands is a cornerstone of modern coordination chemistry, enabling precise control over the properties and reactivity of metal complexes. Among the most fundamental and impactful modifications is the introduction of steric bulk adjacent to the donor atoms. This technical guide provides a detailed examination of the steric effects imparted by a single methyl group at the C6 position of the 2,2'-bipyridine (bpy) scaffold. We will dissect how this seemingly minor modification dramatically alters the ligand's coordination behavior, influencing the geometry, stability, electronic structure, and ultimately, the functional capacity of its metal complexes. This document serves as a resource for researchers aiming to leverage the steric properties of 6-Methyl-2,2'-bipyridine (6-Me-bpy) in the rational design of catalysts, photosensitizers, and advanced materials.
Introduction: The Significance of Steric Hindrance in Ligand Design
2,2'-Bipyridine is a ubiquitous N,N'-bidentate chelating ligand, prized for its ability to form stable, well-defined complexes with a vast array of transition metals.[1][2][3] Its rigid, planar structure and rich redox chemistry have made it a foundational component in fields ranging from catalysis to photophysics.[4][5] However, the reactivity of a metal center is profoundly dictated by the three-dimensional environment created by its surrounding ligands.[5][6] Introducing substituents onto the bipyridine framework is a powerful strategy for tuning this environment.
Substituents can exert influence through two primary mechanisms:
-
Electronic Effects: Modifying the electron density at the nitrogen donor atoms, thereby altering the ligand's σ-donating and π-accepting capabilities.
-
Steric Effects: Introducing physical bulk that influences the approach of other molecules and distorts the ideal coordination geometry around the metal center.
The this compound ligand is a classic case study in the power of steric hindrance. The methyl group, positioned ortho to one of the coordinating nitrogen atoms, acts as a steric gatekeeper. Its presence introduces significant non-bonded interactions that have far-reaching consequences for the resulting metal complex, often dominating over its modest electronic-donating effect.[7][8] This guide will explore these consequences in detail, from synthesis to application.
Synthesis of this compound
The reliable synthesis of substituted bipyridines is crucial for their application. While classical methods like the Kröhnke synthesis exist, modern cross-coupling reactions offer superior efficiency and yield.[1] The Negishi cross-coupling, which pairs a pyridyl zinc reagent with a pyridyl triflate or halide, has proven to be a highly effective strategy for preparing 6-Me-bpy on a large scale.[1][9][10]
Experimental Protocol: Negishi Cross-Coupling Synthesis
This protocol is adapted from the efficient, high-yield synthesis described by Fraser et al.[1][9] It involves the coupling of 2-bromo-6-methylpyridine with a 2-pyridylzinc reagent.
Step 1: Preparation of 2-Pyridylzinc Chloride
-
To a solution of 2-bromopyridine in dry THF at -78°C, add tert-butyllithium dropwise. The solution will change color, indicating the formation of 2-lithiopyridine.
-
After stirring for 30 minutes, add a solution of anhydrous zinc chloride in THF to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the organozinc reagent.
Step 2: Palladium-Catalyzed Cross-Coupling
-
In a separate flask, dissolve 2-bromo-6-methylpyridine and the palladium catalyst (e.g., Pd(PPh₃)₄) in dry THF.
-
Add the freshly prepared 2-pyridylzinc chloride solution from Step 1 to this mixture.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.
-
After cooling, quench the reaction with aqueous ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Caption: Workflow for the Negishi synthesis of 6-Me-bpy.
Structural Consequences of the C6-Methyl Group
The primary effect of the C6-methyl group is steric. It forces significant deviations from the idealized geometries observed in complexes of unsubstituted bipyridine.
Distortion of Coordination Geometry
In an octahedral complex, such as [Ru(bpy)₃]²⁺, the ligands are arranged orthogonally. When 6-Me-bpy or, more dramatically, 6,6'-dimethyl-2,2'-bipyridine (6,6'-dmbpy) is used, the methyl groups clash with the other ligands and the metal's coordination sphere.[8][11] This steric repulsion leads to several key structural changes:
-
Elongation of Metal-Ligand Bonds: The M-N bond to the substituted pyridine ring is often lengthened to relieve steric strain.
-
Distortion of Bite Angle: The N-M-N "bite angle" of the chelating ligand may be altered.
-
Loss of Planarity: The two pyridine rings of the bipyridine ligand, which are typically coplanar in bpy complexes, are forced to twist relative to each other.[3]
-
Overall Geometric Distortion: The overall geometry of the complex is distorted from the ideal (e.g., octahedral), which can be quantified by parameters such as the sum of deviations from 90° angles (Σ) in the coordination sphere.[8]
These distortions have been confirmed by X-ray crystallography. For example, in a study of ruthenium(II) proline complexes, increasing the number of methyl groups at the 6 and 6' positions had a major impact on the distortion of the octahedral sphere.[8]
Quantitative Structural Comparison
The table below summarizes typical structural differences observed between complexes of bpy and its 6,6'-dimethylated analogue, which accentuates the effect of a single 6-methyl group.
| Parameter | [Ru(bpy)₂(L)]ⁿ⁺ Complex | [Ru(6,6'-dmbpy)₂(L)]ⁿ⁺ Complex | Rationale for Change |
| Ru-N(bpy) Bond Length | ~2.05 Å | ~2.11 Å | Elongated to alleviate steric clash between methyl groups and other ligands.[8] |
| Ligand Dihedral Angle | < 5° | > 10° | Pyridine rings twist to move methyl groups away from the coordination sphere. |
| Octahedral Distortion | Low | High | Severe steric hindrance prevents the attainment of an ideal octahedral geometry.[8] |
Note: Representative values are compiled from typical Ru(II) polypyridyl complexes. Actual values vary with the specific complex.
Impact on Complex Stability, Reactivity, and Catalysis
The structural distortions induced by the 6-methyl group have profound implications for the kinetic and thermodynamic properties of the metal complex.
Thermodynamic and Kinetic Effects
The steric strain introduced by the methyl group generally weakens the metal-ligand bond, decreasing the overall thermodynamic stability of the complex compared to its bpy analogue. This strain can also be a driving force for reactivity. In photochemistry, for instance, complexes with sterically demanding ligands can exhibit enhanced photosubstitution, where light irradiation leads to the dissociation of a ligand.[8] This property is highly sought after in the development of photoactivated drugs.[8]
Conversely, the steric bulk can also have a protective effect, kinetically hindering the approach of reactants to the metal center and slowing down ligand substitution reactions.[3][12]
Application in Catalysis: A Case Study
The steric environment is a critical parameter in catalysis, defining the shape of the active site and influencing substrate selectivity and turnover frequency. A compelling example is the use of a 6,6'-dimethyl-bipyridine-based palladium complex within a Metal-Organic Framework (MOF) for Suzuki-Miyaura cross-coupling reactions.[13]
It was found that the MOF containing the sterically hindered 6,6'-dmbpy ligand exhibited a 110-fold enhancement in catalytic activity compared to the analogous MOF with the unsubstituted bpy ligand.[13]
Mechanism of Enhancement: In the palladium-catalyzed cross-coupling cycle, the rate-limiting step is often the reductive elimination, where the two organic fragments couple and are released from the metal center.
-
Promotes Reductive Elimination: The steric clash between the methyl groups and the palladium center forces the complex into a geometry that is more favorable for reductive elimination. This distortion accelerates the final, product-releasing step of the catalytic cycle, dramatically increasing the overall reaction rate.
-
Prevents Deactivation: The bulky ligands also prevent catalyst deactivation pathways, such as the dimerization of palladium centers.[13]
Caption: Role of steric hindrance in the Suzuki catalytic cycle.
Spectroscopic and Electrochemical Signatures
While steric effects are dominant, the electron-donating nature of the methyl group also influences the electronic properties of the complex, which can be observed spectroscopically and electrochemically.
| Property | Observation for 6-Me-bpy Complexes | Underlying Cause |
| UV-Vis Spectroscopy | Shifts in the energy of Metal-to-Ligand Charge Transfer (MLCT) bands.[7] | Electronic: The electron-donating methyl group raises the energy of the ligand's π* orbitals, potentially causing a blue shift (increase in energy) of the MLCT transition.[7][14] Steric: Geometric distortions can alter the overlap between metal d-orbitals and ligand π*-orbitals, affecting MLCT energy. |
| Electrochemistry | Anodic (less positive) shift in the metal-centered oxidation potential.[7] | Electronic: The electron-donating methyl group increases electron density at the metal center, making it easier to oxidize.[7] |
| ¹H NMR Spectroscopy | Provides a distinct singlet signal for the methyl protons. Protons on the pyridine ring near the methyl group will show characteristic shifts due to the altered electronic and steric environment. | The unique chemical environment created by the methyl group and the distorted geometry of the complex. |
Conclusion: A Tool for Rational Design
The C6-methyl group on a 2,2'-bipyridine ligand is a powerful design element that exerts profound steric control over the resulting metal complex. It induces significant geometric distortions, which in turn modulate the thermodynamic stability, kinetic reactivity, and catalytic activity of the metal center. These steric effects, coupled with a minor electronic contribution, allow for the fine-tuning of a complex's properties for specific tasks. For researchers in catalysis, materials science, and drug development, understanding and harnessing the steric influence of this compound provides a reliable strategy for moving beyond simple ligand scaffolds to create highly tailored and functional molecular architectures.
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- Kaim, W. (2001). Electronic Structure of 2,2′-Bipyridine Organotransition-Metal Complexes. Establishing the Ligand Oxidation Level by Density Functional Theoretical Calculations. Inorganic Chemistry, 40(6), 1152-1154. [Link]
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A Senior Application Scientist's Guide to Sourcing and Utilizing 6-Methyl-2,2'-bipyridine for Research and Drug Development
For the discerning researcher, scientist, and drug development professional, the procurement of high-quality reagents is the bedrock of reproducible and groundbreaking science. 6-Methyl-2,2'-bipyridine (CAS No. 56100-22-2), a versatile bidentate chelating ligand, is a pivotal building block in catalysis, materials science, and the synthesis of novel pharmaceutical agents. Its unique electronic and steric properties, conferred by the methyl group on one of the pyridine rings, make it an invaluable tool for fine-tuning the characteristics of metal complexes. This in-depth technical guide provides a comprehensive overview of commercial suppliers, quality control considerations, and the critical role of this reagent in advancing scientific discovery.
The Strategic Importance of this compound in Modern Chemistry
This compound is more than just a simple heterocyclic compound; it is a gateway to a vast array of chemical transformations and molecular architectures. Its primary utility lies in its ability to form stable complexes with a wide range of transition metals. This property is harnessed in several key areas of research and development:
-
Asymmetric Catalysis: The chiral pocket created by metal complexes of this compound derivatives has been successfully applied in enantioselective catalysis, such as the ring-opening of cyclic diaryliodoniums with bulky secondary amines.[1] The synthesis of enantiopure 2,2'-bipyridines from chiral precursors has led to the development of novel ligands for asymmetric aminolysis of epoxides and allylation of aldehydes.[2]
-
Medicinal Chemistry and Drug Discovery: The bipyridine scaffold is a common motif in biologically active molecules.[3] Derivatives of this compound have been investigated for their potential as anti-malarial agents.[4] Furthermore, its role as a ligand in metal-based anticancer agents is an active area of research.
-
Materials Science: The photophysical and electronic properties of metal complexes containing this compound are of interest in the development of novel materials for applications in areas such as organic light-emitting diodes (OLEDs) and sensors.
Navigating the Commercial Landscape: A Comparative Analysis of Suppliers
The selection of a reliable commercial supplier is a critical first step in any research endeavor. The quality and purity of the starting materials can have a profound impact on experimental outcomes. Below is a comparative table of prominent suppliers of this compound, compiled to aid in your procurement decisions.
| Supplier | Purity Specification | Available Grades | Noteworthy Information |
| Sigma-Aldrich | ≥98% | Reagent | Offers various quantities, from milligrams to grams.[5] |
| American Elements | Up to 99.999% | Reagent, Technical, Pharmaceutical | Can produce materials to customer specifications and offers a wide range of purity grades.[6] |
| Santa Cruz Biotechnology | ≥96% | Research Grade | Primarily for research use only.[7] |
| Hoffman Fine Chemicals | Not explicitly stated | Laboratory Use | Provides physical properties and safety information.[8] |
| ChemicalBook | Varies by supplier | Multiple | A platform that lists multiple suppliers, with purities often around 98%.[9] |
Expert Insight: While a higher stated purity is often desirable, it is crucial to consider the analytical techniques used to determine that purity. For applications sensitive to metallic impurities, a supplier that provides trace metal analysis is preferable. For applications in catalysis, the absence of coordinating impurities is paramount. Always request a lot-specific Certificate of Analysis (CoA) before purchase.
The Self-Validating System: A Protocol for In-House Quality Control
Upon receiving a new batch of this compound, it is prudent to perform in-house quality control to verify its identity and purity. This not only ensures the integrity of your experiments but also provides a baseline for troubleshooting any unexpected results.
Visual Inspection and Physical Properties
-
Appearance: The compound should be a colorless or white to yellow to brown solid or liquid.[5] Any significant deviation from this should be noted.
-
Solubility: Test the solubility in a small amount of a relevant solvent (e.g., chloroform, methanol). Inconsistent solubility may indicate the presence of impurities.
Spectroscopic Verification
A fundamental step in quality control is the spectroscopic confirmation of the compound's structure.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer. The expected chemical shifts (δ) and multiplicities are: a singlet for the methyl protons around 2.61 ppm, and a series of multiplets and doublets in the aromatic region (7.1-8.7 ppm) corresponding to the seven pyridine protons.[9]
-
¹³C NMR Acquisition: Acquire a carbon NMR spectrum. The expected spectrum should show 11 distinct signals, with the methyl carbon appearing around 24.5 ppm and the aromatic carbons in the range of 117-158 ppm.[9]
Caption: Workflow for NMR-based quality control of this compound.
Purity Assessment by Chromatography
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of volatile and semi-volatile compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).
-
GC Method:
-
Column: A standard non-polar column (e.g., DB-5ms or equivalent) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: The major peak should correspond to this compound. The mass spectrum should show the molecular ion (M⁺) at m/z 170. Integrate all peaks in the chromatogram to determine the purity percentage.
Understanding the Synthesis: Implications for Potential Impurities
A thorough understanding of the synthetic route used to manufacture this compound can provide valuable insights into potential impurities. The two most common industrial methods are the Kröhnke pyridine synthesis and palladium-catalyzed cross-coupling reactions, such as the Negishi coupling.
The Kröhnke Pyridine Synthesis
This method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[10][11][12][13][14]
-
Potential Impurities:
-
Unreacted Starting Materials: Residual α,β-unsaturated ketone or the pyridinium salt.
-
Side-Products: Michael addition adducts that have not undergone cyclization, or incompletely dehydrated intermediates.
-
Isomeric Bipyridines: Depending on the specificity of the reagents, other substituted pyridine isomers could be formed.
-
Negishi Cross-Coupling
This powerful reaction couples an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst.[3][15][16][17][18] For this compound, this would typically involve the coupling of a 2-halopyridine with a 6-methyl-2-pyridylzinc reagent, or vice versa.
-
Potential Impurities:
-
Residual Metals: Traces of palladium and zinc from the catalyst and organometallic reagent. These can be detrimental to downstream catalytic applications.
-
Homo-coupled Products: Formation of 2,2'-bipyridine or 6,6'-dimethyl-2,2'-bipyridine.
-
Unreacted Starting Materials: Residual 2-halopyridine or the organozinc precursor.
-
Ligand-related Impurities: Phosphine oxides if phosphine ligands are used in the catalysis.
-
Caption: Potential impurities associated with common synthetic routes to this compound.
Conclusion and Future Outlook
This compound is a cornerstone reagent for innovation in catalysis, medicinal chemistry, and materials science. A meticulous approach to sourcing, including a thorough evaluation of suppliers and the implementation of a robust in-house quality control system, is essential for ensuring the reliability and reproducibility of research. As the demand for more sophisticated molecules grows, the importance of high-purity, well-characterized building blocks like this compound will only increase. By understanding the nuances of its supply chain and chemistry, researchers can unlock its full potential to drive scientific advancement.
References
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- Leogane, O., & Organ, M. G. (2017). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- ResearchGate. (2025, August 10). Suzuki-Miyaura and Negishi approaches to a series of forensically relevant pyridines and pyrimidines.
- Savage, S. A., et al. (1998). Efficient Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. The Journal of Organic Chemistry, 63(8), 2682–2686.
- Boyd, S., et al. (2010). Chemoenzymatic synthesis of chiral 2,2'-bipyridine ligands and their N-oxide derivatives: applications in the asymmetric aminolysis of epoxides and asymmetric allylation of aldehydes. Organic & Biomolecular Chemistry, 8(5), 1081-1090.
- Organic Syntheses. (n.d.). Bipyridine.
- Wikipedia. (n.d.). Negishi coupling.
- ResearchGate. (2025, August 6). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?.
- Kwiecień, H., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences, 22(16), 8887.
- ChemRxiv. (2024, July 23). Exploring Potential Coplanar Chiral Bipyridine Ligands for Asymmetric Catalysis.
- Pilo, M. I., et al. (2021). Pt(II) Derivatives with Rollover-Coordinated 6-substituted 2,2′-bipyridines: Ligands with Multiple Personalities. Molecules, 26(16), 4983.
- ResearchGate. (n.d.). The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units.
- Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
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purity standards for 6-Methyl-2,2'-bipyridine
An In-depth Technical Guide to the Purity Standards of 6-Methyl-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 56100-22-2) is a pivotal heterocyclic compound, widely utilized as a ligand in coordination chemistry, a building block in the synthesis of complex molecules, and a key intermediate in the development of pharmaceuticals and advanced materials.[1][2][3] The purity of this reagent is paramount, as even trace impurities can significantly impact reaction yields, catalytic activity, and the structural integrity of final products. This guide provides a comprehensive framework for defining, analyzing, and ensuring the purity of this compound, grounded in established analytical principles and field-proven insights. We will explore the typical quality control parameters, delve into the analytical methodologies for purity determination, and discuss the potential impurity landscape based on common synthetic routes.
The Imperative of Purity: Understanding the Impact of Impurities
In the context of its primary applications, the purity of this compound is not merely a quantitative measure but a critical determinant of experimental success. As a chelating ligand, its ability to coordinate with metal ions is fundamental.[1][4] The presence of isomeric impurities, unreacted starting materials, or by-products can lead to the formation of unintended metal complexes, altering catalytic behavior or the photophysical properties of the resulting materials.[5] For drug development professionals, rigorous purity control is a non-negotiable aspect of process chemistry, ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
Defining Purity: Key Specifications and Typical Values
While no universal pharmacopeial monograph currently exists for this compound, a set of standard specifications is recognized by high-purity chemical manufacturers.[6] These specifications are typically detailed in a Certificate of Analysis (COA), which provides lot-specific data.[7][8][9]
| Parameter | Typical Specification | Method of Analysis | Rationale |
| Appearance | White to yellow or brown solid, semi-solid, or liquid | Visual Inspection | Provides a preliminary, qualitative check for gross contamination or degradation. |
| Assay (Purity) | ≥95% to ≥98% | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) | Quantifies the main component relative to detectable impurities. The required level depends on the sensitivity of the application. |
| Identity | Conforms to structure | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy | Confirms the chemical structure and provides information on the presence of structural isomers or other impurities. |
| Water Content | Varies (typically ≤0.5%) | Karl Fischer Titration | Water can act as an unwanted nucleophile or ligand in many sensitive reactions. |
| Residual Solvents | Varies based on synthesis | Headspace GC-MS | Ensures that solvents used during synthesis and purification are removed to acceptable levels. |
The Impurity Landscape: Understanding Origins
Potential impurities in this compound are intrinsically linked to its synthetic route. Common methods include cross-coupling reactions (e.g., Negishi, Suzuki) and nucleophilic additions to the bipyridine core.[10][11]
A generalized workflow for impurity identification is shown below.
Caption: Potential sources of impurities during synthesis and purification.
Common impurities may include:
-
Isomeric Bipyridines: Positional isomers such as 4-Methyl-2,2'-bipyridine or 5-Methyl-2,2'-bipyridine can arise depending on the selectivity of the synthesis.[2][12]
-
Unreacted 2,2'-Bipyridine: Incomplete reaction can leave residual starting material.[13]
-
Polymethylated Bipyridines: The introduction of more than one methyl group to the bipyridine scaffold.
-
Solvent Residues: Solvents like tetrahydrofuran (THF), diethyl ether, or toluene are often used and may remain in trace amounts.[13]
-
Oxidation Products: Bipyridine N-oxides can form upon exposure to oxidizing conditions.
Analytical Methodologies: A Self-Validating System
A robust quality control strategy employs orthogonal analytical techniques, where each method provides a different and complementary perspective on the sample's purity.
Gas Chromatography (GC) for Assay and Volatile Impurities
Principle: GC is the premier technique for quantifying the purity of volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. A Flame Ionization Detector (FID) provides a response proportional to the mass of carbon, allowing for accurate area-percent purity calculations.
Expert Insight: The choice of a mid-polarity column (e.g., a 5% phenyl-polysiloxane) is critical. It provides the necessary selectivity to separate the target analyte from closely related isomers and the parent 2,2'-bipyridine, which have very similar boiling points.
Example Protocol: Purity by GC-FID
-
System: Gas chromatograph with a capillary split/splitless injector and a Flame Ionization Detector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-polydimethylsiloxane.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Injector: 250°C, Split ratio 50:1.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
Detector: FID at 300°C.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of high-purity acetone or dichloromethane.
-
Analysis: Inject 1 µL of the prepared sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) for Identity and Structural Purity
Principle: NMR spectroscopy is unparalleled for unambiguous structure elucidation and confirmation. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide a unique fingerprint of the molecule, confirming the connectivity of atoms and the position of the methyl group.[13] Integration of the ¹H NMR signals can also be used for semi-quantitative analysis of impurities if their structures are known.
Expert Insight: The chemical shift of the methyl protons (typically around 2.6 ppm in CDCl₃) is a key diagnostic signal.[13] The absence of signals corresponding to symmetric isomers (like 4,4'-dimethyl-2,2'-bipyridine) or the parent 2,2'-bipyridine provides strong evidence of isomeric and starting material purity.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Principle: Coupled with a separation technique like GC (GC-MS), mass spectrometry confirms the molecular weight of the analyte.[14] The molecule is ionized, and the resulting fragments create a specific pattern that can be used for identification. The molecular ion peak ([M]+) for this compound should be observed at an m/z corresponding to its molecular weight (~170.21 g/mol ).[14]
Expert Insight: GC-MS is a powerful tool for tentatively identifying unknown impurities. By analyzing the mass spectrum of a minor peak, one can often deduce its structure, for example, by observing a molecular ion corresponding to an unreacted starting material or a di-methylated by-product.
The interplay of these analytical techniques forms a self-validating workflow for purity assessment.
Caption: A self-validating workflow for purity analysis.
Conclusion
The purity of this compound is a critical parameter that underpins its successful application in research and development. A comprehensive understanding of purity requires more than a single percentage value; it demands a holistic approach that considers the compound's physical properties, its impurity profile derived from synthesis, and its characterization by a suite of orthogonal analytical techniques. By implementing the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can ensure the quality and consistency of this vital chemical intermediate, thereby enhancing the reliability and success of their scientific endeavors.
References
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- Sarkar, B., Patra, S., Fiedler, J., & Kaim, W. (2007). Structural and Spectroscopic Characterization of Rhenium Complexes Containing Neutral, Monoanionic, and Dianionic Ligands of 2,2'-Bipyridines and 2,2':6,2″-Terpyridines: An Experimental and Density Functional Theory (DFT)-Computational Study. Inorganic Chemistry, 46(18), 7344–7354. [Link][5]
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A Senior Application Scientist's Guide to the Safe Handling of 6-Methyl-2,2'-bipyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Contextualizing the Need for Vigilance
6-Methyl-2,2'-bipyridine is a heterocyclic aromatic compound that serves as a crucial bidentate chelating ligand in coordination chemistry. Its applications are extensive, ranging from the synthesis of catalytic complexes for organic reactions to the development of novel materials and pharmaceutical compounds. While its utility is significant, the handling of this compound necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive framework for the safe handling of this compound, grounded in the principle of RAMP (Recognize, Assess, Minimize, Prepare), to ensure the well-being of laboratory personnel and the integrity of research.[1]
Section 1: Hazard Recognition and Risk Assessment
A foundational element of laboratory safety is a thorough understanding of the intrinsic hazards of a chemical.[2][3] this compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its potential to cause irritation.[4][5][6]
1.1 GHS Classification and Toxicological Profile
The primary hazards associated with this compound are well-documented in various safety data sheets.[5][6] The causality for these classifications lies in the chemical's reactivity with biological tissues upon contact.
-
Skin Irritation (H315): The compound can cause inflammation, redness, and discomfort upon contact with the skin.[4][5] This is why direct dermal contact must be avoided.
-
Serious Eye Irritation (H319): Contact with the eyes can lead to significant irritation, potentially causing damage if not addressed immediately.[4][5] The mucous membranes of the eyes are particularly sensitive to this type of chemical.
-
Respiratory Irritation (H335): Inhalation of the dust or aerosolized particles may irritate the respiratory tract, leading to coughing and discomfort.[4][5]
It is crucial to differentiate this compound from its parent, 2,2'-bipyridine, which is classified as toxic if swallowed or in contact with skin. While this compound is not currently classified for acute toxicity, prudence dictates treating it with a high degree of caution, as the toxicological properties have not been exhaustively investigated.[7]
1.2 Physical and Chemical Properties for Risk Assessment
Understanding the physical properties of a substance is critical for assessing risks during handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | [4][8] |
| Molecular Weight | 170.21 g/mol | [4] |
| Appearance | Colorless or White to Yellow to Brown Solid or Liquid | [7] |
| Density | 1.09 g/mL at 25 °C | [8][9][10] |
| Boiling Point | 117-119 °C at 0.1 mm Hg | [9][10] |
| Flash Point | >110 °C (>230 °F) | [9][10] |
| GHS Hazard Codes | H315, H319, H335 | [4][7] |
The compound's form as a solid or semi-solid at room temperature indicates that the primary route of exposure during handling is through the generation of dust.[7] Its high boiling point and flash point suggest a low risk of flammability under standard laboratory conditions.[9][10]
Section 2: Minimizing Risk: Engineering Controls & Personal Protective Equipment (PPE)
The hierarchy of controls is a fundamental concept in occupational safety.[2] It prioritizes the use of engineering and administrative controls to minimize hazards, with Personal Protective Equipment (PPE) serving as the final barrier of protection.
2.1 Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of solid this compound that could generate dust (e.g., weighing, transferring, preparing solutions) must be performed inside a certified chemical fume hood.[11] This is the most effective way to control the inhalation hazard (H335).[11][12] The fume hood sash should be kept as low as possible to maximize capture efficiency.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[13]
2.2 Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The selection of PPE must directly address the identified hazards of skin, eye, and respiratory irritation.[3][14]
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during the preparation of large-volume solutions or during spill cleanup.[15]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn at all times when handling the compound or its containers. Gloves must be inspected for tears or holes before each use.[16] After handling, gloves should be removed carefully to avoid contaminating the skin and disposed of as hazardous waste.[16]
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect against skin contact from spills.
-
-
Respiratory Protection: Under normal conditions of use within a chemical fume hood, respiratory protection is not typically required. However, if a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator should be used.[13][14]
Caption: PPE selection workflow for this compound.
Section 3: Standard Operating Procedures (SOPs) for Common Laboratory Tasks
Adherence to detailed SOPs is crucial for ensuring reproducible results and, more importantly, consistent safety.
3.1 SOP: Weighing of Solid this compound
This protocol is designed to minimize dust generation and prevent contamination.
-
Preparation:
-
Ensure the analytical balance is located inside a chemical fume hood or a vented balance enclosure.
-
Don all required PPE (lab coat, safety goggles, nitrile gloves).
-
Place a spill tray or weighing paper on the balance pan to contain any minor spills.[17]
-
-
Weighing:
-
Bring the stock container of this compound into the fume hood.
-
Carefully open the container. Avoid any sudden movements that could create a plume of dust.
-
Use a clean spatula to transfer the desired amount of solid to a tared weighing vessel (e.g., a beaker or flask).
-
If excess chemical is transferred, do not return it to the stock bottle. Dispose of it in the designated solid hazardous waste container to prevent contamination.[17]
-
Securely close the stock container immediately after use.
-
-
Cleanup:
-
Carefully wipe the spatula with a damp cloth or towel and dispose of it in the solid waste.
-
Clean the balance and surrounding area of any visible dust or crystals.
-
Dispose of used weighing paper and gloves in the appropriate hazardous waste stream.
-
Wash hands thoroughly after the procedure.[16]
-
3.2 SOP: Preparation of a Solution
This protocol addresses the risks associated with dissolving the solid compound.
-
Preparation:
-
Conduct the entire procedure within a chemical fume hood.
-
Don all required PPE, including safety goggles and nitrile gloves.
-
Select a flask or beaker of appropriate size to prevent splashing.
-
-
Dissolution:
-
Add the chosen solvent to the flask containing the pre-weighed this compound.
-
Add the solid to the liquid, not the other way around, to minimize splashing.
-
If necessary, stir the mixture using a magnetic stir bar or gentle swirling. If heating is required, use a stir plate with a hot plate function and ensure the setup is secure.[17]
-
-
Storage and Labeling:
Section 4: Storage and Waste Management
Proper storage and disposal are critical components of the chemical lifecycle to prevent accidents and environmental contamination.
4.1 Storage
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[20]
-
The container must be kept tightly closed to prevent absorption of moisture.[6]
-
Store in a locked cabinet or an area accessible only to authorized personnel.[6]
-
Ensure containers are clearly labeled and in good condition.[20]
4.2 Waste Disposal
-
All waste containing this compound (solid, solutions, contaminated PPE) must be treated as hazardous waste.
-
Dispose of contents and containers in accordance with local, state, and federal regulations.[6] Contact a licensed professional waste disposal service.
-
Never dispose of this chemical down the drain.
-
Collect waste in clearly labeled, sealed containers. Do not mix with incompatible waste streams.[17]
Section 5: Emergency Preparedness
Being prepared for emergencies is the final, critical step in the RAMP framework.[1]
5.1 Spill Response
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.
-
Assess: From a safe distance, assess the extent of the spill. For small spills, trained laboratory personnel may proceed with cleanup. For large spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Contain and Clean:
-
Don appropriate PPE, including gloves, goggles, and if necessary, respiratory protection.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.[16]
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Dispose: Seal and label the waste container and dispose of it through the proper channels.
Caption: Emergency response flowchart for a chemical spill.
5.2 Exposure Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Conclusion
The responsible use of this compound in a research and development setting is contingent upon a culture of safety. This is achieved not merely by following rules, but by understanding the rationale behind them. By recognizing the hazards, assessing the risks, minimizing exposure through robust controls and PPE, and preparing for emergencies, scientists can confidently and safely harness the utility of this valuable compound.
References
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Methodological & Application
Application Notes & Protocols: Leveraging 6-Methyl-2,2'-bipyridine in Modern Catalysis
Introduction: Beyond a Simple Ligand—The Strategic Role of the 6-Methyl Group
In the vast landscape of coordination chemistry, 2,2'-bipyridine (bpy) stands as a cornerstone ligand, celebrated for its robust redox stability and versatile chelating ability with a wide array of transition metals.[1][2] However, the strategic functionalization of the bipyridine scaffold unlocks advanced catalytic capabilities. This guide focuses on 6-Methyl-2,2'-bipyridine (6-Me-bpy), a deceptively simple derivative whose single methyl group imparts profound steric and electronic effects.
The presence of a methyl group at the 6-position, adjacent to one of the coordinating nitrogen atoms, introduces a controlled level of steric hindrance. This is not a flaw but a feature; it creates a unique coordination environment that can protect the metal center, modulate substrate approach, and stabilize key low-valent intermediates that are often crucial in catalytic cycles. This document provides researchers, chemists, and drug development professionals with an in-depth understanding of 6-Me-bpy's properties, its synthesis, and its high-impact application in catalysis, with a specific focus on Nickel-catalyzed cross-electrophile coupling reactions.
Section 1: Core Attributes and Synthesis of this compound
The utility of 6-Me-bpy in catalysis stems directly from its distinct physicochemical properties. The α-methyl substituent sterically shields one side of the metal's coordination sphere, influencing the geometry of the resulting complex. In some cases, such as with square planar palladium(II) complexes, this steric clash can even force the ligand to adopt a unidentate coordination mode, a behavior not observed with unsubstituted bipyridine.[3] This controlled steric imposition is a key tool for tuning catalyst reactivity and selectivity.
Physicochemical Data
| Property | Value | Reference(s) |
| Chemical Formula | C₁₁H₁₀N₂ | [4][5] |
| Molecular Weight | 170.21 g/mol | [4] |
| CAS Number | 56100-22-2 | [4][5] |
| Appearance | Off-white powder / Colorless oil | [6][7] |
| Density | ~1.09 g/mL at 25 °C | [5][7] |
Visualization: Steric Influence of the 6-Methyl Group
The diagram below illustrates how the methyl group in 6-Me-bpy creates a more sterically demanding environment around the metal center compared to the parent 2,2'-bipyridine.
Caption: Coordination comparison of bipyridine vs. 6-Me-bipyridine.
Recommended Synthesis: The Negishi Cross-Coupling Approach
While several methods exist for synthesizing substituted bipyridines, including the Kröhnke and Stille reactions, the Negishi cross-coupling of a pyridyl zinc reagent with a pyridyl triflate or halide offers a highly efficient, scalable, and high-yield route.[8][9] This method demonstrates excellent functional group tolerance, making it a preferred strategy in modern synthetic chemistry.
Protocol: Synthesis of this compound via Negishi Coupling [8]
-
Preparation of Pyridylzinc Reagent:
-
In a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), dissolve 2-bromopyridine in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add tert-butyllithium (in pentane) dropwise. The solution will typically change color, indicating the formation of 2-lithiopyridine.
-
After stirring for 30-60 minutes, add a solution of anhydrous zinc chloride (ZnCl₂) in THF dropwise to the reaction mixture, allowing it to warm slowly to room temperature. This transmetalation step generates the required pyridylzinc chloride reagent.
-
-
Cross-Coupling Reaction:
-
In a separate inert-atmosphere flask, dissolve 2-bromo-6-methylpyridine (or the corresponding triflate for higher reactivity) and a palladium catalyst such as Pd(PPh₃)₄ in anhydrous THF.
-
Add the freshly prepared pyridylzinc reagent to the palladium catalyst mixture via cannula.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt to chelate the zinc salts.[8]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield this compound as a pure compound.[7]
-
Section 2: Application Focus: Enhancing Nickel-Catalyzed Cross-Electrophile Coupling
Cross-electrophile coupling (XEC) has emerged as a powerful strategy for forming C-C bonds, particularly by coupling two different organic halides, which avoids the need for pre-formed organometallic reagents. Nickel catalysis is central to this field, and ligand design is paramount for success.
The 6-Me-bpy Advantage in Ni-Catalyzed XEC
Recent studies have demonstrated that Ni complexes bearing a bipyridine ligand with a single methyl group at the 6-position are exceptionally active precatalysts for XEC reactions.[10] The asymmetric steric environment provided by 6-Me-bpy offers a distinct advantage over both unsubstituted bpy and symmetrically bulky 6,6'-disubstituted bpy ligands.
Causality Behind Enhanced Performance:
-
Stabilization of Ni(I) Intermediates: The catalytic cycle is believed to proceed through Ni(I) intermediates. The steric and electronic properties of 6-Me-bpy derivatives help stabilize these critical species, preventing decomposition pathways.
-
Accelerated Catalysis: The unique topology of the (6-Me-bpy)Ni complex leads to significantly higher turnover frequencies (TOFs). This allows reactions to be performed under milder conditions, including at room temperature, which is a significant improvement over systems requiring elevated temperatures.[10]
-
Optimal Steric Profile: While some steric bulk is beneficial, excessive bulk (as in 6,6'-di-isopropyl-bpy) can hinder the coordination of substrates and slow down the reaction. 6-Me-bpy strikes an optimal balance, providing protection for the metal center without impeding catalysis.
Catalytic Cycle Overview
The simplified diagram below outlines a plausible catalytic cycle for a Ni/Co dual-catalyzed XEC, where the (6-Me-bpy)Ni complex plays a central role.
Caption: Step-by-step experimental workflow for the XEC reaction.
Step-by-Step Procedure
Causality Note: All steps must be performed under an inert atmosphere. Nickel catalysts, particularly in their low-valent states, are highly sensitive to oxygen, which can deactivate the catalyst and halt the reaction.
-
Reaction Setup (in a Glovebox):
-
To an 8 mL vial equipped with a magnetic stir bar, add the Ni precatalyst (4,4'-tBu₂-6-Me-bpy)NiCl₂ (e.g., 0.025 mmol, 1 mol%) and the Co co-catalyst CoI₂(tmeda) (e.g., 0.025 mmol, 1 mol%).
-
Rationale: The solid catalysts are added first to ensure accurate weighing and prevent decomposition before the reaction starts.
-
-
Addition of Substrates and Solvent:
-
Add the aryl bromide (e.g., 2.5 mmol, 1.0 equiv).
-
Add anhydrous DMA (e.g., 5.0 mL, 0.5 M).
-
Add the alkyl bromide (e.g., 3.75 mmol, 1.5 equiv).
-
Rationale: A slight excess of the alkyl coupling partner is often used to ensure complete consumption of the more valuable aryl partner. DMA is an excellent solvent for this chemistry due to its high polarity and ability to dissolve both organic substrates and inorganic salts.
-
-
Initiation of Reaction:
-
Add the reductant TDAE (e.g., 5.0 mmol, 2.0 equiv) to the vial. The solution will likely undergo a significant color change, indicating the reduction of the metal precatalysts to their active states.
-
Rationale: TDAE is a potent organic reductant that initiates the catalytic cycle by reducing the Ni(II) precatalyst. It is added last to start the reaction in a controlled manner.
-
-
Reaction Monitoring:
-
Immediately seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it on a magnetic stir plate at room temperature (25 °C).
-
Allow the reaction to stir for 12 hours. Progress can be monitored by taking small aliquots (under inert conditions if necessary) and analyzing by GC-MS or TLC.
-
-
Work-up and Purification:
-
Upon completion, open the vial to the air and quench the reaction by adding 1 M aqueous HCl.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude oil via flash column chromatography on silica gel to obtain the pure cross-coupled product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
-
References
- Savage, S. A., Smith, A. P., & Fraser, C. L. (1998). Efficient Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. The Journal of Organic Chemistry, 63(26), 10048–10051. [Link]
- Steel, P. J. (1991). Coordination of this compound. Structure of Bivalent Copper and Palladium Complexes. Australian Journal of Chemistry, 44(2), 219-231. [Link]
- Potts, K. T., & Winslow, P. A. (1985). Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls. Journal of Organic Chemistry. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Advanced Organic Synthesis. [Link]
- Fraser, C. L., & Smith, A. P. (2002). Synthesis of 4-, 5-, and this compound. Organic Syntheses, 78, 51. [Link]
- Huang, H., Alvarez-Hernandez, J. L., Hazari, N., Mercado, B. Q., & Uehling, M. R. (2024). Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling.
- Potts, K. T., & Winslow, P. A. (1985). Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls. The Journal of Organic Chemistry, 50(26), 5405–5409. [Link]
- Kim, J., & Kim, J. (2024).
- Jacquemin, D. (2025). The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units.
- Wang, X., & Fraser, C. L. (2012). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy. Organic Syntheses, 89, 76-81. [Link]
- Ghedini, M., & Pucci, D. (2020). Pt(II) Derivatives with Rollover-Coordinated 6-substituted 2,2′-bipyridines: Ligands with Multiple Personalities. Molecules, 25(23), 5576. [Link]
- Chelucci, G. (1990). Optically Active Bipyridines in Asymmetric Catalysis.
- Mroszczyk, M. M., & Concepcion, J. J. (2021). Electronic Influence of the 2,2′-Bipyridine-6,6′-dicarboxylate Ligand in Ru-Based Molecular Water Oxidation Catalysts. Inorganic Chemistry, 60(2), 1184–1191. [Link]
- Schubert, U. S., et al. (2000). Discussion Addendum for: Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy.
- Huang, H., et al. (2024). Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling.
- Nycz, J. E., & Malecha, A. (2024). Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 639521, this compound. [Link]
- Crispini, A., et al. (2000). Cyclopalladation of 6-Substituted-2,2'-bipyridines. Metalation of Unactivated Methyl Groups vs Aromatic C−H Activation. Organometallics, 19(21), 4258-4267. [Link]
- American Elements. (n.d.). This compound. [Link]
- Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. [Link]
- Wang, Z., et al. (2024).
- Ghedini, M., et al. (2002). Neutral and Cationic Methyl Complexes of Platinum(II) with 6-Substituted 2,2′-Bipyridines.
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Application Notes and Protocols: Synthesis of Ruthenium(II) Complexes with 6-Methyl-2,2'-bipyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Bipyridine Ruthenium(II) Complexes
Ruthenium(II) polypyridyl complexes represent a cornerstone of modern coordination chemistry, with their applications spanning photocatalysis, solar energy conversion, and medicinal chemistry.[1][2] In the realm of drug development, these complexes are particularly promising due to their unique photophysical properties, redox activity, and potential as anticancer and anti-neurodegenerative agents.[3][4][5] The biological and chemical activity of a ruthenium complex can be precisely tuned by modifying the ligands coordinated to the metal center.
The introduction of substituents onto the bipyridine (bpy) framework, such as a methyl group in 6-Methyl-2,2'-bipyridine (6-Mebpy), serves as a critical design element. This substitution can alter the steric and electronic environment of the complex, which in turn influences its coordination ability, reaction kinetics, and interaction with biological targets.[6][7] For instance, the steric hindrance introduced by the methyl group can affect the planarity of the ligand and its binding affinity, while its electron-donating nature can modify the redox potential of the ruthenium center.
This guide provides a comprehensive, field-proven protocol for the synthesis of a representative heteroleptic ruthenium(II) complex, cis-₂, starting from ruthenium(III) chloride. We will detail not only the procedural steps but also the underlying chemical principles, characterization techniques, and troubleshooting strategies to ensure reproducible success in the laboratory.
Synthetic Strategy and Mechanistic Rationale
The synthesis of heteroleptic ruthenium(II) bipyridine complexes, those containing different bipyridine ligands, is typically achieved through a sequential, multi-step process. This approach allows for controlled introduction of the ligands, preventing the formation of a statistical mixture of homoleptic and heteroleptic products. Our strategy involves two primary stages:
-
Synthesis of the Precursor Complex, cis-[Ru(bpy)₂Cl₂]: The journey begins with the reduction of Ru(III) to Ru(II) in the presence of two equivalents of the first ligand, 2,2'-bipyridine. Ruthenium(III) chloride hydrate is refluxed with 2,2'-bipyridine and a mild reducing agent (often the solvent itself, like DMF, or an added agent) to form the versatile intermediate, cis-[Ru(bpy)₂Cl₂].[8][9] The two chloride ligands in this precursor are relatively labile and serve as excellent leaving groups for the subsequent substitution reaction.
-
Ligand Substitution and Final Complex Formation: The precursor is then reacted with the second, distinct ligand—in this case, this compound. By heating the mixture, typically in a polar solvent like an ethanol/water mixture, the chloride ions are displaced by the nitrogen atoms of the 6-Mebpy ligand.[8] The reaction progress is often visually indicated by a distinct color change from the deep violet/black of the precursor to the characteristic orange-red of the final tris-chelated complex.
-
Purification via Anion Exchange: The resulting cationic complex, [Ru(bpy)₂(6-Mebpy)]²⁺, is water-soluble. To facilitate its isolation as a stable, crystalline solid, a counter-ion exchange is performed. The addition of a salt with a large, poorly coordinating anion, such as ammonium hexafluorophosphate (NH₄PF₆), induces the precipitation of the less soluble [PF₆]⁻ salt of the complex.[8][10] This step is crucial for purification, as it effectively removes unreacted starting materials and inorganic salts.
Below is a visual representation of the synthetic workflow.
Caption: Synthetic workflow for ₂.
Detailed Experimental Protocols
Part A: Synthesis of cis-Dichlorobis(2,2'-bipyridine)ruthenium(II), cis-[Ru(bpy)₂Cl₂]
This protocol is adapted from the well-established method by Sullivan et al. (1978).[8]
Materials and Reagents:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
2,2'-Bipyridine (bpy)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Standard reflux apparatus, magnetic stirrer/hotplate, filtration equipment
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add RuCl₃·xH₂O (1.0 eq.), 2,2'-bipyridine (2.1 eq.), and LiCl (2.5 eq.).
-
Rationale: A slight excess of bipyridine ensures complete reaction. LiCl increases the concentration of chloride ions, suppressing the formation of solvent-coordinated side products.
-
-
Add 20 mL of DMF to the flask.
-
Purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Rationale: An inert atmosphere prevents the oxidation of the Ru(II) complex at high temperatures.
-
-
Heat the reaction mixture to reflux with vigorous stirring. The solution will gradually change color, typically from dark brown to a deep violet. Maintain reflux for 4-6 hours.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Slowly add 60 mL of acetone to the stirred solution. A microcrystalline black/violet precipitate should form.
-
Rationale: The precursor complex is insoluble in acetone, leading to its precipitation while impurities remain in the solvent mixture.
-
-
Place the flask in a freezer (-20 °C) for at least 2 hours (or overnight) to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid sequentially with small portions of cold water (to remove LiCl and DMF), followed by cold acetone, and finally diethyl ether (to aid in drying).[8]
-
Dry the product, cis-[Ru(bpy)₂Cl₂], under vacuum. The product is typically a dark violet or black microcrystalline solid and can be used in the next step without further purification.
Part B: Synthesis of cis-[Bis(2,2'-bipyridine)(this compound)ruthenium(II)] bis(hexafluorophosphate), ₂
Materials and Reagents:
-
cis-[Ru(bpy)₂Cl₂] (from Part A)
-
This compound (6-Mebpy)
-
Ammonium hexafluorophosphate (NH₄PF₆) or Potassium hexafluorophosphate (KPF₆)
-
Ethanol (95% or absolute)
-
Deionized water
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Standard reflux apparatus, magnetic stirrer/hotplate, filtration equipment
Procedure:
-
In a 100 mL round-bottom flask, suspend cis-[Ru(bpy)₂Cl₂] (1.0 eq.) and this compound (1.1 eq.) in a 1:1 (v/v) mixture of ethanol and deionized water (40 mL total).
-
Rationale: The ethanol/water mixture is an excellent solvent for this type of ligand substitution reaction, effectively dissolving both the organometallic precursor and the organic ligand.
-
-
Purge the system with an inert gas for 10-15 minutes and maintain a positive pressure throughout the reaction.
-
Heat the mixture to reflux with vigorous stirring. The suspension will dissolve, and the solution color will change from deep violet to a clear, blood-red or orange-red solution over 4-6 hours.[8] This color change signifies the formation of the tris-bipyridyl complex.
-
After cooling to room temperature, filter the solution to remove any unreacted starting material or solid impurities.
-
While stirring the filtrate, add a saturated aqueous solution of NH₄PF₆ dropwise until no further precipitation is observed. An orange-red precipitate will form.
-
Rationale: The large PF₆⁻ anion pairs with the large Ru(II) complex cation to form an ionic salt with low aqueous solubility, driving the precipitation.[10]
-
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the orange-red solid by vacuum filtration.
-
Wash the product thoroughly with several small portions of cold deionized water, followed by a small amount of cold ethanol, and finally with copious diethyl ether.
-
Rationale: Washing removes excess PF₆⁻ salt and other water-soluble impurities. The final ether wash removes residual water and organic solvents, yielding a fine, dry powder.
-
-
Dry the final product, ₂, under high vacuum.
Characterization and Data
The identity and purity of the synthesized complex must be confirmed through rigorous spectroscopic and analytical methods.
Caption: Structure of the [Ru(bpy)₂(6-Mebpy)]²⁺ cation.
Expected Characterization Data:
| Technique | Expected Results |
| Yield | Typically 60-80% for the final step. |
| Appearance | Orange-red microcrystalline solid. |
| ¹H NMR | Complex aromatic region (7.0-9.0 ppm) due to the C₂ symmetry of the complex. The methyl group of the 6-Mebpy ligand should appear as a singlet around 2.5-3.0 ppm. Protons on the substituted ring will show distinct shifts compared to the unsubstituted bpy ligands.[10][11] |
| ESI-MS | A peak corresponding to {}⁺ at m/z = [M-PF₆]⁺ and a peak for {[Ru(bpy)₂(6-Mebpy)]}²⁺ at m/z = [M-2PF₆]²⁺/2.[1] |
| UV-Vis | In CH₃CN: Intense π-π* transitions (ligand-centered) in the UV region (~280-300 nm). A broad, characteristic Metal-to-Ligand Charge Transfer (MLCT) band in the visible region (~450-460 nm), responsible for the color.[9][12] |
| Elemental Analysis | Calculated and found values for C, H, and N should agree within ±0.4%.[10] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Precursor | Incomplete reaction; loss during washing. | Increase reflux time. Ensure minimal use of washing solvents. Check purity of RuCl₃·xH₂O. |
| Incomplete Reaction (Part B) | Insufficient reflux time or temperature. | Monitor reaction by TLC or UV-Vis. Ensure vigorous reflux is maintained for the full duration. |
| Product is Oily/Gummy | Impurities present; insufficient drying. | Re-dissolve in a minimum of acetone and re-precipitate with ether. Ensure thorough washing with water to remove excess NH₄PF₆. Dry under high vacuum for an extended period. |
| Unexpected NMR Spectrum | Presence of isomers or impurities. | Purify the complex using column chromatography (Alumina or Sephadex).[8][11] Ensure complete removal of DMF from the precursor. |
References
- Ruthenium(II) Bipyridine Complexes: Synthesis and Characterization of Ru(bpy)(CO)₂(SCN)₂, Ru(dmbpy)(CO)₂Cl₂, and Ru(dmbpy)(CO)₂(NCS)H (bpy = 2,2'-Bipyridine; dmbpy = 6,6'-Dimethyl-2,2'-bipyridine). ACS Publications.
- Ruthenium(II)–Arene Complexes with a 2,2′-Bipyridine Ligand as Anti-Aβ Agents. PMC.
- Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities. PMC - NIH.
- Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. ScholarWorks@UARK.
- Polymeric Encapsulation of a Ruthenium(II) Polypyridyl Complex: From Synthesis to in vivo Studies against High-Grade Epithelial Ovarian Cancer. ChemRxiv.
- New ruthenium(ii) complexes with quinone diimine and substituted bipyridine as inert ligands: synthesis, characterization, mechanism of action, DNA/HSA binding affinity and cytotoxic activity. Dalton Transactions (RSC Publishing).
- Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity. MDPI.
- Efficient Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. ACS Publications.
- Tris(2,2'-bipyridine)ruthenium(II) Dichloride Hexahydrate. University of the West Indies.
- Preparation of Coordinatively Asymmetrical Ruthenium(II) Polypyridine Complexes. Inorganic Chemistry.
- Synthesis and Surface Assembly of Ruthenium Bipyridine Complexes. ResearchGate.
- Novel Heteroleptic Ruthenium(II) Complexes with 2,2′- Bipyridines Containing a Series of Electron-Donor and Electron-Acceptor Substituents in 4,4′-Positions: Syntheses, Characterization, and Application as Sensitizers for ZnO Nanowire-Based Solar Cells. ACS Omega.
- Ruthenium carboranyl complexes with 2,2′-bipyridine derivatives for potential bimodal therapy application. RSC Publishing.
- Synthesis, characterization, and photophysical studies of new bichromophoric ruthenium(II) complexes. PubMed.
- Ruthenium(II)-Arene Complexes with a 2,2'-Bipyridine Ligand as Anti-Aβ Agents. PubMed.
- Ruthenium(II)–Arene Complexes with a 2,2′-Bipyridine Ligand as Anti-Aβ Agents. MDPI.
- Synthesis, Characterization and Biological Evaluation of Six Highly Cytotoxic Ruthenium(ii) Complexes With 4'-substituted-2,2':6',2''-terpyridine. PubMed.
- An Overview of the Potential Medicinal and Pharmaceutical Properties of Ru(II)/(III) Complexes. PMC - PubMed Central.
- Ruthenium Complexes as Anticancer Agents: A Brief History and Perspectives. PMC - NIH.
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Application Note: Strategic Synthesis of Luminescent Iridium(III) Complexes Featuring 6-Methyl-2,2'-bipyridine
Abstract
This document provides a comprehensive guide to the synthesis of cationic, heteroleptic iridium(III) complexes incorporating the sterically influential 6-Methyl-2,2'-bipyridine (6-Me-bpy) as an ancillary ligand. We delve into the strategic considerations dictated by the methyl substituent, offering a detailed, field-proven protocol for the preparation of complexes such as [Ir(ppy)₂(6-Me-bpy)]PF₆, where 'ppy' denotes the cyclometalating ligand 2-phenylpyridine. The causality behind each experimental step is explained, ensuring a deep understanding of the synthetic pathway from the precursor iridium(III) dimer to the final purified complex. This guide is intended to empower researchers to reliably synthesize and explore the unique photophysical properties of this class of iridium complexes for applications ranging from organic light-emitting diodes (OLEDs) to photodynamic therapy and bioimaging.
Introduction: The Significance of the 6-Methyl Substituent
Iridium(III) complexes are at the forefront of research in phosphorescent materials due to their strong spin-orbit coupling, which facilitates highly efficient intersystem crossing and subsequent room-temperature phosphorescence. The archetypal [Ir(ppy)₂(bpy)]⁺ cation is a foundational structure, whose photophysical properties can be meticulously tuned by modifying both the cyclometalating (C^N) and ancillary (N^N) ligands.
The introduction of a methyl group at the 6-position of the 2,2'-bipyridine ligand introduces a significant steric shield around one of the nitrogen donor atoms. This steric hindrance is not a trivial modification; it has profound implications for the synthesis and properties of the resulting complex:
-
Reaction Kinetics: The coordination of 6-Me-bpy to the iridium center is expected to be slower compared to its unsubstituted counterpart. The steric clash between the methyl group and the bulky cyclometalating ligands necessitates more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to overcome the activation energy barrier.
-
Coordination Geometry: While bipyridine typically acts as a bidentate ligand, significant steric hindrance can, in some cases, lead to unusual coordination modes. Although bidentate coordination is expected for this class of complexes, researchers should be aware of the potential for alternative structures under certain conditions.[1]
-
Photophysical Properties: The methyl group can influence the electronic properties of the complex. As an electron-donating group, it can subtly raise the energy of the π* orbitals of the bipyridine ligand. This may lead to a blue shift in the metal-to-ligand charge-transfer (MLCT) absorption and emission bands compared to the unsubstituted analogue. Furthermore, the steric bulk can restrict vibrational modes, potentially leading to higher quantum yields.
This application note provides a robust protocol to navigate these synthetic challenges and successfully isolate high-purity iridium(III) complexes featuring the 6-Me-bpy ligand.
Synthetic Workflow Overview
The synthesis of the target complex, [Ir(ppy)₂(6-Me-bpy)]PF₆, is a two-stage process. First, the chloro-bridged iridium(III) dimer, [(ppy)₂Ir(μ-Cl)]₂Ir(ppy)₂, is prepared from iridium(III) chloride and 2-phenylpyridine. This dimer serves as a stable and versatile precursor. In the second stage, the chloride bridges are cleaved by the this compound ligand to form the cationic monomeric complex, [Ir(ppy)₂(6-Me-bpy)]Cl, which is then subjected to an anion exchange to yield the final hexafluorophosphate salt.
Sources
Application Notes and Protocols: 6-Methyl-2,2'-bipyridine in Organic Synthesis
Abstract
6-Methyl-2,2'-bipyridine, a substituted derivative of 2,2'-bipyridine, has emerged as a versatile and indispensable ligand in modern organic synthesis. Its unique steric and electronic properties, conferred by the methyl group at the 6-position, significantly influence the reactivity, selectivity, and stability of the metal complexes it forms. This comprehensive guide provides an in-depth exploration of the diverse applications of this compound, with a focus on its utility in catalysis, functional material synthesis, and asymmetric transformations. Detailed, field-proven protocols are presented to enable researchers, scientists, and drug development professionals to effectively harness the potential of this remarkable ligand in their synthetic endeavors.
Introduction: The Significance of this compound
2,2'-Bipyridines are a cornerstone class of N-heterocyclic ligands in coordination chemistry, prized for their strong chelation to a wide array of transition metals.[1] The introduction of a methyl group at the 6-position of the bipyridine scaffold, yielding this compound, introduces a critical steric element that profoundly impacts the coordination geometry and catalytic activity of the resulting metal complexes.[2] This steric hindrance can prevent the formation of undesired, coordinatively saturated metal centers, thereby promoting catalytic turnover. Furthermore, the electron-donating nature of the methyl group can modulate the electronic properties of the metal center, influencing its reactivity in key elementary steps of catalytic cycles.
The strategic placement of this single methyl group has led to the development of highly efficient catalysts for a variety of organic transformations, including cross-coupling reactions, C-H activation, and polymerization.[3][4] This document will delve into these applications, providing both the theoretical underpinnings and practical, step-by-step protocols.
Core Applications in Catalysis
Cross-Coupling Reactions: Tailoring Reactivity and Selectivity
Palladium- and nickel-catalyzed cross-coupling reactions are among the most powerful tools for the construction of C-C and C-heteroatom bonds.[5] The choice of ligand is paramount in these reactions, dictating the efficiency and selectivity of the catalytic system. This compound and its derivatives have proven to be particularly effective in this domain.
2.1.1. Nickel-Catalyzed Cross-Electrophile Coupling
In recent years, nickel catalysis has gained prominence for its ability to couple two different electrophiles, a challenging transformation that avoids the pre-formation of organometallic reagents. Ligands bearing substituents at the 6- and 6,6'-positions of the bipyridine core have been shown to be crucial for achieving high catalytic activity.[3] The steric bulk provided by the methyl group in this compound can stabilize low-valent nickel species, which are key intermediates in the catalytic cycle, and promote the desired reductive elimination step.[3]
A systematic study on the effect of 6,6'-substituents on bipyridine-ligated nickel catalysts for cross-electrophile coupling revealed that even minor changes to the ligand structure can lead to significant differences in catalytic performance, including turnover frequencies.[3] For instance, asymmetrically substituted ligands like 4,4'-di-tert-butyl-6-methyl-2,2'-bipyridine have demonstrated enhanced activity in certain cross-electrophile coupling reactions.[3]
C-H Activation and Functionalization
Direct C-H bond activation and functionalization represent a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to molecule construction. 6-Substituted 2,2'-bipyridines, including this compound, have been instrumental in advancing this field, particularly in the context of "rollover" cyclometalation.[4][6][7]
In this process, a metal center initially coordinates to the two nitrogen atoms of the bipyridine ligand. Subsequently, a C-H bond on the pyridine ring itself is activated, leading to the formation of a new metal-carbon bond and a more rigid, cyclometalated complex.[4][6] The presence of a substituent at the 6-position is often a prerequisite for this unusual N',C(3)-cyclometalation to occur.[4][6] This transformation has been observed with platinum(II) derivatives, where the reaction proceeds with the elimination of methane or benzene from the corresponding methyl or phenyl platinum precursors.[4][6]
The resulting cyclometalated complexes are not merely curiosities; they can serve as catalysts or intermediates in catalytic cycles for C-H functionalization reactions. The reversible nature of the rollover process is a key feature that can be exploited in catalytic applications.[7]
Polymerization Reactions
The synthesis of polymers with well-defined microstructures is crucial for controlling their physical and chemical properties. This compound and related ligands have been employed in transition metal-catalyzed polymerization reactions, influencing both the activity of the catalyst and the stereochemistry of the resulting polymer.
For example, cobalt(II) and nickel(II) complexes of 6,6'-dihydroxy-2,2'-bipyridine, when activated with an organoaluminum cocatalyst, have shown high catalytic activity in the polymerization of 1,3-butadiene.[8] These catalysts can produce polybutadiene with a high cis-1,4 content, a desirable microstructure for synthetic rubber applications.[8] The presence of the substituents on the bipyridine ligand is critical for achieving this high selectivity.
Synthesis of Functional Materials
Beyond catalysis, this compound serves as a versatile building block for the construction of functional materials with interesting photophysical and electronic properties.[2][9] The bipyridine core can be readily functionalized to create elaborate molecular architectures.
Ruthenium tris(bipyridine) complexes are a classic example of photoactive materials, and the incorporation of this compound can be used to tune their properties.[1] Furthermore, metal-organic frameworks (MOFs) containing palladium(II)-bipyridine complexes have been developed as heterogeneous catalysts. A systematic study demonstrated that the steric properties of the bipyridine ligand, specifically the presence of methyl groups at the 6,6'-positions, dramatically enhanced the catalytic activity of the MOF in Suzuki-Miyaura cross-coupling reactions.[10] The sterically encumbered active sites were also found to be more robust and less prone to deactivation.[10]
Asymmetric Synthesis
The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds, a critical requirement in the pharmaceutical industry. While unsubstituted 2,2'-bipyridine is achiral, the introduction of chiral substituents or the creation of atropisomeric bipyridines can lead to potent asymmetric catalysts.
Chiral 2,2'-bipyridine ligands have been synthesized and successfully applied in copper-catalyzed asymmetric allylic oxidation and cyclopropanation reactions.[11] For instance, C2-symmetrical 2,2'-bipyridines derived from monoterpenes have shown promising enantioselectivities in these transformations.[11]
Furthermore, chiral 2,2'-bipyridine-N-oxide derivatives have been developed as effective organocatalysts for the asymmetric allylation of aldehydes.[12] The synthesis of enantiopure 2,2'-bipyridines often involves chemoenzymatic methods to introduce the initial stereocenters.[12] The design of novel chiral bipyridine ligands, such as those bearing α,α'-trifluoromethyl-alcohols at the 6,6'-positions, continues to be an active area of research, with applications in asymmetric alkylation reactions.[13]
Experimental Protocols
Synthesis of this compound via Negishi Cross-Coupling
This protocol is adapted from established literature procedures and represents an efficient method for the synthesis of this compound.[14][15] The Negishi coupling offers high yields and mild reaction conditions.
Reaction Scheme:
Materials:
-
2-Bromopyridine
-
6-Methyl-2-bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Zinc chloride (ZnCl₂), anhydrous
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Preparation of the Organozinc Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 6-methyl-2-bromopyridine (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting dark solution at -78 °C for 30 minutes.
-
In a separate flame-dried flask, dissolve anhydrous ZnCl₂ (1.1 eq) in anhydrous THF.
-
Transfer the ZnCl₂ solution to the lithium reagent via cannula at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Negishi Coupling:
-
To the freshly prepared organozinc reagent, add 2-bromopyridine (1.0 eq).
-
Purge the reaction mixture with nitrogen for 10 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound as a solid.
-
Data Summary Table:
| Parameter | Value |
| CAS Number | 56100-22-2[16] |
| Molecular Formula | C₁₁H₁₀N₂ |
| Molecular Weight | 170.21 g/mol |
| Appearance | Off-white powder[2] |
| Melting Point | 117-119 °C (0.1 mm Hg)[16] |
| Boiling Point | Not available |
| Purity | ≥ 97%[2] |
Protocol for Nickel-Catalyzed Reductive Cross-Coupling
This generalized protocol illustrates the use of a 6-substituted bipyridine ligand in a nickel-catalyzed reductive cross-coupling of an aryl halide and an alkyl halide.
Reaction Scheme:
Materials:
-
Aryl halide (e.g., 4-bromotoluene) (1.0 eq)
-
Alkyl halide (e.g., 1-bromobutane) (1.5 eq)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (0.1 eq)
-
This compound (0.1 eq)
-
Zinc powder (Zn) (3.0 eq)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous ethylenediaminetetraacetic acid (EDTA) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk tube, add NiCl₂·6H₂O and this compound.
-
Evacuate and backfill the tube with nitrogen (3x).
-
Add anhydrous DMF, followed by the aryl halide and the alkyl halide.
-
Add the zinc powder to the reaction mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, quench the reaction by adding saturated aqueous EDTA solution.
-
-
Work-up and Purification:
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the cross-coupled product.
-
Visualizations
Logical Relationship of Applications
Caption: Key application areas of this compound.
Experimental Workflow for Synthesis and Application
Caption: Workflow for synthesis and catalytic use.
Conclusion
This compound is a powerful and versatile ligand that has found widespread application in contemporary organic synthesis. Its unique steric and electronic profile enables the development of highly effective catalysts for a range of challenging transformations, from cross-coupling and C-H activation to polymerization and asymmetric synthesis. Furthermore, its utility as a building block for functional materials underscores its importance across multiple disciplines. The detailed protocols provided herein are intended to serve as a practical guide for researchers seeking to leverage the remarkable properties of this compound in their own work. As the demand for more efficient and selective synthetic methods continues to grow, the role of thoughtfully designed ligands like this compound will undoubtedly become even more critical.
References
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- Newkome, G. R., Patri, A. K., Holder, E., & Schubert, U. S. (2004). Synthesis of 2,2′-Bipyridines: Versatile Building Blocks for Sexy Architectures and Functional (Nano)materials. European Journal of Organic Chemistry, 2004(2), 235-254.
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- Newkome, G. R., Patri, A. K., Holder, E., & Schubert, U. S. (2004). Synthesis of 2,2′-bipyridines: from versatile building blocks to sexy architectures and functional (nano)materials. European Journal of Organic Chemistry, 2004(2), 235–254.
- P. G. N. Neves, et al. (2015). 2,2′-Bipyridine-α,α′-trifluoromethyl-diol ligand: synthesis and application in the asymmetric Et2Zn alkylation of aldehydes. Chemical Communications, 51(4), 748-751.
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- Lloret-Fillol, J., & Company, A. (2021). Electronic Influence of the 2,2′-Bipyridine-6,6′-dicarboxylate Ligand in Ru-Based Molecular Water Oxidation Catalysts. Inorganic Chemistry, 60(2), 945–953.
- Sasse, W. H. F. (1966). 2,2'-Bipyridine. Organic Syntheses, 46, 5.
- Kaden, P., & Kersting, B. (2025). Bis{µ-(2,2′-bipyridine-1κ2N,N′)-(6,6′-dicarbonyl-1κ2O,O′:2κO′)-bis(N,N-diethylthioureato)(2−)}bis(acetato-1κO:2κO,O′)(methanol-2κO)nickel(II)thorium(IV). Molbank, 2025(1), M1935.
- Heller, M., & Schubert, U. S. (2003). Synthesis of 2,2'-Bipyridines by Transition Metal-Catalyzed Alkyne/Nitrile [2 + 2 + 2] Cycloaddition Reactions. Synlett, 2003(1), 17-29.
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Application Notes & Protocols: Synthesis and Characterization of Transition Metal Complexes with 6-Methyl-2,2'-bipyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of transition metal complexes incorporating the 6-Methyl-2,2'-bipyridine (6-Me-bpy) ligand. As a substituted bidentate N-donor ligand, 6-Me-bpy offers a unique steric and electronic profile compared to its parent analogue, 2,2'-bipyridine. The strategic placement of a methyl group at the 6-position introduces significant steric hindrance proximal to the metal coordination site. This guide elucidates the implications of this substitution on complex formation, stability, and physicochemical properties. Detailed, field-tested protocols for the synthesis of representative iron(II) and ruthenium(II) complexes are presented, alongside a systematic workflow for their characterization using standard analytical techniques.
Introduction: The Significance of this compound as a Ligand
2,2'-Bipyridine (bpy) and its derivatives are cornerstone ligands in coordination chemistry, celebrated for their ability to form stable, well-defined complexes with a vast array of transition metals.[1][2] These complexes are central to numerous applications, from catalysis and solar energy conversion to the development of novel therapeutics.[3][4]
The introduction of substituents onto the bipyridine framework is a powerful strategy for tuning the properties of the resulting metal complexes. The this compound ligand is a prime example of this approach. The methyl group at the 6-position, adjacent to one of the coordinating nitrogen atoms, exerts a significant steric effect.[5] This "steric buttressing" can influence:
-
Coordination Geometry: The steric clash can distort the geometry around the metal center, potentially favoring specific isomers or preventing the formation of highly symmetric structures like homoleptic tris-complexes.[1][6]
-
Reaction Kinetics: The rate of ligand substitution and complex formation can be altered due to the increased steric demand of the ligand.[5]
-
Stability and Reactivity: The methyl group can protect the metal center from unwanted side reactions or interactions with solvent molecules.[1]
-
Photophysical Properties: Steric constraints can inhibit non-radiative decay pathways in luminescent complexes, potentially enhancing quantum yields and excited-state lifetimes.[7]
Understanding how to control the complexation of 6-Me-bpy is therefore crucial for designing bespoke metal complexes with tailored functionalities for applications in drug development and materials science.
General Considerations for Complexation
Successful synthesis of 6-Me-bpy complexes requires careful consideration of several key experimental parameters.
-
Choice of Metal Precursor: The starting metal salt is critical. Simple halide salts (e.g., FeCl₂, RuCl₃·xH₂O) are common. The choice of counter-ion (e.g., Cl⁻, PF₆⁻, ClO₄⁻) can affect the solubility and crystallinity of the final product.
-
Solvent System: The solvent must dissolve both the metal salt and the ligand. Alcohols (ethanol, methanol) and polar aprotic solvents (acetonitrile, dimethylformamide - DMF) are frequently used. For air-sensitive syntheses, solvents must be rigorously deoxygenated.
-
Reaction Atmosphere: Many transition metal complexes, particularly those of Fe(II) and Cu(I), are susceptible to oxidation. Performing reactions under an inert atmosphere (Nitrogen or Argon) is often mandatory to prevent the formation of unwanted side products.
-
Temperature and Reaction Time: Reaction kinetics can vary significantly. Some complexations occur readily at room temperature, while others, particularly those involving robust precursors like RuCl₃, require heating (reflux) for several hours to drive the reaction to completion.[8][9]
-
Stoichiometry: The molar ratio of ligand to metal determines the final product. For example, a 3:1 ratio of ligand to metal is used for tris-chelated octahedral complexes, whereas a 2:1 ratio might be used for precursors like [Ru(6-Me-bpy)₂Cl₂].
Experimental Protocols
The following protocols provide step-by-step procedures for the synthesis of two representative transition metal complexes.
Protocol 1: Synthesis of Tris(this compound)iron(II) Hexafluorophosphate, Fe(6-Me-bpy)₃₂
This protocol details the synthesis of a classic octahedral iron(II) complex. Iron(II) bipyridyl complexes are known for their intense coloration, arising from metal-to-ligand charge transfer (MLCT) bands.[1]
Scientist's Note: This is a two-step, one-pot synthesis. First, the iron(II) chloride complex is formed in situ, followed by a salt metathesis (anion exchange) reaction with ammonium hexafluorophosphate to precipitate the less soluble PF₆⁻ salt, which aids in purification. The reaction must be conducted under an inert atmosphere to prevent oxidation of Fe(II) to Fe(III).
Materials:
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
This compound (6-Me-bpy)
-
Methanol (anhydrous, deoxygenated)
-
Ammonium hexafluorophosphate (NH₄PF₆)
-
Deionized water (deoxygenated)
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
In a 100 mL Schlenk flask under a positive pressure of Argon, add this compound (3.1 mmol, 3.1 equivalents).
-
Add 30 mL of deoxygenated methanol to the flask and stir until the ligand is fully dissolved.
-
In a separate vial, dissolve Iron(II) chloride tetrahydrate (1.0 mmol, 1.0 equivalent) in a minimum amount of deoxygenated deionized water (~5 mL).
-
Using a cannula or gas-tight syringe, slowly add the aqueous solution of FeCl₂ to the stirring methanolic solution of the ligand.
-
An immediate, intense color change to deep red/purple should be observed, indicating the formation of the [Fe(6-Me-bpy)₃]²⁺ cation.
-
Stir the reaction mixture at room temperature for 2 hours under Argon.
-
Prepare a saturated aqueous solution of ammonium hexafluorophosphate in deoxygenated water.
-
Add the NH₄PF₆ solution dropwise to the reaction mixture. A dark precipitate will form.
-
Stir for an additional 30 minutes in an ice bath to maximize precipitation.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with small portions of cold deoxygenated water, followed by diethyl ether.
-
Dry the product in vacuo to yield a dark crystalline solid.
| Parameter | Value |
| Reactant | Mass / Moles |
| FeCl₂·4H₂O | ~199 mg / 1.0 mmol |
| 6-Me-bpy | ~571 mg / 3.1 mmol |
| Expected Yield | 75-85% |
| Appearance | Dark red/purple crystalline solid |
| Key ¹H NMR Signal | Downfield shift of aromatic protons upon coordination |
| UV-Vis λₘₐₓ (MLCT) | ~520-550 nm |
Protocol 2: Synthesis of cis-Dichlorobis(this compound)ruthenium(II), [Ru(6-Me-bpy)₂Cl₂]
This protocol describes the synthesis of a common precursor complex used in the construction of more elaborate heteroleptic ruthenium photosensitizers.[8]
Scientist's Note: The synthesis of ruthenium complexes from RuCl₃·xH₂O often requires elevated temperatures and a reducing solvent environment. DMF serves as both the solvent and a mild reducing agent to convert Ru(III) to the desired Ru(II) oxidation state. The addition of LiCl provides an excess of chloride ions to facilitate the formation of the dichlorido complex.
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
This compound (6-Me-bpy)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Diethyl ether
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add RuCl₃·xH₂O (1.0 mmol, 1.0 equivalent), this compound (2.1 mmol, 2.1 equivalents), and LiCl (~10 equivalents).
-
Add 25 mL of DMF to the flask.
-
Heat the mixture to reflux under a Nitrogen atmosphere with vigorous stirring for 4-6 hours. The solution color will change from dark brown to a deep red or purple.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Allow the reaction to cool to room temperature.
-
Pour the reaction mixture into 150 mL of vigorously stirring acetone. This will cause the product to precipitate.
-
Cool the suspension in an ice bath for 30 minutes.
-
Collect the dark solid by vacuum filtration.
-
Wash the product thoroughly with water to remove excess LiCl and DMF, followed by cold acetone and diethyl ether.
-
Dry the product in a vacuum oven at 60 °C.
| Parameter | Value |
| Reactant | Mass / Moles |
| RuCl₃·xH₂O | ~208 mg / 1.0 mmol (anhydrous basis) |
| 6-Me-bpy | ~387 mg / 2.1 mmol |
| Expected Yield | 65-80% |
| Appearance | Dark brown/purple microcrystalline powder |
| Key ¹H NMR Signal | Complex multiplet pattern in the aromatic region |
| UV-Vis λₘₐₓ (MLCT) | ~480-520 nm |
Workflow for Characterization
Confirming the identity, purity, and structure of the synthesized complexes is a critical step. A multi-technique approach is required.
Caption: Standard workflow for synthesis and characterization.
-
¹H and ¹³C NMR Spectroscopy: This is the first step to confirm that the ligand has coordinated to the metal. Coordination typically causes a downfield shift in the signals of the pyridine ring protons. The integration of signals should match the proposed structure.[10]
-
Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for characterizing charged complexes. It provides the mass-to-charge ratio (m/z) of the complex ion, confirming its molecular weight and composition.[11]
-
UV-Visible (UV-Vis) Spectroscopy: This technique is used to probe the electronic transitions within the complex. For d⁶ metals like Fe(II) and Ru(II), the appearance of strong absorptions in the visible region (400-600 nm) is a hallmark of Metal-to-Ligand Charge Transfer (MLCT) bands, a definitive sign of complex formation.[1][4]
-
Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should match the calculated values for the proposed formula, confirming the bulk purity of the sample.
-
Single-Crystal X-ray Diffraction: This is the most definitive technique for structural elucidation. If suitable single crystals can be grown, it provides precise information on bond lengths, bond angles, and the overall coordination geometry of the complex in the solid state.[12][13]
Conclusion
The protocols and characterization workflows detailed in this guide provide a robust framework for the synthesis and validation of transition metal complexes with this compound. The steric influence of the 6-methyl group presents both challenges and opportunities in coordination chemistry. By carefully controlling reaction conditions and employing a thorough analytical strategy, researchers can harness the unique properties of this ligand to develop novel metal-based compounds for a wide range of applications, from advanced therapeutics to innovative materials.
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- Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls. OSTI.GOV.
- Ruthenium(II) Bipyridine Complexes: Synthesis and Characterization of Ru(bpy)(CO)2(SCN)2, Ru(dmbpy)(CO)2Cl2, and Ru(dmbpy)(CO)2(NCS)H (bpy = 2,2'-Bipyridine; dmbpy = 6,6'-Dimethyl-2 - ACS Publications.
- Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Str
- Coordination of this compound. Structure of Bivalent Copper and Palladium Complexes. R Discovery.
- Neutral and Cationic Methyl Complexes of Platinum(II) with 6-Substituted 2,2′-Bipyridines: Synthesis, Characterisation and Reactivity with Carbon Monoxide.
- Efficient Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo.
- Steric Ligand Effects of Six Bidentate Bipyridyl Ligands.
- Synthesis and Structure of the Copper Complex CuL(4, 4′bipy)(H2O)2(ClO4). Undisclosed Source.
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- Transition metal complexes of 2,2'-bipyridine. Wikipedia.
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- Synthesis, Structure and Electrochemistry of Copper Complexes of 6,6'-Bis(2-pyridylsulfanyl)-2,2'-bipyridine.
- Ruthenium carboranyl complexes with 2,2′-bipyridine derivatives for potential bimodal therapy applic
- Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. ScholarWorks@UARK.
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- Application Notes and Protocols for Metal Complex Formation with 2'-Methyl-2,3'-bipyridine and Analogous Ligands. Benchchem.
- Synthesis of Ruthenium Complexes with 4,4'-Dimethyl-2,2'-bipyridine Ligands: Applic
- Control and utilization of ruthenium and rhodium metal complex excited states for photoactiv
- Application Notes and Protocols for 6,6'-Bis(chloromethyl)-2,2'-bipyridine in Metal Complexes. Benchchem.
- First metal complexes of 6,6′-dihydroxy-2,2′-bipyridine: from molecular wires to applications in carbonylation c
- Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes | Inorganic Chemistry.
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Application Note: 6-Methyl-2,2'-bipyridine as a Strategic Ancillary Ligand in Photoredox Catalysis
Introduction: The Critical Role of Ligand Design in Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a transformative platform in modern organic synthesis, enabling the formation of complex chemical bonds under remarkably mild conditions.[1] The engine of these reactions is a photocatalyst—typically a transition metal complex—that absorbs light to reach an excited state with potent redox capabilities.[1][2] The reactivity, stability, and selectivity of these catalysts are not dictated by the metal center alone; they are exquisitely controlled by the surrounding ligands. Ancillary ligands are crucial design elements that allow for the fine-tuning of a catalyst's photophysical and electrochemical properties to meet the specific demands of a given transformation.[3][4][5]
Among the vast library of available ligands, 6-Methyl-2,2'-bipyridine has proven to be a uniquely effective modulator in various catalytic systems. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will explore the fundamental principles governing its utility, present its impact on catalyst performance, and provide a detailed protocol for its application in a representative metallaphotoredox cross-coupling reaction.
The Strategic Advantage of this compound
The introduction of a single methyl group at the 6-position of the 2,2'-bipyridine (bpy) scaffold may seem like a minor modification, but it imparts profound steric and electronic effects that can be leveraged to enhance catalytic performance.[6][7][8]
Causality of Steric and Electronic Effects
-
Steric Influence : The methyl group ortho to the coordinating nitrogen atom introduces significant steric bulk near the metal center.[7][9] This steric hindrance is not a liability but a powerful tool. In dual catalytic systems, such as those combining a photocatalyst with a nickel co-catalyst, this bulk can influence the geometry and stability of key organometallic intermediates.[7][10] For example, it can promote challenging reductive elimination steps, prevent catalyst deactivation pathways like dimerization, and influence the regioselectivity of bond formation.[10][11] Studies on nickel-catalyzed cross-electrophile coupling have shown that 6-methyl substituted bipyridine ligands can lead to major differences in catalytic performance and turnover frequencies compared to less hindered analogues.[7][9]
-
Electronic Tuning : The methyl group is a weak electron-donating group (EDG). When coordinated to a metal center, it subtly increases the electron density on the metal. This electronic perturbation has two critical consequences:
-
Ground-State Redox Potentials : The increased electron density makes the metal complex easier to oxidize.[5][12][13]
-
Excited-State Properties : For the photocatalyst itself, the EDG can modulate the energy of the metal-to-ligand charge transfer (MLCT) state.[14][15] This can influence the excited-state redox potentials, making the photoexcited catalyst a stronger reductant or oxidant depending on the specific catalytic cycle.[5]
-
Impact on Catalyst Photophysical and Redox Properties
The choice of ancillary ligand directly tunes the key parameters that govern a photocatalyst's behavior. While data for a single complex series can vary, the general trends for adding an electron-donating methyl group to a bipyridyl ligand on a Ru(II) or Ir(III) center are summarized below.
| Property | Unsubstituted bpy Ligand | 6-Methyl-bpy Ligand | Rationale & Consequence |
| Ground State Oxidation Potential (Eox) | Higher (More Positive) | Lower (Less Positive) | The electron-donating methyl group makes the metal center easier to oxidize.[5] |
| Excited State Reduction Potential (Ered) | Less Negative | More Negative | The excited state becomes a stronger reducing agent, capable of activating more challenging substrates.[5] |
| MLCT Emission λmax | Shorter Wavelength | Longer Wavelength (Red-Shifted) | The EDG slightly destabilizes the metal d-orbitals and/or stabilizes the ligand π orbitals, narrowing the HOMO-LUMO gap.[16] |
| Excited State Lifetime (τ) | Baseline | Can be enhanced | Steric rigidity can decrease non-radiative decay pathways, potentially leading to a longer lifetime for bimolecular events.[17] |
Note: The precise values are highly dependent on the metal center and the full coordination sphere. The trends shown are illustrative of the electronic effect of the methyl substituent.
Application Protocol: Ni-Catalyzed Reductive Cross-Coupling of an Aryl Bromide and Alkyl Bromide
This protocol describes a representative metallaphotoredox reaction where this compound is employed as a ligand on a nickel co-catalyst, which works in concert with an iridium-based photocatalyst. The steric and electronic properties of the ligand are critical for facilitating the key organometallic steps within the nickel catalytic cycle.[18][19]
Materials and Equipment
-
Catalysts & Ligands : [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (photocatalyst), NiCl2·glyme (nickel precatalyst), this compound.
-
Substrates : Aryl bromide (e.g., 4-bromoanisole), Alkyl bromide (e.g., 1-bromooctane).
-
Reductant : Stoichiometric organic reductant (e.g., Hantzsch ester or a silane).
-
Solvent : Anhydrous, degassed organic solvent (e.g., 1,4-Dioxane or DMF).
-
Equipment : Schlenk line or glovebox, magnetic stir plate, photoreactor (e.g., Kessil lamp, blue LEDs), vials with stir bars, standard glassware.
-
Safety : All manipulations should be performed under an inert atmosphere (N2 or Ar). Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
Experimental Workflow Diagram
The following diagram outlines the key steps for setting up the photoredox reaction.
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Application Notes & Protocols: Strategic Functionalization of 6-Methyl-2,2'-bipyridine at the Methyl Group
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the strategic chemical modification of the methyl group of 6-Methyl-2,2'-bipyridine. This scaffold is a cornerstone in coordination chemistry, and functionalization of its methyl substituent unlocks a vast chemical space for applications ranging from targeted therapeutics to advanced materials. We will move beyond simple procedural lists to explore the mechanistic rationale behind three primary functionalization pathways: deprotonation and subsequent electrophilic attack, radical halogenation, and direct oxidation. Each section includes field-proven, step-by-step protocols, comparative data, and visual workflows to ensure reliable execution and adaptation in your laboratory.
Introduction: The Strategic Value of the this compound Scaffold
The 2,2'-bipyridine (bpy) unit is a privileged bidentate chelating ligand, renowned for its ability to form stable complexes with a wide range of transition metals.[1] The introduction of a methyl group at the 6-position provides a unique synthetic handle. While seemingly simple, this methyl group is activated by the adjacent electron-withdrawing pyridine ring, rendering its protons sufficiently acidic for deprotonation or susceptible to radical and oxidative transformations.
Functionalization at this site allows for the covalent attachment of diverse molecular fragments, enabling the precise tuning of the steric and electronic properties of the resulting ligands. These modified ligands are critical for developing:
-
Homogeneous Catalysts: Altering the ligand's steric bulk and electronic profile can profoundly impact the activity and selectivity of metal catalysts.[2]
-
Bioactive Molecules: The bipyridine core is a feature in various biologically active compounds, and appendage of other groups via the methyl linker is a key strategy in drug discovery.[3]
-
Advanced Materials: Functionalized bipyridines are integral components in the synthesis of photosensitizers, metal-organic frameworks (MOFs), and functional polymers.[4][5]
This guide details the three most robust and versatile strategies for exploiting the reactivity of the 6-methyl group.
Pathway I: Deprotonation and Electrophilic Quenching
Expertise & Rationale
The most direct method for forming a new carbon-carbon or carbon-heteroatom bond at the methyl position is through the generation of a carbanion intermediate. The protons of the methyl group in this compound exhibit a pKa that is low enough to be abstracted by a strong, non-nucleophilic base.
Causality of Experimental Choices:
-
Base Selection: Lithium Diisopropylamide (LDA) is the base of choice.[6] It is exceptionally strong, capable of deprotonating the methyl group, yet its significant steric bulk prevents it from acting as a nucleophile and adding to the pyridine ring, a common side reaction with smaller organolithium reagents like n-BuLi.
-
Temperature Control: The formation and manipulation of the resulting 6-lithiomethyl-2,2'-bipyridine intermediate must be conducted at low temperatures (-78 °C). This is critical to prevent decomposition of the thermally sensitive organolithium species and to control the rate of reaction with the subsequently added electrophile, minimizing side products.[7]
-
Anhydrous Conditions: All organolithium reagents react aggressively with protic sources, including atmospheric moisture. Therefore, the use of anhydrous solvents (like THF) and an inert atmosphere (Nitrogen or Argon) is mandatory for the reaction to succeed.
Experimental Protocol: Synthesis of 6-(2-Hydroxypropan-2-yl)-2,2'-bipyridine
This protocol details the deprotonation of this compound and subsequent quenching with a common electrophile, acetone.
Materials:
-
This compound
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Acetone, anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
LDA Preparation: To a flame-dried, three-neck round-bottomed flask under a nitrogen atmosphere, add anhydrous THF (50 mL) and diisopropylamine (1.2 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 10 minutes before re-cooling to -78 °C. This ensures complete formation of LDA.[6]
-
Deprotonation: In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF (30 mL). Using a cannula, slowly add this solution to the cold LDA solution. A deep color change (typically to a dark red or maroon) indicates the formation of the lithiated species. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add anhydrous acetone (1.5 equivalents) dropwise to the reaction mixture at -78 °C. The dark color should dissipate upon addition. Stir for an additional 1 hour at -78 °C.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL) while the flask is still in the cold bath. Allow the mixture to warm to room temperature.
-
Pour the mixture into a separatory funnel containing water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (50 mL), followed by brine (50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate to afford the pure product.
Data & Versatility
The lithiated intermediate is a powerful nucleophile that reacts with a wide array of electrophiles.
| Electrophile | Reagent Example | Product Class |
| Aldehyd/Ketone | Acetone, Benzaldehyde | Secondary/Tertiary Alcohol |
| Alkyl Halide | Iodomethane, Benzyl Bromide | Alkylated Bipyridine |
| Silyl Halide | Trimethylsilyl Chloride (TMSCl) | Silylated Bipyridine |
| Carbon Dioxide | CO₂ (dry ice) | Carboxylic Acid |
| Ester | Ethyl Chloroformate | Ester |
Workflow Visualization
Caption: Deprotonation-Quench Workflow.
Pathway II: Radical Halogenation
Expertise & Rationale
Introducing a halogen, typically bromine, transforms the inert methyl group into a reactive bromomethyl group, an excellent electrophile for subsequent nucleophilic substitution reactions.[3][8] This transformation is reliably achieved via a free-radical chain reaction.
Causality of Experimental Choices:
-
Bromine Source: N-Bromosuccinimide (NBS) is the reagent of choice. It provides a low, constant concentration of bromine (Br₂) in solution, which is essential for selective benzylic/allylic bromination over other potential side reactions like aromatic bromination.[3]
-
Initiator: A radical initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), is required. Upon heating, these molecules decompose to form radicals, which initiate the chain reaction by abstracting a hydrogen atom from HBr (formed in situ) to generate the key bromine radical (Br•).[3]
-
Solvent: An inert solvent that is stable to radical conditions, such as carbon tetrachloride (CCl₄) or acetonitrile, is used.
-
Reaction Control: The reaction is typically run at reflux to ensure thermal decomposition of the initiator and maintain the radical chain process. Monitoring by TLC is crucial to avoid the formation of the di-brominated byproduct.[9]
Experimental Protocol: Synthesis of 6-(Bromomethyl)-2,2'-bipyridine
Materials:
-
This compound
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 equivalent), NBS (1.05 equivalents), and CCl₄.
-
Initiation: Add a catalytic amount of AIBN (0.05 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄). The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter off the solid succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated Na₂S₂O₃ solution (to remove any unreacted bromine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate) or by flash column chromatography.
Data & Conditions Comparison
| Brominating Agent | Initiator | Solvent | Yield (%) | Reference |
| NBS | AIBN | CCl₄ | Not specified | [3] |
| NBS | BPO | CCl₄ | Not specified | [3] |
| NBS | Not specified | Not specified | 58 (overall) | [9] |
Note: Yields can be highly variable depending on the precise reaction scale and conditions.
Workflow Visualization
Caption: Free-Radical Bromination Mechanism.
Pathway III: Oxidation of the Methyl Group
Expertise & Rationale
Oxidation of the 6-methyl group provides direct access to highly valuable 2,2'-bipyridine-6-carbaldehyde and 2,2'-bipyridine-6-carboxylic acid derivatives.[10] These functional groups are versatile handles for forming amides, esters, and imines, and for participating in a myriad of other transformations.
Causality of Experimental Choices:
-
Selective Oxidation to Aldehyde: Stopping the oxidation at the aldehyde stage is challenging as aldehydes are readily oxidized further to carboxylic acids.[11] This requires the use of carefully controlled, mild oxidizing agents. Common methods include using selenium dioxide (SeO₂) or a two-step approach involving halogenation followed by an oxidation like the Kornblum oxidation.
-
Oxidation to Carboxylic Acid: The full oxidation to the carboxylic acid is more straightforward and can be accomplished with strong oxidizing agents like potassium permanganate (KMnO₄) or by oxidizing the intermediate aldehyde. The choice of oxidant depends on the tolerance of other functional groups in the molecule.
Experimental Protocol: Synthesis of 2,2'-Bipyridine-6-carboxylic acid
This protocol describes the direct, strong oxidation of the methyl group.
Materials:
-
This compound
-
Potassium Permanganate (KMnO₄)
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric Acid (HCl), concentrated
Procedure:
-
Setup: Suspend this compound (1.0 equivalent) in water.
-
Oxidation: Heat the suspension to reflux. Add a solution of KMnO₄ (approx. 3.0 equivalents) in water portion-wise over several hours. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form. Continue heating until all the starting material is consumed (monitor by TLC).
-
Workup: While still hot, filter the mixture to remove the MnO₂ precipitate. Wash the precipitate with hot water.
-
Cool the combined filtrate to room temperature. If the product precipitates, it can be collected.
-
To quench any excess KMnO₄, add sodium bisulfite until the solution is colorless.
-
Isolation: Carefully acidify the solution with concentrated HCl to a pH of ~3-4. The carboxylic acid product will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Workflow Visualization
Caption: Oxidation Pathway of this compound.
References
- BenchChem. (2025). Synthesis of 6-(Bromomethyl)
- BenchChem. (2025). Application Notes and Protocols for the Functionalization of 6,6'-Bis(chloromethyl)
- Smith, A. P., Lamba, J. J. S., & Fraser, C. L. (n.d.). Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). Organic Syntheses Procedure. Link
- ResearchGate. (n.d.). Practical Bromination Approach to the Synthesis of Dimethyl 6,6'-Bis(bromomethyl)
- Fernandez D.-R., B., et al. (2016). Pyridone functionalization: regioselective deprotonation of 6-methylpyridin-2(1H)- and -4(1H)-one derivatives. European Journal of Organic Chemistry, 2016(31), 5238–5242. Link
- Heller, M., & Schubert, U. S. (2002). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry, 67(23), 8269–8272. Link
- Ilyashenko, G., Choudhury, R., Motevalli, M., & Watkinson, M. (2006). Concentration-Dependent Chemo and Regioselective Metalation of 6,6′-Dibromo-2,2′-bipyridine. Synlett, 2006(11), 1759–1761. Link
- Zhang, L., & Chen, L. (2023).
- Powers, I. G., & Uyeda, C. (2017). Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling.
- PubChem. (n.d.). 2,2'-Bipyridine-6-carboxylic acid.
- Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Link
- Manna, B., Joarder, B., Desai, A. V., & Ghosh, S. K. (2015). A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites.
- Clark, J. (n.d.). oxidation of aldehydes and ketones. Chemguide. Link
Sources
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Item - Pyridone functionalization: regioselective deprotonation of 6-methylpyridin-2(1H)- and -4(1H)-one derivatives - Loughborough University - Figshare [repository.lboro.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 2,2'-Bipyridine-6-carboxylic acid | C11H8N2O2 | CID 11030830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Use of 6-Methyl-2,2'-bipyridine in the Synthesis of Metal-Organic Frameworks (MOFs)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of 6-Methyl-2,2'-bipyridine in MOF Synthesis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for applications in catalysis, gas storage and separation, sensing, and drug delivery. The choice of the organic ligand is paramount in dictating the final topology, porosity, and functionality of the MOF.
While 2,2'-bipyridine (bpy) and its derivatives are widely used as chelating ligands in MOF synthesis to introduce functionalities such as catalytic sites or luminescent centers, the use of sterically hindered derivatives like this compound remains a nuanced and largely unexplored area. The methyl group at the 6-position, adjacent to one of the coordinating nitrogen atoms, introduces significant steric bulk. This steric hindrance can be strategically employed to modulate the coordination environment of the metal node, influence the framework topology, and potentially create unique pocket-like active sites. This application note provides a comprehensive guide to the use of this compound in MOF synthesis, from its fundamental coordination chemistry to detailed synthetic protocols and potential applications. We will explore how the steric impediment of the 6-methyl group can be leveraged as a design element in the crystal engineering of novel MOFs.
The Influence of the 6-Methyl Group: A Double-Edged Sword in MOF Assembly
The primary differentiating feature of this compound compared to unsubstituted 2,2'-bipyridine is the steric hindrance imparted by the methyl group. This has several key implications for MOF synthesis:
-
Coordination Modulation: The steric bulk can prevent the formation of highly symmetric, high-connectivity metal clusters, instead favoring lower coordination numbers or distorted geometries. This can lead to the formation of novel MOF topologies that are not accessible with less hindered ligands.
-
Control of Interpenetration: In some cases, the steric hindrance can obstruct the interpenetration of multiple framework lattices, a common phenomenon in MOFs that can reduce porosity. By preventing interpenetration, this compound can help to maintain open porous structures.
-
Creation of Chiral Pockets: The steric hindrance can create specific, well-defined pockets around the metal center, which could be exploited for stereoselective catalysis or molecular recognition.
-
Kinetic vs. Thermodynamic Control: The steric clash may slow down the crystallization process, allowing for greater kinetic control over the final product and potentially leading to the formation of metastable phases.
However, the significant steric hindrance can also present challenges:
-
Inhibition of Framework Formation: In many systems, the steric bulk may be too great to allow for the formation of a stable, extended framework, leading to the crystallization of discrete coordination complexes or amorphous materials instead.
-
Reduced Thermal and Chemical Stability: The distorted coordination environments resulting from steric strain may lead to MOFs with lower thermal and chemical stability compared to their less hindered analogues.
A concrete example of the coordination of this compound with a common MOF metal node is the complex dichlorido(this compound-κ²N,N')zinc(II).[1][2] In this structure, the Zn(II) atom adopts a distorted tetrahedral geometry, coordinated by the two nitrogen atoms of the bipyridine ligand and two chloride ions.[1][2] This demonstrates that chelation is possible, but the geometry is influenced by the steric presence of the methyl group.
Diagram: Coordination of this compound to a Metal Center
Caption: Coordination of this compound to a metal center.
Hypothetical Protocols for the Synthesis of MOFs with this compound
Given the limited number of published examples, the following protocols are based on established synthetic routes for MOFs containing similar bipyridine-based ligands.[3][4][5] These should be considered as starting points for optimization.
Protocol 1: Synthesis of a Hypothetical Zn-based MOF (Adapted from mixed-ligand syntheses)
This protocol aims to incorporate this compound as a secondary, chelating ligand alongside a primary dicarboxylate linker.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (H₂BDC)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Precursor Solution A: In a 20 mL scintillation vial, dissolve 0.1 mmol of terephthalic acid in 5 mL of DMF.
-
Precursor Solution B: In a separate 20 mL scintillation vial, dissolve 0.2 mmol of zinc nitrate hexahydrate in 5 mL of DMF.
-
Ligand Addition: To Precursor Solution A, add 0.1 mmol of this compound. Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Reaction Mixture: Slowly add Precursor Solution B to the combined ligand solution (Solution A + this compound).
-
Solvothermal Synthesis: Cap the vial tightly and place it in a preheated oven at 100 °C for 24-48 hours.
-
Isolation and Washing: After cooling to room temperature, decant the mother liquor. Wash the resulting crystalline product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted precursors.
-
Activation: To activate the MOF and remove solvent molecules from the pores, immerse the crystals in fresh ethanol for 24 hours, then dry under vacuum at 120 °C for 12 hours.
Rationale: The use of a primary linker (H₂BDC) is intended to drive the formation of an extended framework, while the this compound acts as a chelating agent that caps or modulates the metal nodes. The reaction temperature is kept moderate to balance crystal growth with the potential for thermal decomposition.
Protocol 2: Synthesis of a Hypothetical Zr-based MOF with Open Bipyridine Sites (Adapted from UiO-67 synthesis)
This protocol aims to create a robust Zr-based MOF analogous to UiO-67, where a dicarboxylate-functionalized bipyridine ligand bearing a 6-methyl group could be used. Since a pre-functionalized ligand with a 6-methyl group might not be readily available, this protocol describes a mixed-linker approach.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Biphenyl-4,4'-dicarboxylic acid (H₂BPDC)
-
2,2'-Bipyridine-5,5'-dicarboxylic acid (H₂BPYDC)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (as a modulator)
Procedure:
-
Ligand Mixture: In a 20 mL scintillation vial, combine 0.05 mmol of biphenyl-4,4'-dicarboxylic acid and 0.05 mmol of 2,2'-bipyridine-5,5'-dicarboxylic acid.
-
Modulator and Second Ligand: Add 0.1 mmol of this compound and 10 equivalents of acetic acid (relative to ZrCl₄) to the ligand mixture.
-
Solvent Addition: Add 10 mL of DMF to the vial and sonicate for 20 minutes to dissolve the ligands and modulator.
-
Metal Precursor Addition: In a separate vial, dissolve 0.1 mmol of ZrCl₄ in 5 mL of DMF. Add this solution to the ligand mixture.
-
Solvothermal Synthesis: Tightly cap the vial and place it in a preheated oven at 120 °C for 24 hours.
-
Work-up: Isolate and wash the product as described in Protocol 1.
-
Activation: Activate the material by solvent exchange with ethanol followed by heating under vacuum.
Rationale: Acetic acid is used as a modulator to control the nucleation and growth of the MOF crystals, which is particularly important when using sterically demanding ligands. The mixed-linker approach allows for the incorporation of bipyridine functionality while maintaining the overall robust UiO-type framework. The this compound in this case may act as a competitive modulator or could potentially be incorporated into the framework, although the latter is less likely due to the lack of linker functionality.
Diagram: Hypothetical MOF Synthesis Workflow
Caption: General workflow for the solvothermal synthesis of a MOF.
Expected Characterization and Properties
A MOF successfully synthesized with this compound would require thorough characterization:
| Technique | Expected Information | Comparison with Unsubstituted Bipyridine MOFs |
| Powder X-ray Diffraction (PXRD) | Confirmation of crystallinity and phase purity. The peak positions will be indicative of the unit cell parameters and thus the overall framework structure. | Likely to show a different diffraction pattern, indicating a different crystal structure due to the steric influence of the methyl group. |
| Single-Crystal X-ray Diffraction | Unambiguous determination of the crystal structure, including the coordination environment of the metal center, the connectivity of the framework, and the precise orientation of the this compound ligand. | Would directly reveal any distortion in the coordination geometry and changes in the framework topology. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and the temperature at which the framework decomposes. | May exhibit lower thermal stability if the steric strain weakens the metal-ligand bonds. |
| N₂ Sorption Analysis (BET) | Determination of the surface area and pore volume of the activated MOF. | Porosity could be higher if the methyl group prevents interpenetration, or lower if it simply fills space within the pores.[6] |
| FT-IR and Raman Spectroscopy | Confirmation of the incorporation of the this compound ligand into the framework through characteristic vibrational modes. | |
| Luminescence Spectroscopy | Investigation of the photophysical properties, as bipyridine-containing MOFs can exhibit ligand-based or metal-to-ligand charge transfer luminescence.[6] | The methyl group could alter the electronic properties of the bipyridine ligand, potentially shifting the emission wavelength or affecting the quantum yield. |
Potential Applications
The unique structural features imparted by this compound could lead to MOFs with enhanced performance in several areas:
-
Asymmetric Catalysis: The well-defined, sterically hindered pockets around the metal centers could serve as active sites for enantioselective catalytic reactions. Post-synthetic metalation of these sites with catalytically active metals would be a key strategy.[4][5]
-
Selective Gas Separation: The modulated pore apertures and specific interactions with the methyl groups could lead to enhanced selectivity for the separation of gas mixtures, particularly for molecules with shapes that complement the modified pore environment.
-
Luminescent Sensing: The local environment around the bipyridine moiety can influence its luminescent properties. MOFs incorporating this compound could be developed as sensors where the binding of an analyte in the sterically hindered pocket perturbs the emission signal.
-
Drug Delivery: The tailored pore environment could be suitable for the encapsulation and controlled release of specific drug molecules.
Conclusion and Future Outlook
The use of this compound in MOF synthesis is a promising yet challenging frontier in crystal engineering. The steric hindrance of the 6-methyl group offers a powerful tool for rationally designing MOFs with novel topologies and tailored pore environments. While direct synthetic examples are currently limited, the foundational knowledge of bipyridine coordination chemistry and MOF synthesis provides a clear roadmap for future research. The protocols and insights provided in this application note are intended to serve as a guide for researchers to explore this exciting area and unlock the potential of sterically-driven MOF design for advanced applications in catalysis, separations, and sensing.
References
- A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. (n.d.). MDPI.
- A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites. (n.d.). Royal Society of Chemistry.
- Bipyridine- and Phenanthroline-Based Metal–Organic Frameworks for Highly Efficient and Tandem Catalytic Organic Transformations via Directed C–H Activation. (n.d.). American Chemical Society.
- Two Novel Metal Organic Frameworks of Sn(II) and Pb(II) with Pyridine-2,6-dicarboxylic Acid and 4,4'-Bipyridine: Syntheses, Crystal Structures and Solution Studies. (n.d.). ResearchGate.
- Crystal engineering with sterically-hindered molecular modules: unique supramolecular synthons and novel molecular self assembly. (n.d.). SciSpace.
- Cu(II) MOFs Based on Bipyridyls: Topology, Magnetism, and Exploring Sensing Ability toward Multiple Nitroaromatic Explosives. (n.d.). American Chemical Society.
- Dichlorido(6-methyl-2,2′-bipyridine-κ2 N,N′)zinc(II). (2008). National Center for Biotechnology Information.
- Two New Metal−Organic Frameworks with Mixed Ligands of Carboxylate and Bipyridine: Synthesis, Crystal Structure, and Sensing for Methanol. (n.d.). ResearchGate.
- Bipyridine- and phenanthroline-based metal-organic frameworks for highly efficient and tandem catalytic organic transformations via directed C-H activation. (2015). National Center for Biotechnology Information.
- Bipyridine- and phenanthroline-based metal-organic frameworks for highly efficient and tandem catalytic organic transformations via directed C-H activation. (n.d.). Semantic Scholar.
- The coordination complex of ZnII with 2,2′-bipyridine, (II). (n.d.). ResearchGate.
- Encapsulation and ligand photodissociation of heteroleptic ruthenium (II) bis-(2,2'-bipyridine)(X)2 complexes in the Zn(II)-based metal organic framework, USF-2. (n.d.). ResearchGate.
- Functionalized MOF as a Sensitive Spectroscopic Probe for Hg2+, Co2+, and Al3+ Ions Detection in Aqueous Media. (2022). American Chemical Society.
- Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. (2021). National Center for Biotechnology Information.
- Dichlorido(this compound-κN,N')zinc(II). (2008). National Center for Biotechnology Information.
- A mixed-ligand Co(ii) MOF synthesized from a single organic ligand to capture iodine and methyl iodide vapour. (n.d.). Royal Society of Chemistry.
- Structural and Spectroscopic Characterization of Rhenium Complexes Containing Neutral, Monoanionic, and Dianionic Ligands of 2,2'-Bipyridines and 2,2':6,2″-Terpyridines: An Experimental and Density Functional Theory (DFT)-Computational Study. (2016). National Center for Biotechnology Information.
- 2,2′-Bipyridine Zn(ii) complexes: effect of the 4,4′ substituents on the crystalline solid state properties. (n.d.). Royal Society of Chemistry.
- Structural Properties of Metal–Organic Frameworks at Elevated Thermal Conditions via a Combined Density Functional Tight Binding Molecular Dynamics (DFTB MD) Approach. (2023). National Center for Biotechnology Information.
- Photophysical Studies of a Zr(IV) Complex with Two Pyrrolide-Based Tetradentate Schiff Base Ligands. (n.d.). American Chemical Society.
- 6,6'-Dimethyl-2,2'-bipyridyl. (2016). ResearchGate.
- Photophysical Studies of Ru(II)tris(2,2'-bipyridine) Confined within a Zn(II)-Trimesic Acid Polyhedral Metal-Organic Framework. (n.d.). ResearchGate.
- Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II) polypyridyl complexes. (2023). ResearchGate.
Sources
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- 3. A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bipyridine- and phenanthroline-based metal-organic frameworks for highly efficient and tandem catalytic organic transformations via directed C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Electrochemical Studies of 6-Methyl-2,2'-bipyridine Metal Complexes
Introduction: The Significance of 6-Methyl-2,2'-bipyridine in Coordination Chemistry and Electrochemistry
The ligand this compound (6-Me-bpy) serves as a cornerstone in the design of transition metal complexes with tailored electronic and photophysical properties. A derivative of 2,2'-bipyridine (bpy), the introduction of a methyl group at the 6-position imparts significant steric and electronic influences on the resulting metal complex. This seemingly subtle modification can profoundly impact the coordination geometry, redox potentials, and reactivity of the metallic center, making its study crucial for advancements in fields ranging from photoredox catalysis to molecular electronics and drug development.[1][2]
Electrochemical techniques provide a powerful lens through which to probe the intricate electronic behavior of these complexes.[3] By investigating the thermodynamics and kinetics of electron transfer processes, researchers can gain invaluable insights into the stability of different oxidation states, the localization of redox events (metal- vs. ligand-centered), and the electronic communication between the metal and its ligands.[2][4] These fundamental electrochemical parameters are directly correlated with the performance of the complexes in various applications. For instance, the Ru(II)/Ru(III) redox potential in a ruthenium complex is a key determinant of its efficacy as a photosensitizer.[4]
This guide provides a comprehensive overview of the electrochemical characterization of this compound metal complexes, offering both foundational knowledge and detailed experimental protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.
Core Principles: Understanding the Electrochemical Behavior
The electrochemical profile of a this compound metal complex is typically characterized by a series of one-electron transfer steps. These can be broadly categorized as:
-
Metal-Centered Redox Events: These involve the oxidation or reduction of the central metal ion. For example, in a Ru(II) complex, a common process is the Ru(II) to Ru(III) oxidation.[4] The potential at which this occurs is sensitive to the electron-donating or -withdrawing nature of the ligands. The electron-donating methyl group in 6-Me-bpy, for instance, can make the metal center more electron-rich and thus easier to oxidize (i.e., the oxidation occurs at a less positive potential) compared to an unsubstituted bipyridine complex.
-
Ligand-Centered Redox Events: At more negative potentials, sequential one-electron reductions of the bipyridine ligands are often observed.[4] Each reduction corresponds to the addition of an electron to the π* orbitals of a bipyridine ligand, forming a radical anion. The presence of multiple bipyridine ligands in a complex can lead to multiple, closely spaced reduction waves.
Spectroelectrochemistry, a technique that combines electrochemical control with spectroscopic measurement (e.g., UV-Vis-NIR or IR), is particularly insightful. It allows for the direct observation of changes in the electronic structure of the complex as it is oxidized or reduced, confirming the localization of the redox process.[5][6][7] For example, the appearance of new absorption bands in the near-infrared (NIR) region upon reduction is often characteristic of the formation of a bipyridyl radical anion.[6]
Experimental Protocols
Cyclic Voltammetry (CV)
Cyclic voltammetry is the most fundamental and widely used technique for characterizing the redox properties of metal complexes.[4] It provides information on the redox potentials, the reversibility of electron transfer, and the stability of the generated species.
Protocol: Cyclic Voltammetry of a Ru(II)(6-Me-bpy) Complex
-
Materials and Reagents:
-
Ruthenium(II) complex with this compound ligand(s) (e.g., [Ru(bpy)₂(6-Me-bpy)]²⁺)
-
Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), HPLC or anhydrous grade, deoxygenated. Acetonitrile is a common choice due to its wide potential window.[4]
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP). The supporting electrolyte is crucial to minimize solution resistance and ensure that the electroactive species migrates to the electrode via diffusion.[3]
-
Internal Standard: Ferrocene (Fc). Ferrocene undergoes a well-defined, reversible one-electron oxidation (Fc/Fc⁺), which is relatively insensitive to the solvent. It is used to reference the measured potentials.[5]
-
-
Electrochemical Cell Setup:
-
A standard three-electrode cell is used, consisting of:
-
Working Electrode: Glassy carbon electrode (GCE) or platinum (Pt) disk electrode.[3] The choice depends on the potential window required. GCE is often preferred for its wide cathodic window.
-
Reference Electrode: Silver/Silver ion (Ag/Ag⁺) or Saturated Calomel Electrode (SCE).[3] An Ag/Ag⁺ reference electrode (e.g., 0.01 M AgNO₃ in the same solvent/electrolyte system) is often used in non-aqueous electrochemistry to minimize junction potentials.
-
Counter (Auxiliary) Electrode: Platinum wire or gauze.[8]
-
-
-
Procedure:
-
Prepare a 1-5 mM solution of the 6-Me-bpy metal complex in the chosen solvent containing 0.1 M supporting electrolyte.[4][8]
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.[9] Maintain an inert atmosphere over the solution during the experiment.
-
Polish the working electrode (e.g., with alumina slurry), rinse it thoroughly with the solvent, and dry it before immersion in the solution.
-
Record the cyclic voltammogram by scanning the potential from an initial value where no faradaic current flows, to a potential sufficiently positive to observe oxidation, and then reversing the scan to a potential sufficiently negative to observe reductions. A typical scan rate is 100 mV/s.
-
At the end of the experiment, add a small amount of ferrocene to the solution and record its cyclic voltammogram. Report all measured potentials versus the Fc/Fc⁺ couple.[5] The formal potential (E₁/₂) is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials.[4]
-
Data Interpretation:
-
Reversibility: For a reversible one-electron process, the peak separation (ΔEp = |Epa - Epc|) is theoretically 59 mV at 25 °C.[4] Larger values may indicate quasi-reversible or irreversible electron transfer.
-
Scan Rate Dependence: For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate.
Diagram: Workflow for Cyclic Voltammetry Experiment
Caption: Workflow for a typical cyclic voltammetry experiment.
Differential Pulse Voltammetry (DPV)
DPV is a more sensitive technique than CV and is particularly useful for resolving closely spaced redox events and for quantitative analysis at low concentrations.[10][11] It minimizes the contribution of the charging current, resulting in a peak-shaped output where the peak potential is related to the redox potential and the peak height is proportional to the concentration.[12][13]
Protocol: Differential Pulse Voltammetry of a 6-Me-bpy Metal Complex
-
Materials, Reagents, and Cell Setup: Same as for Cyclic Voltammetry. DPV is often performed on the same solution after an initial CV scan to identify the potential regions of interest.
-
Procedure:
-
Based on the CV data, define the potential window for the DPV scan to encompass the redox event of interest.
-
Set the DPV parameters. Typical parameters include:
-
Pulse Height (Amplitude): 50 mV
-
Pulse Width: 50-100 ms
-
Scan Rate (Step Height / Step Time): 5-20 mV/s
-
-
Run the DPV scan and record the differential pulse voltammogram.
-
The peak potential (Ep) is approximately equal to E₁/₂ - (Pulse Height / 2) for a reversible reaction.[10]
-
Causality Behind Experimental Choices: The choice to use DPV is often driven by the need for higher sensitivity or to resolve overlapping waves that may appear as a single broad wave in CV.[10][11] The selection of DPV parameters is a trade-off between sensitivity and resolution. A larger pulse height increases sensitivity but can broaden the peak, reducing resolution.
Diagram: Logical Relationship of Electrochemical Techniques
Caption: Relationship between key electrochemical techniques.
Quantitative Data Summary
The redox potentials of this compound metal complexes are highly dependent on the metal center and the other ligands in the coordination sphere. The following table provides representative data for illustrative purposes. All potentials are referenced against the Ferrocene/Ferrocenium (Fc/Fc⁺) couple.
| Complex | Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | Solvent | Reference |
| [Ru(bpy)₂(6-Me-bpy)]²⁺ (hypothetical) | Ru(III)/Ru(II) | ~ +0.85 to +0.95 | CH₃CN | [4] |
| [Ru(bpy)₂(6-Me-bpy)]²⁺ (hypothetical) | [Complex]²⁺/⁺ | ~ -1.40 to -1.50 | CH₃CN | [4] |
| [Ru(CN-Me-bpy)₂(bpy)]²⁺ (structurally related) | [Complex]²⁺/⁺ | -1.3 to -2.75 | THF | [6][7] |
| [Pt(bipy)L₂]ⁿ⁺ (general bipyridine complex) | [Complex]ⁿ⁺/(n-1)⁺ | ~ -1.0 | Various | [14] |
Note: The values for [Ru(bpy)₂(6-Me-bpy)]²⁺ are estimated based on the known electronic effects of methyl groups on the bipyridine framework. Precise values require experimental determination.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the obtained electrochemical data, the following self-validating steps should be incorporated into the experimental workflow:
-
Internal Referencing: Always use an internal standard like ferrocene.[5] This compensates for potential drifts in the reference electrode and allows for direct comparison of data between different experiments and laboratories.
-
Solvent and Electrolyte Purity: Use high-purity, anhydrous solvents and electrochemical-grade supporting electrolytes. Water and other impurities can significantly alter the electrochemical response.
-
Inert Atmosphere: The rigorous exclusion of oxygen is critical, especially when studying reductive processes, as oxygen can react with the reduced species.[9]
-
Scan Rate Dependence Study: For CV, perform measurements at multiple scan rates. A linear relationship between the peak current and the square root of the scan rate confirms a diffusion-controlled process.[15]
-
Consistency Check: The formal potentials obtained from CV and DPV for the same redox event should be consistent after accounting for the pulse height in DPV.
By adhering to these principles and protocols, researchers can confidently and accurately characterize the electrochemical properties of this compound metal complexes, paving the way for their rational design and application in a multitude of scientific disciplines.
References
- Optical and Infrared Spectroelectrochemical Studies of CN-Substituted Bipyridyl Complexes of Ruthenium(II) - CentAUR. (2021-03-01).
- Optical and Infrared Spectroelectrochemical Studies of CN-Substituted Bipyridyl Complexes of Ruthenium(II) | Inorganic Chemistry - ACS Publications. (2021-03-01).
- Optical and Infrared Spectroelectrochemical Studies of CN-Substituted Bipyridyl Complexes of Ruthenium(II) | Inorganic Chemistry - ACS Publications. (2021-03-01).
- Electrochemical and spectroelectrochemical studies on platinum complexes containing 2,2′-bipyridine | Semantic Scholar. (n.d.).
- Spectroelectrochemical studies of a ruthenium complex containing the pH sensitive 4,4′-dihydroxy-2,2′-bipyridine ligand - Dalton Transactions (RSC Publishing). (n.d.).
- ELECTROCHEMICAL STUDIES OF METAL COMPLEXES IN AQUEOUS SOLVENT - IRJMETS. (n.d.).
- A Comparative Guide to the Cyclic Volammetry of Ruthenium-Bipyridine Complexes - Benchchem. (n.d.).
- Differential pulse voltammetry - Wikipedia. (n.d.).
- Electrochemical Investigations | Chem Lab - Truman ChemLab. (2012-11-28).
- Differential Pulse Voltammetry: Evolution of an In Vivo Methodology and New Chemical Entries, A Short Review. (n.d.).
- Electrochromism and electrochemical properties of complexes of transition metal ions with benzimidazole-based ligand - RSC Publishing - The Royal Society of Chemistry. (2017-11-01).
- Fine-Tuning of the Optical and Electrochemical Properties of Ruthenium(II) Complexes with 2-Arylbenzimidazoles and 4,4′-Dimethoxycarbonyl-2,2′-bipyridine - MDPI. (n.d.).
- Detection of heavy metals with differential pulse voltammetry - Metrohm. (n.d.).
- Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls - OSTI.GOV. (1985-12-12).
- Differential Pulse Voltammetry (DPV) - Pine Research Instrumentation. (2024-09-24).
- (a) Cyclic voltammetry of binuclear ruthenium complexes at scan rate of... - ResearchGate. (n.d.).
- Transition metal complexes of 2,2'-bipyridine - Wikipedia. (n.d.).
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Methyl-2,2'-bipyridine-Based Catalysts
Introduction: The Strategic Role of the 6-Methyl Group in 2,2'-Bipyridine Catalysis
The 2,2'-bipyridine (bpy) scaffold is a cornerstone in coordination chemistry, renowned for its robust chelating ability with a vast array of transition metals. This simple yet powerful ligand framework has been instrumental in the development of catalysts for a myriad of organic transformations. The strategic introduction of substituents onto the bipyridine core allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity, selectivity, and stability.
Among the various substituted bipyridines, 6-Methyl-2,2'-bipyridine and its derivatives hold a special place. The seemingly simple methyl group at the 6-position, ortho to the coordinating nitrogen, imparts significant steric influence that can dramatically alter the catalytic landscape. This guide provides an in-depth exploration of the synthesis, applications, and mechanistic underpinnings of catalysts based on the this compound framework, offering researchers and drug development professionals a comprehensive resource for leveraging these versatile catalytic systems.
Synthesis of this compound Ligands
The efficient synthesis of this compound is crucial for its widespread application. While several methods exist, palladium-catalyzed cross-coupling reactions, particularly the Negishi coupling, have proven to be highly effective, offering good yields and functional group tolerance.[1]
Protocol 1: Synthesis of this compound via Negishi Cross-Coupling[1][2]
This protocol outlines a reliable method for the synthesis of the title compound.
Materials:
-
2-Bromo-6-methylpyridine
-
2-Pyridylzinc bromide solution (commercially available or prepared in situ)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromo-6-methylpyridine (1.0 eq) and Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).
-
Add anhydrous THF via syringe.
-
To this stirring solution, add the 2-pyridylzinc bromide solution (1.1-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality: The Negishi coupling is advantageous due to the high reactivity of the organozinc reagent and the tolerance of the palladium catalyst to various functional groups. The use of an inert atmosphere is critical to prevent the degradation of the palladium catalyst and the organozinc reagent.
Applications in Catalysis
The unique steric and electronic properties conferred by the 6-methyl group make these bipyridine-based catalysts highly effective in a range of catalytic transformations.
Cross-Coupling Reactions: Steric Control for Enhanced Performance
In nickel- and palladium-catalyzed cross-coupling reactions, the steric bulk of the 6-methyl group plays a pivotal role. It can influence the coordination number of the metal center, the stability of intermediates, and the rate of reductive elimination, ultimately impacting catalyst efficiency and selectivity.
Nickel-Catalyzed Cross-Electrophile Coupling
In Ni-catalyzed cross-electrophile coupling reactions, ligands based on 6,6'-disubstituted bipyridines, such as 6,6'-dimethyl-2,2'-bipyridine, have been shown to be crucial for achieving high yields.[2] The steric hindrance from the methyl groups is thought to stabilize the active Ni(I) species and promote the desired catalytic cycle.[2][3]
A detailed study on a family of 4,4'-di-tert-butyl-2,2'-bipyridine ligands with methyl substituents at the 6 and 6,6'-positions revealed that these substituents significantly impact the properties of the resulting Ni complexes and their catalytic performance in cross-electrophile coupling reactions.[3] While a single methyl group at the 6-position can lead to highly active catalysts, the addition of a second methyl group at the 6'-position can sometimes lead to lower turnover frequencies.[3] This highlights the subtle interplay of sterics and electronics in catalyst design.
Workflow for Catalyst Screening in Cross-Electrophile Coupling
Caption: Workflow for screening 6-Methyl-bpy catalysts.
Palladium-Catalyzed Suzuki-Miyaura Coupling
In the realm of Pd-catalyzed Suzuki-Miyaura cross-coupling, the steric hindrance of the 6-methyl group can enhance catalytic activity. When incorporated into a Metal-Organic Framework (MOF), a Pd(II)-complex with a 6,6'-dimethyl-2,2'-bipyridine-based linker exhibited dramatically enhanced activity compared to its non-methylated and 4,4'-dimethylated counterparts.[4] This enhancement is attributed to the steric properties at the palladium site, which can promote the reductive elimination step and prevent catalyst deactivation.[4]
| Catalyst System | Reaction Time (h) | Yield (%) | Reference |
| m-bpy-MOF-PdCl₂ | 12 | <1 | [4] |
| m-4,4´-Me₂bpy-MOF-PdCl₂ | 12 | <1 | [4] |
| m-6,6´-Me₂bpy-MOF-PdCl₂ | 12 | 99 | [4] |
| Table 1. Comparison of catalyst performance in the Suzuki-Miyaura coupling of iodobenzene and phenylboronic acid.[4] |
C-H Activation and Functionalization
The directing ability of the bipyridine nitrogen atoms, combined with the steric influence of the 6-methyl group, makes these ligands valuable for directing C-H activation reactions. Platinum and palladium complexes of 6-substituted-2,2'-bipyridines have been shown to undergo cyclometalation through the activation of either aromatic C-H bonds or even the C-H bonds of the alkyl substituent at the 6-position.[5][6][7]
The reaction of electron-rich platinum(II) precursors with 6-substituted-2,2'-bipyridines can lead to "rollover" cyclometalation, where a C-H bond on the unsubstituted pyridine ring is activated.[5][6] This process is sensitive to the nature of the substituent at the 6-position, with bulky groups often favoring this transformation.
Generalized Catalytic Cycle for C-H Activation
Caption: C-H activation catalytic cycle.
Water Oxidation Catalysis
Ruthenium complexes bearing polypyridine-type ligands are prominent catalysts for water oxidation, a key reaction for artificial photosynthesis. While this compound itself is a component of more complex ligand systems, the principles of ligand design are highly relevant. The electronic and steric environment around the ruthenium center dictates the catalytic mechanism and efficiency. For instance, Ru complexes with 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligands can catalyze water oxidation through different pathways, such as a bimolecular coupling of two Ru(V)=O species or a single-site water nucleophilic attack, depending on the nature of the axial ligands.[8][9][10] The insights gained from these systems can guide the design of new catalysts incorporating the this compound motif to tune catalytic activity.
Photoredox Catalysis
Ruthenium and iridium bipyridine complexes are workhorses in visible-light photoredox catalysis.[11][12] The excited states of these complexes are potent single-electron transfer agents. The introduction of methyl groups on the bipyridine ligands can tune the redox potentials of the catalyst. Electron-donating groups like methyl can make the complex easier to oxidize, thereby adjusting its photoredox properties for specific applications.[13]
Nickel-bipyridine complexes are also increasingly used in photoredox and metallaphotoredox catalysis.[14][15] The interplay between light absorption, electron transfer, and the nickel catalytic cycle enables a wide range of transformations. The 6-methyl group can influence the stability and reactivity of the key nickel intermediates in these complex catalytic cycles.
Protocol 2: General Procedure for a Photoredox-Mediated Reaction
This protocol provides a general framework for setting up a photoredox reaction using a Ru- or Ni-bipyridine catalyst.
Materials:
-
Substrate A
-
Substrate B
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or a Ni(6-Me-bpy) complex)
-
Solvent (degassed)
-
Light source (e.g., Blue LED lamp)
-
Reaction vessel (e.g., Schlenk tube or vial)
Procedure:
-
In a reaction vessel, combine Substrate A, Substrate B, and the photocatalyst (typically 0.5-2 mol%).
-
Add the degassed solvent under an inert atmosphere.
-
Seal the vessel and place it at a fixed distance from the light source.
-
Stir the reaction mixture at a constant temperature (a fan may be needed for cooling).
-
Monitor the reaction by an appropriate analytical technique (TLC, LC-MS, GC-MS).
-
Upon completion, quench the reaction if necessary and proceed with standard workup and purification procedures.
Causality: The photocatalytic cycle is initiated by the absorption of visible light by the catalyst.[11] Degassing the solvent is crucial to remove oxygen, which can quench the excited state of the photocatalyst or interfere with the desired radical intermediates.
Conclusion and Future Outlook
Catalysts based on this compound and its derivatives are powerful tools in the arsenal of the modern chemist. The strategic placement of a methyl group ortho to the coordinating nitrogen atom provides a simple yet effective handle for tuning the steric and electronic environment of the metal center. This has led to significant advances in cross-coupling, C-H activation, and photoredox catalysis. The protocols and data presented herein serve as a guide for researchers to harness the potential of these versatile catalysts. Future research will undoubtedly uncover new applications and more sophisticated ligand designs that build upon the fundamental principles highlighted in this note, further expanding the horizons of catalysis.
References
- Efficient Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo - ACS Public
- Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC - NIH. [Link]
- Activation of a C−H Bond in a Pyridine Ring. Reaction of 6-Substituted 2,2'-Bipyridines with Methyl and Phenyl Platinum(II) Derivatives: N',C(3)
- Impact of Linker Engineering on the Catalytic Activity of Metal– Organic Frameworks Containing Pd(II)-Bipyridine Complexes - Iowa State University Digital Repository. [Link]
- Synthesis of 6‐methyl‐2,2′‐bipyridine‐based ligands 1 b and 1 c via the...
- Ruthenium catalysts for water oxidation involving tetradentate polypyridine-type ligands. - Abstract - Europe PMC. [Link]
- The Role of this compound in Advanced Organic Synthesis. [Link]
- Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Str
- Activation of a C−H Bond in a Pyridine Ring. Reaction of 6-Substituted 2,2'-Bipyridines with Methyl and Phenyl Platinum(II) Derivatives: N',C(3)
- Water Oxidation Catalyzed by Mononuclear Ruthenium Complexes with a 2,2′-Bipyridine-6,6′-dicarboxylate (bda)
- Water oxidation catalyzed by mononuclear ruthenium complexes with a 2,2'-bipyridine-6,6'-dicarboxylate (bda)
- Highly efficient and robust molecular ruthenium catalysts for water oxid
- Ruthenium Water Oxidation Catalysts based on Pentapyridyl Ligands | Publicación. [Link]
- Organometallic vs organic photoredox catalysts for photocuring reactions in the visible region - Beilstein Journals. [Link]
- Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. [Link]
- Discussion Addendum for:Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy - ResearchG
- Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes. [Link]
- First Metal Complexes of 6,6'-Dihydroxy-2,2'-bipyridine: From Molecular Wires to Applications in Carbonylation C
- First metal complexes of 6,6′-dihydroxy-2,2′-bipyridine: from molecular wires to applications in carbonylation c
- Optically Active Bipyridines in Asymmetric C
- Recent Progress on the Synthesis of Bipyridine Deriv
- Exploring Potential Coplanar Chiral Bipyridine Ligands for Asymmetric Catalysis | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Link]
- Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls - OSTI.GOV. [Link]
- First metal complexes of 6,6'-dihydroxy-2,2'-bipyridine: from molecular wires to applications in carbonylation c
- Mechanisms of Photoredox Catalysis Featuring Nickel-Bipyridine Complexes - PubMed. [Link]
- Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis | Chemical Reviews - ACS Public
- Cyclopalladation of 6-Substituted-2,2'-bipyridines.
- Examples of common photoredox catalysts (bpy = 2,2'-bipyridine; bpz =...
- The Most Widely Used Ligand.
- Chiral 2,2′-Bipyridines: Ligands for Asymmetric Induction | Request PDF - ResearchG
- Direct Base-Assisted C‒H Cyclonickelation of 6-Phenyl-2,2′-bipyridine - MDPI. [Link]
- The main mechanisms of C-H activ
- This compound | C11H10N2 | CID 639521 - PubChem. [Link]
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- 15. Mechanisms of Photoredox Catalysis Featuring Nickel-Bipyridine Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Experimental Setups for Reactions Involving 6-Methyl-2,2'-bipyridine
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the experimental use of 6-Methyl-2,2'-bipyridine (6-Me-bpy). As a substituted bipyridine, this ligand possesses unique steric and electronic properties that render it invaluable in coordination chemistry and catalysis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide covers safety and handling, fundamental coordination principles, and detailed, step-by-step protocols for the synthesis of metal complexes and their application in catalytic cross-coupling reactions.
Introduction: The Significance of the 6-Methyl Substituent
This compound (C₁₁H₁₀N₂) is a heterocyclic aromatic ligand distinguished from its parent, 2,2'-bipyridine, by a methyl group at the 6-position.[1][2] This seemingly minor modification introduces significant steric hindrance adjacent to one of the nitrogen donor atoms. This steric bulk is not a limitation but a feature that chemists exploit to modulate the coordination environment of a metal center. It can influence the geometry of the resulting complex, protect the metal center, and alter the kinetics and selectivity of catalytic reactions.[3][4]
Furthermore, the methyl group is a weak electron-donating group, which subtly modifies the electronic properties of the bipyridine system. This can influence the redox potentials of the resulting metal complexes, a critical factor in applications like photoredox catalysis.[5][6] Consequently, 6-Me-bpy is a versatile tool for creating tailored catalysts and functional materials.[7][8]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | [1][2] |
| Molecular Weight | 170.21 g/mol | [1][2] |
| CAS Number | 56100-22-2 | [1] |
| Appearance | Off-white powder or colorless oil | [2][7] |
| Boiling Point | 117-119 °C at 0.1 mm Hg | [2][9] |
| Density | 1.09 g/mL at 25 °C | [2][9] |
Safety, Handling, and Storage
Scientific integrity begins with safety. This compound is an irritant and must be handled with appropriate care.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
(Source: Aggregated GHS information from multiple suppliers)[1][9]
Protocol for Safe Handling:
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear tightly fitting safety goggles or a face shield.[9]
-
Hand Protection : Wear impervious gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Body Protection : Wear a standard laboratory coat. For larger quantities, consider chemically resistant clothing.[10]
-
-
Handling : Avoid generating dust.[10] Wash hands thoroughly after handling.[9][11]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]
Core Application: A Ligand in Catalysis and Coordination Chemistry
The primary function of 6-Me-bpy is to act as a bidentate chelating ligand for transition metals.[8][12] Its utility spans fundamental coordination chemistry to advanced catalytic applications.
Coordination and Cyclometalation
When 6-Me-bpy coordinates to a metal, the methyl group can sterically influence which other ligands bind and their orientation. In some cases, this steric pressure facilitates unusual reactivity. A prime example is "rollover" cyclometalation, where a C-H bond on the unsubstituted pyridine ring is activated by the metal center (e.g., Platinum(II)), forming a highly stable five-membered ring.[13][14] This process transforms the ligand from a standard N,N'-donor to a terdentate N,N',C-donor, profoundly impacting the complex's properties.
Caption: "Rollover" cyclometalation pathway of 6-Me-bpy with a Pt(II) center.[13]
Palladium-Catalyzed Cross-Coupling Reactions
In cross-coupling reactions, bipyridine ligands stabilize the palladium catalyst in its various oxidation states (typically Pd(0) and Pd(II)). The steric and electronic properties of 6-Me-bpy can enhance catalytic efficiency. For instance, in Negishi coupling, which joins organozinc compounds with organohalides, the ligand's properties can influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[15] The use of substituted bipyridines is a well-established strategy for tuning catalyst performance.[16]
Caption: General catalytic cycle for Negishi cross-coupling using a Pd/6-Me-bpy system.
Experimental Protocols
The following protocols are designed to be robust and reproducible. They assume the user has a working knowledge of standard synthetic chemistry techniques, including the use of inert atmospheres.
Protocol 1: Synthesis of a Palladium(II) Pre-catalyst: [PdCl₂(6-Me-bpy)]
This protocol describes the synthesis of a common and air-stable palladium(II) complex that can be used as a pre-catalyst in various cross-coupling reactions. The causality here is simple: reacting a palladium(II) salt with the ligand in a coordinating solvent leads to ligand displacement and formation of the desired complex.
Caption: Experimental workflow for the synthesis of [PdCl₂(6-Me-bpy)].
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (6-Me-bpy)
-
Acetonitrile (MeCN), reagent grade
-
Deionized Water
-
Diethyl ether (Et₂O)
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask, suspend PdCl₂ (e.g., 1.0 mmol) in a mixture of MeCN (20 mL) and H₂O (5 mL). Heat the mixture to 80 °C with stirring to form a clear, reddish-brown solution of Na₂[PdCl₄] in situ (if starting from PdCl₂) or directly dissolve a Pd(II) salt like (MeCN)₂PdCl₂.
-
In a separate beaker, dissolve 6-Me-bpy (1.05 mmol, 1.05 eq.) in MeCN (10 mL).
-
Add the 6-Me-bpy solution dropwise to the hot palladium solution. A yellow precipitate should form almost immediately.
-
Stir the reaction mixture at 60 °C for 2-4 hours to ensure complete reaction.
-
Allow the mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the yellow solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid sequentially with cold deionized water (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted starting materials and solvent residues.
-
Dry the product under high vacuum to a constant weight. The expected yield is typically >90%.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and elemental analysis.
Protocol 2: 6-Me-bpy in a Negishi Cross-Coupling Reaction
This protocol details a model Negishi reaction, coupling an aryl bromide with an organozinc reagent, catalyzed by a palladium complex formed in situ with 6-Me-bpy. The choice of an inert atmosphere is critical because both the Pd(0) active catalyst and the organozinc reagent are sensitive to oxygen and moisture.
Materials:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
This compound (6-Me-bpy)
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)
-
Organozinc reagent (e.g., 0.5 M solution of phenylzinc chloride in THF, 1.2 mmol, 1.2 eq.)
-
Anhydrous Tetrahydrofuran (THF)
Table 3: Example Conditions for Negishi Coupling
| Parameter | Value | Rationale |
| Catalyst Precursor | Pd₂(dba)₃ | Air-stable source of Pd(0). |
| Ligand | 6-Me-bpy | Stabilizes the active catalyst. |
| Pd Loading | 1 mol% | Standard loading for efficient coupling. |
| Ligand:Pd Ratio | 1.1 : 1 | Slight excess of ligand ensures full coordination. |
| Solvent | Anhydrous THF | Common solvent for Negishi reactions; must be dry. |
| Temperature | 65 °C (Reflux) | Provides thermal energy to drive the catalytic cycle. |
| Time | 12-24 h | Typical reaction time; monitor by TLC/GC. |
Step-by-Step Procedure:
-
Inert Atmosphere Setup : Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Preparation : To the Schlenk flask, add Pd₂(dba)₃ (0.005 mmol, 0.5 mol%) and 6-Me-bpy (0.011 mmol, 1.1 mol%).
-
Add Reactants : Add the aryl bromide (1.0 mmol) to the flask.
-
Add Solvent : Via cannula or syringe, add anhydrous THF (10 mL). Stir the mixture for 10 minutes at room temperature. The solution should change color as the catalyst forms.
-
Add Organozinc Reagent : Slowly add the solution of the organozinc reagent (1.2 mL, 1.2 mmol) via syringe.
-
Reaction : Heat the reaction mixture to reflux (approx. 65-70 °C) and maintain for 12-24 hours. Monitor the reaction's progress by taking aliquots (via syringe) and analyzing by TLC or GC-MS.
-
Workup :
-
Cool the reaction to room temperature.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification :
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired biaryl product.
-
References
- This compound | C11H10N2 | CID 639521 - PubChem. [Link]
- Activation of a C−H Bond in a Pyridine Ring. Reaction of 6-Substituted 2,2'-Bipyridines with Methyl and Phenyl Platinum(II) Derivatives: N',C(3)
- Safety D
- Coordination of this compound. Structure of Bivalent Copper and Palladium Complexes - R Discovery. [Link]
- The Role of this compound in Advanced Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- The Most Widely Used Ligand.
- Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Str
- Pt(II) Derivatives with Rollover-Coordinated 6-substituted 2,2′-bipyridines: Ligands with Multiple Personalities - MDPI. [Link]
- The co-ordination chemistry of bis(2,2'-bipyrid-6'-yl)
- Cyclopalladation of 6-Substituted-2,2'-bipyridines.
- Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities - PMC - NIH. [Link]
- Efficient Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines - ACS Public
- 5-methyl-2,2'-bipyridine - Organic Syntheses Procedure. [Link]
- Transition metal complexes of 2,2'-bipyridine - Wikipedia. [Link]
- Cu Photoredox Catalysts Supported by a 4,6-Disubstituted 2,2′-Bipyridine Ligand: Application in Chlorotrifluoromethylation of Alkenes | Organometallics - ACS Public
- Synthesis of 6‐methyl‐2,2′‐bipyridine‐based ligands 1 b and 1 c via the...
- Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl) - Organic Syntheses Procedure. [Link]
- Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls - OSTI.GOV. [Link]
- Discussion Addendum for:Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy - ResearchG
- Structural and Spectroscopic Characterization of Rhenium Complexes Containing Neutral, Monoanionic, and Dianionic Ligands of 2,2'-Bipyridines and 2,2':6,2″-Terpyridines: An Experimental and Density Functional Theory (DFT)
- Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC - NIH. [Link]
- The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). [Link]
- Ruthenium(II) Bipyridine Complexes: Synthesis and Characterization of Ru(bpy)(CO)2(SCN)2, Ru(dmbpy)(CO)2Cl2, and Ru(dmbpy)(CO)2(NCS)
- Organometallic vs organic photoredox catalysts for photocuring reactions in the visible region - Beilstein Journals. [Link]
- Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes - ACS Public
- Molecular Rubies in Photoredox C
- The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC - NIH. [Link]
- Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes - MDPI. [Link]
Sources
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- 2. This compound | 56100-22-2 [chemicalbook.com]
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- 4. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Organometallic vs organic photoredox catalysts for photocuring reactions in the visible region [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
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- 12. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
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- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Methyl-2,2'-bipyridine
Introduction: 6-Methyl-2,2'-bipyridine is a crucial heterocyclic intermediate and a highly versatile ligand in coordination chemistry, catalysis, and the development of advanced materials and pharmaceuticals.[1] Its synthesis, while well-established, presents several challenges that can significantly impact yield and purity. Common issues include low conversion rates, catalyst deactivation, formation of difficult-to-separate byproducts, and purification hurdles.[2][3]
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical resource designed to troubleshoot common problems and optimize synthetic outcomes. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the efficiency and reliability of your synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions to consider before beginning your experiment.
Q1: What are the most common and effective methods for synthesizing this compound?
A1: Several cross-coupling reactions are employed, with palladium-catalyzed methods being the most prominent. The three most common strategies are:
-
Negishi Cross-Coupling: This is often the preferred method due to its high yields, mild reaction conditions, and excellent functional group tolerance.[4] It typically involves the reaction of a pyridyl zinc halide with a halogenated or triflated pyridine derivative.[3]
-
Stille Coupling: This method uses organotin reagents. While effective, it often requires harsher conditions (e.g., refluxing in toluene for extended periods) and presents significant toxicity concerns due to the tin reagents.[2][4]
-
Suzuki Coupling: This popular reaction uses boronic acids or esters. A primary challenge for 2,2'-bipyridine synthesis has been the instability of 2-pyridylboron precursors, though recent advancements have provided more stable reagents.[4][5]
Q2: Which synthetic method generally provides the highest and most reliable yield?
A2: The Negishi cross-coupling strategy is widely reported to provide the most consistent and highest yields for methyl-substituted 2,2'-bipyridines, often exceeding 90%.[3][6] Its robustness and tolerance to various functional groups make it a superior choice for complex syntheses.
Q3: What are the primary safety considerations when synthesizing this compound?
A3: Safety is paramount. Key considerations include:
-
Organometallic Reagents: Reagents like tert-butyllithium (t-BuLi) and pyridyl zinc halides are highly reactive and sensitive to air and moisture. Strict anhydrous and inert atmosphere (Nitrogen or Argon) techniques are mandatory.
-
Pyrophoric Catalysts: Some catalysts, like Raney Nickel (used in older methods), are highly pyrophoric when dry and must be handled with extreme care.[7]
-
Toxic Reagents: Stille coupling involves highly toxic organotin compounds that require careful handling and disposal protocols.[2]
-
Solvents: Anhydrous solvents like THF and ether are flammable and can form explosive peroxides. Always use freshly distilled or certified anhydrous solvents.
Part 2: Troubleshooting Guide
This guide is structured to address specific problems you may encounter during your synthesis.
Problem Area: Low or No Product Formation
Q1: My Negishi coupling reaction failed or gave a very low yield. What are the most likely causes?
A1: A failed Negishi coupling can usually be traced to one of three areas: the organozinc reagent, the catalyst, or the reaction conditions.
-
Cause 1: Inactive Organozinc Reagent. The pyridyl zinc halide is moisture-sensitive. Its formation via transmetallation from a pyridyllithium intermediate is a critical step.
-
Troubleshooting:
-
Ensure your starting materials (e.g., 2-bromopyridine) and solvents (THF) are scrupulously dry.[3]
-
Confirm the activity of your t-BuLi via titration.
-
During the formation of the pyridyllithium, maintain a very low temperature (-78 °C) to prevent side reactions. The color change to a reddish-brown upon addition of the bromide is a key indicator of success.[3]
-
-
-
Cause 2: Inactive Palladium Catalyst. The Pd(0) species is the active catalyst.
-
Troubleshooting:
-
Use a reliable source of Pd(PPh₃)₄ or generate the Pd(0) species in situ correctly.
-
Ensure the catalyst has not been excessively exposed to air.
-
The bipyridine product itself can chelate to the palladium center, leading to catalyst deactivation.[2] If the reaction stalls, adding a small additional amount of catalyst may help, but this is often a sign of other underlying issues.
-
-
-
Cause 3: Improper Reaction Conditions.
-
Troubleshooting:
-
Strictly maintain an inert atmosphere (argon or nitrogen) throughout the entire process. Oxygen can degrade both the organometallic intermediates and the Pd(0) catalyst.
-
Ensure the reaction is heated appropriately after all components are added. The coupling step typically requires gentle reflux to proceed to completion.
-
-
Q2: I am observing low conversion in my Suzuki coupling. How can I improve the yield?
A2: Low conversion in Suzuki couplings for 2,2'-bipyridines is a known issue, often related to the stability of the boron reagent or catalyst inhibition.[5]
-
Cause 1: Degradation of 2-Pyridylboronic Acid. Simple 2-pyridylboronic acids are prone to decomposition.
-
Troubleshooting:
-
Use more stable 2-pyridylboron derivatives, such as N-phenyldiethanolamine esters or tetrabutylammonium 2-pyridylborate salts, which are commercially available and show enhanced stability.[5]
-
Prepare the boronic acid in situ or use it immediately after synthesis.
-
-
-
Cause 2: Catalyst Deactivation. As with Negishi coupling, the bipyridine product can poison the palladium catalyst.
-
Troubleshooting:
-
Increase catalyst loading, although this is not ideal for cost and purification.[5]
-
Use specialized ligands designed to resist product inhibition. Imidazolium salt-based ligands have shown promise in achieving high turnover numbers.[2][8]
-
The addition of a co-catalyst like CuI has been shown to improve yields in some cases, though its exact role is not fully understood.[2]
-
-
-
Cause 3: Incorrect Base or Solvent. The choice of base is critical for activating the boronic acid.
-
Troubleshooting:
-
Ensure the base (e.g., Na₂CO₃, K₃PO₄) is anhydrous and finely powdered for maximum reactivity.
-
The solvent system (e.g., DME, toluene, water mixtures) must be appropriate for both the reagents and the temperature required.
-
-
Problem Area: Byproduct Formation
Q1: My reaction produces a significant amount of homocoupled byproduct (e.g., pyridine-pyridine). How can this be minimized?
A1: Homocoupling is a common side reaction in cross-coupling chemistry. It arises from the reaction of two molecules of the same organometallic intermediate or starting halide.
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the organometallic reagent relative to the halide partner. This ensures the halide is consumed preferentially in the cross-coupling pathway.
-
Slow Addition: Add the organometallic reagent slowly to the reaction mixture containing the catalyst and the halide. This keeps the concentration of the organometallic species low at any given time, disfavoring the homocoupling pathway.
-
Optimize Catalyst/Ligand: Some ligand systems are more prone to promoting homocoupling than others. For example, in Negishi couplings, ensuring the complete formation of the zinc reagent before adding the catalyst and the second coupling partner is crucial.
-
Problem Area: Purification
Q1: How can I effectively remove residual palladium catalyst and phosphine ligands from my final product?
A1: Palladium and ligand residues are common impurities that can be challenging to remove.
-
Troubleshooting:
-
Aqueous Workup with a Chelating Agent: During the aqueous workup, wash the organic layer with a solution that can complex the palladium. An aqueous solution of ethylenediaminetetraacetic acid (EDTA) is highly effective.[3] Adjusting the pH to ~8 with sodium bicarbonate is also recommended.[3]
-
Filtration through Silica or Celite: After the initial workup, passing the crude product solution through a short plug of silica gel or Celite® can adsorb a significant amount of the palladium residues.
-
Specialized Scavengers: Commercial scavenger resins designed to bind palladium can be used if trace amounts must be removed.
-
Crystallization/Distillation: Final purification by flash chromatography, recrystallization, or vacuum distillation will remove the last traces of catalyst and other impurities.[9]
-
Q2: What is the most effective method for purifying the final this compound?
A2: The best method depends on the scale and the nature of the impurities.
-
Flash Column Chromatography: This is the most common and versatile method. A deactivated silica gel is recommended to prevent product streaking. A typical eluent system is a gradient of ethyl acetate in hexanes.[3]
-
Vacuum Distillation: For larger quantities of material that is thermally stable, vacuum distillation is an excellent method for achieving high purity. This compound has a boiling point of 117-119 °C at 0.1 mm Hg.[9]
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is a powerful technique for removing minor impurities.
Part 3: Optimized Experimental Protocol
This protocol is based on the highly efficient Negishi cross-coupling strategy reported in Organic Syntheses, a trusted source for reliable chemical preparations.[3]
Protocol 1: High-Yield Synthesis of this compound via Negishi Coupling
Step 1: Preparation of 2-Pyridylzinc Chloride
-
To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF (100 mL) and 2-bromopyridine (1.0 eq).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add tert-butyllithium (1.7 M in pentane, 2.02 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. The solution will turn from yellow to a dark reddish-brown.
-
Stir the solution at -78 °C for 30 minutes.
-
In a separate flame-dried flask, suspend anhydrous zinc chloride (ZnCl₂, 1.1 eq) in anhydrous THF (50 mL).
-
Transfer the freshly prepared 2-pyridyllithium solution to the ZnCl₂ suspension at -78 °C via cannula.
-
Allow the resulting mixture to warm to room temperature and stir for 1 hour. This is your 2-pyridylzinc chloride solution.
Step 2: Negishi Cross-Coupling
-
To a separate, large, flame-dried flask under argon, add 2-bromo-6-methylpyridine (1.05 eq) and the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Add the previously prepared 2-pyridylzinc chloride solution to this flask via cannula.
-
Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of EDTA (adjust pH to ~8 with NaHCO₃).
-
Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash chromatography on silica gel (deactivated with triethylamine) using a gradient of 20% ethyl acetate in hexanes to afford this compound as a pale yellow oil.[3]
Part 4: Data & Comparison Tables
Table 1: Comparison of Common Synthesis Methods for 2,2'-Bipyridine Derivatives
| Feature | Negishi Coupling | Stille Coupling | Suzuki Coupling |
| Typical Yield | Excellent (>90%)[3] | Good to Excellent (70-95%) | Moderate to Good (50-85%)[5] |
| Reagents | Organozinc Halides | Organostannanes | Boronic Acids/Esters |
| Conditions | Mild (RT to reflux) | Often requires high temp.[4] | Mild to moderate temp. |
| Key Advantage | High yield, functional group tolerance | Tolerant of many functional groups | Low toxicity of boron reagents[10] |
| Key Disadvantage | Moisture-sensitive reagents | Highly toxic tin reagents[2] | Instability of 2-pyridylboron reagents[5] |
| Catalyst Loading | Typically low (1-5 mol%) | Moderate (2-10 mol%) | Can be high due to deactivation[5] |
Part 5: Visualization & Workflows
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision tree for selecting a synthesis method.
References
- Rubtsov, A. E., & Malkov, A. V. (n.d.). Recent Advances in the Synthesis of 2,2′-Bipyridines and Their Derivatives. Royal Society of Chemistry.
- Della Ciana, L., Hamachi, I., & Meyer, T. J. (1989). Synthesis of Side-Chain Derivatives of 2,2'-Bipyridine. Journal of Organic Chemistry.
- (n.d.). The Art of Synthesizing 2,2'-Bipyridine: A Chemical Endeavor. NetSience.
- Yamanoi, Y., & Nishihara, H. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI.
- Liu, T., & Fraser, C. L. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy. Organic Syntheses.
- Savage, S. A., Smith, A. P., & Fraser, C. L. (1998). Efficient Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. ACS Publications.
- Constable, E. C., & Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. PMC - NIH.
- (n.d.). Bipyridine. Organic Syntheses.
- (n.d.). This compound. ChemicalBook.
- Yamanoi, Y., & Nishihara, H. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. PMC - NIH.
- (n.d.). Discussion Addendum for:Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy. ResearchGate.
- Yamanoi, Y., & Nishihara, H. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives[v1]. Preprints.org.
- (n.d.). The Role of this compound in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Smith, A. P., et al. (n.d.). 5-methyl-2,2'-bipyridine. Organic Syntheses Procedure.
- (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- S. S. W. (n.d.). 2,2'-Bipyridine. Organic Syntheses Procedure.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. preprints.org [preprints.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 9. This compound | 56100-22-2 [chemicalbook.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Purification of 6-Methyl-2,2'-bipyridine
Welcome to the technical support center for 6-Methyl-2,2'-bipyridine. This guide is designed for researchers, scientists, and drug development professionals who handle this versatile ligand and require robust purification protocols. As a compound that can exist as a solid, semi-solid, or oily liquid depending on its purity, this compound presents unique purification challenges.[1] This document provides in-depth, field-proven insights into common purification techniques, troubleshooting specific issues, and the scientific principles underpinning these methodologies.
Core Compound Properties
A thorough understanding of the physical and chemical properties of this compound is the foundation for selecting an appropriate purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀N₂ | [2][3] |
| Molecular Weight | 170.21 g/mol | [2][3] |
| Appearance | Yellow to pale yellow or brown solid, semi-solid, or oil | [1][4] |
| Boiling Point | 117-119 °C at 0.1 mmHg | [4][5] |
| Density | ~1.09 g/mL at 25 °C | [1][2] |
| Refractive Index (n²⁰/D) | ~1.607 | [1][5] |
| pKa | 4.82 ± 0.10 (Predicted) | [4] |
Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial purification approach.
Q1: What are the most common impurities in crude this compound?
A1: Impurities are highly dependent on the synthetic route. For instance, in syntheses involving the reaction of 2,2'-bipyridine with an organolithium reagent like methyllithium, unreacted 2,2'-bipyridine is a common impurity.[4][5] Other synthetic methods, such as Negishi cross-coupling, may introduce different starting materials or byproducts.[6][7] Some crude products appear as orange or brown oils, suggesting the presence of colored, potentially oxidizable impurities.[4][5]
Q2: Which purification technique should I choose for my sample?
A2: The choice depends on the state of your crude product and the nature of the impurities.
-
For high-boiling oily products: Vacuum distillation is highly effective for separating the desired product from non-volatile or significantly lower-boiling impurities.[4][5]
-
For solid or semi-solid products: Recrystallization is a powerful technique for achieving high purity, provided a suitable solvent system can be identified.
-
For complex mixtures or to remove closely related impurities: Column chromatography is the most versatile method, allowing for fine separation based on polarity differences.[8]
Q3: My "pure" this compound is a yellow oil, but some literature reports it as a colorless oil. Why?
A3: The yellow coloration typically indicates the presence of minor, often conjugated, impurities. A successful purification, particularly via vacuum distillation or meticulous column chromatography, should yield a colorless oil.[5] If your application is sensitive to trace impurities (e.g., in catalysis or photophysical studies), achieving a colorless state is a critical purity benchmark.
Purification Workflow and Troubleshooting
This section provides a logical workflow for selecting a purification method and detailed troubleshooting guides for common issues encountered during each technique.
Caption: General workflow for selecting a purification technique.
3.1 Vacuum Distillation Troubleshooting
Q: My compound is "bumping" violently during distillation, even under vacuum. What's wrong?
A: Bumping occurs when the liquid superheats and then boils in a sudden burst. This is common with high-boiling oils.
-
Causality: The lack of nucleation sites prevents smooth boiling.
-
Solutions:
-
Ensure Vigorous Stirring: Use a magnetic stir bar and a robust stir plate. This is the most effective method to break the surface tension and promote even boiling.
-
Use Boiling Chips: While less effective under high vacuum, fresh, porous boiling chips can help. Do not add them to hot liquid.
-
Check Vacuum Level: An unstable vacuum can cause bumping. Ensure all connections are tight and the pump is operating correctly.
-
Q: The distillation is very slow, and I can't reach the reported boiling point of 117-119 °C at 0.1 mmHg.
A: This points to issues with either the vacuum level or heat transfer.
-
Causality: The actual pressure in your system is likely higher than what the gauge reads, or the heating mantle is not providing sufficient, even heat.
-
Solutions:
-
Verify Vacuum: Use a calibrated vacuum gauge (e.g., a McLeod or Pirani gauge) placed close to the distillation flask, not at the pump. Check for leaks in all joints.
-
Improve Heat Transfer: Ensure the heating mantle is the correct size for the flask and that there is good contact. Insulating the distillation head and neck with glass wool or aluminum foil can prevent heat loss and improve the rate of distillation.
-
3.2 Recrystallization Troubleshooting
Q: My compound "oiled out" instead of forming crystals upon cooling.
A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point or as a supersaturated liquid.
-
Causality: The solution is too concentrated, the cooling is too rapid, or the solvent is inappropriate.
-
Solutions:
-
Re-heat and Add Solvent: Heat the solution until the oil redissolves, then add a small amount of additional hot solvent to decrease the saturation.
-
Slow Cooling: Allow the flask to cool slowly to room temperature first, then move it to an ice bath. Rapid cooling in an ice bath is a common cause of oiling out.[9]
-
Scratch/Seed: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a tiny seed crystal of the pure product can also induce crystallization.[9]
-
Q: I have very low recovery of my purified product.
A: This is a common issue in recrystallization.
-
Causality: Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.
-
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[9]
-
Ensure Complete Cooling: Cool the solution in an ice bath for at least 15-30 minutes before filtering to maximize crystal formation.[9]
-
Solvent System Change: If solubility in the cold solvent is still too high, consider a two-solvent system (one in which the compound is soluble and one in which it is insoluble).
-
Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.
-
3.3 Column Chromatography Troubleshooting
Caption: Troubleshooting tailing of bipyridines in column chromatography.
Q: My compound is streaking badly on the silica gel TLC plate and column.
A: This is the most common problem when purifying bipyridines on silica gel.
-
Causality: this compound is a basic compound due to the lone pairs on its nitrogen atoms. These interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel, causing the compound to "stick" and elute slowly and unevenly, resulting in tailing.[9]
-
Solution:
-
Use a Basic Modifier: Add a small amount of a basic modifier, like triethylamine (Et₃N) or pyridine (typically 0.5-2%), to your eluent system (e.g., Hexane/Ethyl Acetate).[9][10] The modifier will preferentially bind to the acidic sites on the silica, allowing your bipyridine to elute cleanly and symmetrically.
-
Use Alumina: As an alternative, consider using neutral or basic alumina as the stationary phase, which does not have the same acidic character as silica.[11]
-
Q: I can't separate my product from an impurity with a very similar Rf value.
A: This requires optimizing the separation conditions.
-
Causality: The chosen eluent system does not provide sufficient selectivity between the two compounds.
-
Solutions:
-
Change Solvent Polarity: Test different solvent systems. If you are using a Hexane/Ethyl Acetate system, try switching to a Hexane/Dichloromethane or Toluene/Acetone system to alter the selectivity.
-
Use a Gradient: Instead of running the column with a fixed solvent composition (isocratic), use a solvent gradient. Start with a low polarity eluent and gradually increase the polarity. This can often resolve closely eluting spots.
-
Improve Column Packing: Ensure the column is packed perfectly without any air bubbles or cracks, as this can lead to band broadening and poor separation.
-
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE).[1][3]
Protocol 1: Vacuum Distillation
Objective: To purify crude, oily this compound from non-volatile impurities.
Materials:
-
Crude this compound (orange/brown oil)
-
Round-bottom flask
-
Short-path distillation head with vacuum connection
-
Receiving flask
-
Magnetic stir bar and stir plate with heating
-
Heating mantle
-
Vacuum pump and tubing
-
Calibrated vacuum gauge
-
Cold trap (e.g., with dry ice/acetone)
Procedure:
-
Assemble the short-path distillation apparatus. Ensure all glass joints are clean, properly greased, and sealed to maintain a high vacuum.
-
Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Connect the apparatus to the vacuum pump with a cold trap in between to protect the pump.
-
Begin vigorous stirring and slowly evacuate the system.
-
Once the target vacuum (≤ 0.1 mmHg) is stable, begin gently heating the distillation flask with the heating mantle.
-
A small forerun of lower-boiling impurities may distill first.
-
Increase the temperature until the product begins to distill. Collect the fraction that boils at a constant temperature of 117-119 °C (at 0.1 mmHg).[4][5] The product should be a colorless oil.
-
Once the main fraction is collected, stop heating and allow the system to cool completely before slowly venting to atmospheric pressure.
Protocol 2: Column Chromatography
Objective: To purify this compound from impurities of similar polarity.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent: Hexane/Ethyl Acetate (e.g., starting with 9:1, optimized by TLC)
-
Triethylamine (Et₃N)
-
Chromatography column, sand, cotton
-
Collection tubes
Procedure:
-
TLC Analysis: First, determine the optimal eluent system using TLC. Add ~1% Et₃N to the eluent to prevent streaking. The target Rf for the product should be ~0.25-0.35. A typical system for this compound is Hexane/EtOAc.[8]
-
Prepare Eluent: Prepare a sufficient volume of the optimized eluent, including the 1% Et₃N.
-
Pack the Column: Pack the chromatography column with silica gel using the prepared eluent (slurry packing is recommended).
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane if needed) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the prepared solvent system. Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the pure fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
- American Elements. (n.d.). This compound.
- Hoffman Fine Chemicals. (n.d.). This compound | CAS 56100-22-2.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Smith, A. P., Lamba, J. J. S., & Fraser, C. L. (2002). Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl)-2,2'-bipyridine. Organic Syntheses, 78, 82.
- Fraser, C. L., Smith, A. P., & Love, J. C. (2002). Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy. Organic Syntheses, 78, 51.
- G. B. Jameson, et al. (2002). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. Journal of the Chemical Society, Dalton Transactions.
- Sasse, W. H. F. (1963). 2,2'-Bipyridine. Organic Syntheses, 43, 13.
- SciSpace. (2002). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Advanced Organic Synthesis.
- Fraser, C. L., Smith, A. P., & Love, J. C. (2000). Efficient Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. The Journal of Organic Chemistry, 65(1), 111-115.
- Park, S., et al. (2023). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 28(15), 5874.
- Potts, K. T., & Winslow, P. A. (1985). Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls. Journal of Organic Chemistry, 50(25), 5405-5409.
- NIST. (n.d.). 2,2'-Bipyridine. NIST Chemistry WebBook, SRD 69.
- Liu, T., & Fraser, C. L. (2012). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2′-Bipyridine. Organic Syntheses, 89, 76.
- Telser, J., et al. (1996). 2,2′-bipyridine ligand for incorporation into oligodeoxynucleotides: Synthesis, stability and fluorescence properties of ruthenium—DNA complexes. Nucleic Acids Research, 24(16), 3175–3184.
- Sasse, W. H. F. (1990). Process for the preparation of 2,2'-bipyridyls. U.S. Patent No. 5,416,217.
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- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound | C11H10N2 | CID 639521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 56100-22-2 [m.chemicalbook.com]
- 5. This compound | 56100-22-2 [chemicalbook.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Synthesis of 6-Methyl-2,2'-bipyridine Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-methyl-2,2'-bipyridine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic compounds. As a cornerstone ligand in coordination chemistry and a privileged scaffold in medicinal chemistry and materials science, the successful synthesis of these molecules is often critical.[1][2]
This document moves beyond standard protocols to provide in-depth, field-proven insights into the challenges you may encounter. It is structured as a series of troubleshooting guides and frequently asked questions, explaining not just what to do, but why a particular approach is scientifically sound.
Section 1: Troubleshooting Guide for Common Synthetic Challenges
This section addresses specific, practical problems encountered during the synthesis of this compound derivatives.
1.1 Low Yields in Palladium-Catalyzed Cross-Coupling Reactions
Question: My Suzuki-Miyaura or Negishi cross-coupling reaction to form a this compound derivative is resulting in poor yields (<30%). I've confirmed the integrity of my starting materials. What are the most probable causes and how can I systematically troubleshoot this?
Answer: Low yields in these powerful C-C bond-forming reactions are a common frustration, often stemming from issues related to catalyst activity and substrate stability. The bipyridine product itself is an excellent ligand and can coordinate strongly to the palladium center, leading to catalyst deactivation—a phenomenon known as product inhibition.[1]
Here is a systematic approach to diagnosing and solving the issue:
Causality-Driven Troubleshooting Steps:
-
The "2-Pyridyl Problem" in Suzuki Coupling: 2-Pyridylboronic acids are notoriously unstable and prone to protodeboronation, especially under basic aqueous conditions.[3][4] This decomposition of your nucleophilic partner is a primary cause of low yields.
-
Solution: Instead of 2-pyridylboronic acid, use more stable derivatives like MIDA (N-methyliminodiacetic acid) boronates or potassium pyridyltrifluoroborates. For the synthesis of the parent this compound, coupling a 2-pyridyl nucleophile with a 2-halo-6-methylpyridine electrophile is often the goal. Consider using a more robust coupling partner.
-
-
Catalyst and Ligand Selection: The choice of palladium source and, more critically, the ancillary ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) may not be effective due to the challenging nature of heteroaromatic couplings.
-
Expert Insight: The product, a bipyridine, is a strong chelating ligand. It can sequester the active Pd(0) species from the catalytic cycle, effectively poisoning the reaction. To mitigate this, use bulky, electron-rich phosphine ligands that promote rapid reductive elimination (the final product-forming step) before the product has a chance to bind irreversibly.
-
Recommended Ligands: Consider ligands such as XPhos, SPhos, or tricyclohexylphosphine (PCy₃), which have proven effective for challenging heteroaryl couplings.[1][5]
-
-
The Negishi Advantage: The Negishi coupling, which utilizes an organozinc reagent, is often a superior strategy for synthesizing substituted bipyridines due to its high functional group tolerance and milder reaction conditions.[6][7] The transmetalation step from zinc to palladium is typically very fast, minimizing side reactions.
-
Protocol Example (Negishi Coupling): A robust, high-yield synthesis of 5-methyl-2,2'-bipyridine involves the coupling of a 2-pyridylzinc reagent with a 5-methyl-2-pyridyl triflate, catalyzed by Pd(PPh₃)₄.[8] This method avoids the stability issues of boronic acids and generally gives excellent yields.
-
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: Troubleshooting decision tree for low-yield Suzuki reactions.
1.2 Side Reactions: Homo-coupling and Protodehalogenation
Question: My reaction mixture contains a significant amount of homo-coupled byproduct (e.g., 2,2'-bipyridine from my pyridyl nucleophile) and my halogenated starting material is being consumed without forming the desired product. What causes these side reactions?
Answer: These side reactions are classic problems in cross-coupling chemistry and point to specific flaws in the catalytic cycle or reaction setup.
-
Homo-coupling: This typically arises from an oxidative coupling of two of your organometallic nucleophiles (e.g., organoboron or organozinc compounds). It can be promoted by the presence of oxygen or an inefficient transmetalation step.
-
Protodehalogenation: This is the replacement of the halide on your electrophile with a hydrogen atom. It often occurs when the organometallic nucleophile is unstable and decomposes, or if there are acidic protons and a strong base present.
Mitigation Strategies:
-
Ensure a Scrupulously Inert Atmosphere: Oxygen can facilitate the homo-coupling of organometallic reagents. Ensure your solvent is thoroughly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.
-
Optimize Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the organometallic nucleophile. This ensures that after the oxidative addition of the aryl halide to Pd(0), there is a high concentration of the nucleophile ready for transmetalation, outcompeting side reactions.
-
Choice of Base and Solvent (Suzuki): For Suzuki couplings, the base is critical. An overly strong base can accelerate the decomposition of sensitive substrates. Use a milder base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[9]
-
Catalyst Pre-activation: Sometimes, the active Pd(0) species is not generated efficiently from the Pd(II) precatalyst. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or adding a reductant can sometimes help, but care must be taken as this can also promote side reactions.
1.3 Challenges in Product Purification
Question: I've managed to synthesize my target this compound derivative, but purifying it via silica gel chromatography is challenging. The product streaks badly, and separation from closely-eluting impurities is poor.
Answer: The basic nitrogen atoms of the bipyridine ring are the primary cause of purification difficulties on standard silica gel. These Lewis basic sites interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to tailing, streaking, and sometimes irreversible adsorption.
Purification Protocols:
-
Deactivating the Silica Gel:
-
Method: Before preparing your column, slurry the silica gel in the eluent system containing a small amount of a volatile base, typically 0.5-2% triethylamine (Et₃N) or ammonia in methanol. This neutralizes the acidic sites on the silica, allowing for much cleaner elution of the basic bipyridine product.
-
Step-by-Step Protocol:
-
Choose your primary eluent system (e.g., Hexanes/Ethyl Acetate).
-
Add 1% (v/v) triethylamine to the prepared eluent mixture.
-
Use this base-containing eluent to prepare the silica slurry and pack the column.
-
Run the column as usual. The product should elute as a much sharper band.
-
-
-
Acid-Base Extraction: Leverage the basicity of your product for a non-chromatographic purification.
-
Method: Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane). Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your basic bipyridine product will be protonated and move into the aqueous layer, leaving non-basic organic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate your product, which will precipitate or can be extracted back into an organic solvent.
-
-
Recrystallization: If the crude product is sufficiently pure (>85%), recrystallization is an excellent method for obtaining highly pure material.
-
Solvent Selection: Test various solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold, such as ethanol, isopropanol, or a mixture like ethyl acetate/hexanes.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: For a novel, unsymmetrically substituted this compound, should I use a cross-coupling reaction or a de novo synthesis like the Kröhnke method?
A1: The choice depends on the availability of starting materials and the desired substitution pattern.
-
Cross-Coupling (Suzuki, Negishi, Stille): This is a convergent approach, ideal when the two substituted pyridine precursors are readily available or easy to synthesize.[1] It offers high modularity, allowing you to mix and match different pyridine halves. For instance, coupling 2-bromo-6-methylpyridine with a substituted 2-pyridylboronic ester is a common strategy.[6][10][11]
-
Kröhnke Pyridine Synthesis: This is a classical, divergent method for building a pyridine ring from acyclic precursors.[12][13] It involves reacting an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[14] This method is powerful for creating highly substituted pyridines that might be difficult to access otherwise but can be less reliable and lower yielding than modern cross-coupling reactions.[8]
Recommendation: For most targets, modern cross-coupling reactions, particularly the Negishi coupling, offer a more reliable, higher-yielding, and modular route.[7] Reserve the Kröhnke synthesis for specific substitution patterns not easily accessible through coupling.
Q2: What are the key practical differences between Suzuki, Negishi, and Stille couplings for this synthesis?
A2: All three are powerful palladium-catalyzed reactions, but they differ in the organometallic nucleophile used, which has significant implications for scope, toxicity, and reaction conditions.
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Stille Coupling |
| Nucleophile | Organoboron compound (e.g., boronic acid, MIDA ester) | Organozinc compound | Organotin (stannane) compound |
| Pros | Boron reagents are generally low toxicity and commercially available. Tolerant of many functional groups.[9] | Organozinc reagents are highly reactive, leading to fast, high-yield reactions under mild conditions. Excellent functional group tolerance.[6][7] | Organotin reagents are very robust and tolerant of a wide range of functional groups.[1] |
| Cons | Pyridylboronic acids can be unstable. Reaction can be sensitive to base and water.[3][4] Product inhibition is a known issue.[1] | Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques. | Organotin compounds and byproducts are highly toxic and difficult to remove completely from the final product.[1][7] |
| Best For... | Large-scale synthesis where toxicity is a major concern and stable boron reagents are available. | Bench-scale synthesis requiring high yields and mild conditions, especially for complex or sensitive substrates. | Situations where other methods have failed and the toxicity can be managed. Often used in complex natural product synthesis.[15][16] |
Q3: How does the presence of the 6-methyl group affect the synthesis and reactivity of the 2,2'-bipyridine?
A3: The 6-methyl group introduces significant steric hindrance around the adjacent nitrogen atom. This has two main consequences:
-
Coordination Chemistry: The steric bulk can influence the geometry of metal complexes, sometimes preventing the formation of certain structures. For example, forming tris-bipyridine complexes [M(bpy)₃]²⁺ can be more challenging with bulky 6-substituted ligands.[17]
-
Synthesis: During cross-coupling, the steric hindrance can slow down the oxidative addition or reductive elimination steps at the palladium center if the coupling partner is also sterically demanding. This may require more active catalysts (e.g., using more electron-rich, bulky phosphine ligands) or higher reaction temperatures.
-
Functionalization: While the methyl group can be a handle for further functionalization (e.g., via radical bromination to 6-bromomethyl-2,2'-bipyridine), direct C-H activation of this methyl group can be challenging and may require specific directing group strategies or palladium catalysis.[18][19]
Catalytic Cycle and Common Pitfalls
Caption: The palladium cross-coupling cycle and key failure points.
References
- Diversity-Oriented Synthesis of Kröhnke Pyridines.
- Synthesis of Unsymmetrical Annulated 2,2'-Bipyridine Analogues...
- Synthesis of unsymmetrical annul
- Synthesis of Unsymmetrically Substituted Bipyridines by Palladium-Catalyzed Direct C−H Aryl
- Accessing unsymmetrical Ru(ii) bipyridine complexes...
- Efficient Synthesis of Unsymmetrical 7,7′-Biindolizines.MDPI.
- Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Str
- Efficient Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy...
- Bipyridine - Organic Syntheses.Organic Syntheses.
- Efficient Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Str
- Strategies for the synthesis of bipyridines, terpyridines and quarterpyridines.
- Kröhnke pyridine synthesis.Wikipedia.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Recent Progress on the Synthesis of Bipyridine Derivatives.
- Recent Progress on the Synthesis of Bipyridine Deriv
- The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.Source not specified.
- Privileged ligands for palladium-catalyzed cross-coupling reactions.
- Synthesis and Properties of Pyridine-Fused Triazolylidene–Palladium...
- The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.Benchchem.
- Pyridine sulfinates as general nucleophilic coupling partners...Chemical Science.
- 5-methyl-2,2'-bipyridine - Organic Syntheses Procedure.Organic Syntheses.
- Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls.OSTI.GOV.
- Synthesis of Terpyridines: Simple Reactions—Wh
- The Role of this compound in Advanced Organic Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.
- Discussion Addendum for:Synthesis of 4-, 5-, and this compound...
- Dimethyl Derivatives of 2,2′-Bipyridine as Ligands...Source not specified.
- Cyclopalladation of 6-Substituted-2,2'-bipyridines...
- The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii)...Journal of the Chemical Society, Dalton Transactions.
- Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl).Organic Syntheses.
- Suzuki Coupling.Organic Chemistry Portal.
- bipyridines and 2,2':6',2' '-terpyridines via stille-type cross-coupling procedures.PubMed.
- Functionalized 2,2'-Bipyridines and 2,2':6',2' '-Terpyridines via Stille-Type Cross-Coupling Procedures.The Journal of Organic Chemistry.
Sources
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- 2. nbinno.com [nbinno.com]
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- 4. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]
- 5. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Item - Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2â-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2â-bipyridines - figshare - Figshare [figshare.com]
- 12. researchgate.net [researchgate.net]
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- 19. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for 6-Methyl-2,2'-bipyridine Complexation
Welcome to the technical support center for optimizing metal complexation reactions involving 6-Methyl-2,2'-bipyridine (6-Me-bpy). This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges presented by this sterically demanding ligand. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues and rationally designing your experimental conditions for success.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that underpin the successful synthesis of 6-Me-bpy complexes. Understanding these principles is the first step toward troubleshooting and optimization.
Q1: Why is complexation with this compound significantly more challenging than with its parent ligand, 2,2'-bipyridine?
The primary challenge is steric hindrance . The methyl group at the 6-position is adjacent to the nitrogen donor atom. When the ligand attempts to chelate a metal center, this methyl group clashes with other ligands or even with the other pyridine ring of the same ligand, creating significant steric strain.[1][2][3] This strain can:
-
Slow down the reaction rate dramatically.
-
Prevent the formation of highly coordinated species (e.g., tris-chelate complexes like [M(6-Me-bpy)₃]ⁿ⁺).
-
Lead to the complete failure of the reaction under conditions that are suitable for unsubstituted bipyridine.[2]
Q2: What types of metal precursors are most effective for complexing with 6-Me-bpy?
The lability of the ligands on your metal precursor is critical. You should choose precursors with weakly bound ligands that are easily displaced by the incoming 6-Me-bpy. Excellent choices include:
-
Solvated metal salts: Precursors like [Ru(DMSO)₄Cl₂], [Ru(H₂O)₆]²⁺, or metal triflates dissolved in a coordinating solvent create highly labile species in situ.[4]
-
Carbonyl complexes: Some metal carbonyls can be induced to lose CO, opening up coordination sites.[5]
-
Alkene or diene complexes: Ligands like cyclooctadiene (cod) are often readily displaced. Avoid kinetically inert precursors, such as those with strong-field cyano or multiple halide ligands, unless you are prepared to use forcing conditions (e.g., high-temperature reflux for extended periods).
Q3: How does the 6-methyl group affect the electronic properties of the ligand?
The methyl group is a weak electron-donating group (EDG).[6] This has two main effects:
-
Increased Basicity: It slightly increases the electron density on the nitrogen atoms, making the ligand a slightly stronger Lewis base compared to unsubstituted bipyridine.
-
Impact on Redox Properties: In the resulting metal complex, this can make the metal center slightly more electron-rich, which can shift its redox potentials. This effect, however, is often overshadowed by the dominant steric influences.
Q4: What are the common side reactions or alternative coordination modes I should be aware of?
With certain reactive metal centers, particularly late transition metals like palladium(II) or platinum(II), the methyl group itself can become a reactive site. This can lead to cyclometalation , where a C-H bond of the methyl group is activated and a new metal-carbon bond is formed.[7][8] This creates a terdentate, N,N,C-coordinating ligand instead of the expected bidentate N,N-chelate. Be aware of this possibility if your reaction yields unexpected, highly stable products.
Troubleshooting Guide: From Low Yields to Pure Products
This section provides a systematic approach to overcoming the most common experimental hurdles encountered during 6-Me-bpy complexation.
Problem 1: Very Low or No Product Yield
This is the most frequent issue, almost always tied to the high activation energy barrier imposed by steric hindrance.
| Probable Cause | Detailed Explanation & Solution |
| A. Insufficient Thermal Energy | The kinetic barrier for coordinating the bulky 6-Me-bpy is high. Standard room temperature stirring is often insufficient. Solution: 1. Increase Temperature: Reflux the reaction mixture. The choice of a higher-boiling solvent (e.g., ethanol, ethylene glycol, or DMF instead of methanol) can be a simple way to achieve higher temperatures safely.[4] 2. Microwave Synthesis: Microwave irradiation is exceptionally effective for overcoming kinetic barriers in sterically hindered reactions. It allows for rapid heating to high temperatures and pressures, often reducing reaction times from days to minutes. |
| B. Inappropriate Solvent Choice | The solvent plays a critical role beyond just dissolving reactants. It can stabilize transition states and compete for coordination sites.[9]Solution: 1. Avoid Strongly Coordinating Solvents (if possible): Solvents like DMSO or pyridine can compete effectively with 6-Me-bpy for sites on the metal, especially if the reaction is sterically hindered.[10] 2. Select an Appropriate Solvent System: For Ru(III) salt precursors, alcohols like methanol or ethanol are often effective.[4] For more sensitive organometallic precursors, chlorinated solvents (DCM, chloroform) or ethers (THF) may be necessary. A solvent that poorly solvates the leaving groups can also drive the reaction forward. |
| C. Kinetically Inert Metal Precursor | As discussed in the FAQs, if the ligands on your starting metal complex are too strongly bound, the 6-Me-bpy will not be able to displace them under reasonable conditions. Solution: 1. Switch to a precursor with labile ligands like H₂O, acetonitrile, or DMSO. A common strategy is to start with a metal halide and generate a more reactive solvated species in situ. For example, using Ag⁺ salts to abstract halides is a classic technique. |
Problem 2: Formation of Mono- or Bis-Ligand Species Instead of the Desired Tris-Ligand Complex
Achieving full coordination (e.g., [M(6-Me-bpy)₃]ⁿ⁺) is exceptionally difficult due to the immense steric crowding that would result from three methyl groups pointing into the same hemisphere around the metal.
| Probable Cause | Detailed Explanation & Solution |
| A. Extreme Steric Crowding | For most metal ions, the formation of a homoleptic tris-chelate complex with 6-Me-bpy is sterically forbidden or at least highly unfavorable. The reaction will likely stop at the mono- or bis-ligated stage. Solution: 1. Re-evaluate Synthetic Target: Consider if a heteroleptic complex, such as [M(6-Me-bpy)(L)₄] or [M(6-Me-bpy)₂(L)₂], where L is a smaller monodentate or bidentate ligand, is a more realistic target.[11] 2. Use Forcing Conditions: In rare cases, extremely high temperatures (e.g., in a sealed tube) might force the third ligand on, but expect very low yields. |
| B. Incorrect Stoichiometry | Using a 1:1 or 2:1 metal-to-ligand ratio will favor the formation of mono- and bis-ligated species. Solution: 1. Use a Large Excess of Ligand: To push the equilibrium towards the more highly substituted product, use a significant excess (3-5 equivalents) of 6-Me-bpy. This is particularly important if you are attempting to synthesize the bis-ligand complex. |
Problem 3: Product is Difficult to Isolate or Purify
Issues with isolation often stem from similar solubilities of starting materials and products or contamination with side products.
| Probable Cause | Detailed Explanation & Solution |
| A. Co-precipitation or Similar Solubility | The unreacted ligand and the final complex may have similar solubility profiles, making simple precipitation or recrystallization ineffective. Solution: 1. Column Chromatography: This is the most reliable method. For charged complexes, alumina or silica gel can be used, often with an eluent system containing a polar organic solvent like acetonitrile or methanol mixed with an organic salt (e.g., KNO₃, NH₄PF₆) to prevent streaking. 2. Solvent Extraction: If there is a significant difference in polarity, you may be able to wash away the unreacted organic ligand with a less polar solvent (like diethyl ether or hexanes) in which the metal complex is insoluble. |
| B. Contamination with Side Products | Unexpected reactivity, such as the cyclometalation mentioned earlier, can lead to a mixture of products.[8] Solution: 1. Thorough Characterization: Before attempting large-scale purification, use techniques like ¹H NMR and Mass Spectrometry to identify all species in your crude product mixture. This will inform your purification strategy. 2. Fractional Crystallization: If the products are crystalline, carefully layering a non-solvent onto a concentrated solution of the mixture can sometimes lead to the selective crystallization of one component. |
Visualization and Workflows
Troubleshooting Workflow for Low Product Yield
The following diagram outlines a logical progression for addressing low-yield reactions.
Caption: A decision tree for troubleshooting low-yield complexation reactions with 6-Me-bpy.
Optimized Experimental Protocols
These protocols provide detailed, step-by-step methodologies that incorporate the principles discussed above.
Protocol 1: General Synthesis of Ru(bpy)₂(6-Me-bpy)₂
This protocol details a common method for creating a heteroleptic ruthenium complex, which is often more feasible than a homoleptic one.
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O (precursor)
-
This compound (6-Me-bpy)
-
Ethanol (reagent grade)
-
Deionized Water
-
Ammonium hexafluorophosphate (NH₄PF₆)
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (1.0 mmol) in 40 mL of a 3:1 ethanol/water mixture.
-
Add Ligand: Add this compound (1.1 mmol, 1.1 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The deep purple suspension should gradually turn into a clear, deep red-orange solution. The reaction progress can be monitored by TLC (silica, 9:1 Acetonitrile:saturated aqueous KNO₃). Allow the reaction to proceed for 12-24 hours. Note: This extended time is necessary to overcome the steric hindrance of the 6-Me-bpy.
-
Cooling and Filtration: After the reaction period, cool the flask to room temperature. Filter the solution through a Celite plug to remove any minor insoluble impurities.
-
Precipitation: Transfer the filtrate to a beaker. While stirring, add a saturated aqueous solution of NH₄PF₆ dropwise (approximately 5 equivalents in 10 mL of water). An orange-red precipitate will form immediately.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold deionized water (3 x 20 mL), and diethyl ether (2 x 20 mL).
-
Drying: Dry the product under high vacuum for at least 6 hours.
Expected Outcome: An orange-red microcrystalline solid. Characterize by ¹H NMR, ESI-MS, and UV-Vis spectroscopy.
Protocol 2: Purification by Column Chromatography
This method is essential for separating the desired product from unreacted starting materials or side products.
Materials:
-
Crude complex from Protocol 1
-
Alumina (neutral, Brockmann I)
-
Acetonitrile (HPLC grade)
-
Saturated aqueous potassium nitrate (KNO₃) solution
-
Acetone
Procedure:
-
Column Packing: Prepare a chromatography column with a slurry of neutral alumina in pure acetonitrile.
-
Sample Preparation: Dissolve a minimum amount of the crude complex in acetone. Adsorb this solution onto a small amount of Celite or alumina by removing the solvent under reduced pressure.
-
Loading: Carefully add the dried, adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with an appropriate solvent system. A good starting point is a gradient elution:
-
Begin with 100% acetonitrile to elute the unreacted, neutral 6-Me-bpy ligand (which will move quickly).
-
Gradually increase the polarity by adding the saturated aqueous KNO₃ solution to the acetonitrile. A typical gradient might be from 99:1 to 95:5 (Acetonitrile:aq. KNO₃).
-
-
Fraction Collection: The desired charged complex, [Ru(bpy)₂(6-Me-bpy)]²⁺, will move down the column as a distinct colored band. Collect the fractions containing this band.
-
Product Recovery: Combine the pure fractions. Remove the acetonitrile under reduced pressure. The remaining aqueous solution now contains your product as the nitrate salt. To convert it back to the PF₆⁻ salt, dissolve the residue in a minimum of water and precipitate again with excess NH₄PF₆ as described in Protocol 1.
-
Final Steps: Filter, wash with water and ether, and dry the purified product under vacuum.
References
- Goldsmith, J. I., et al. (2002). Ruthenium(II) Bipyridine Complexes: Synthesis and Characterization. ACS Publications.
- Al-Jahdali, M., et al. (2018). Neutral and Cationic Methyl Complexes of Platinum(II) with 6-Substituted 2,2′-Bipyridines. ResearchGate.
- Cook, M. J., et al. (2023). Ruthenium(II)–Arene Complexes with a 2,2′-Bipyridine Ligand as Anti-Aβ Agents. PMC.
- Ooyama, D., et al. (2018). Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue. PMC.
- Potye, G., et al. (2024). Introducing sterically demanding substituents and π–π-interactions into [Cu(P^P)(N^N)]+ complexes. Dalton Transactions.
- Bortolami, M., et al. (2022). Polymeric Encapsulation of a Ruthenium(II) Polypyridyl Complex. ChemRxiv.
- Mari, C., et al. (2019). Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II) polypyridyl complexes. PMC.
- Potts, K. T., et al. (1985). Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls. OSTI.GOV.
- Funston, A. M., et al. (2020). Novel Heteroleptic Ruthenium(II) Complexes with 2,2′- Bipyridines. ACS Omega.
- Kaes, C., et al. (2000). Recent Progress on the Synthesis of Bipyridine Derivatives. PMC.
- Kumar, A., et al. (2017). Optimization of the reaction conditions. ResearchGate.
- Trose, M., et al. (2020). Mechanosynthesis of iron complexes featuring bipyridine-like ligands. ResearchGate.
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 639521, this compound.
- Nitek, W., et al. (2024). Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)₆(bpy)]²⁻-Type Complexes. Molecules.
- Nitek, W., et al. (2024). Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)₆(bpy)]²⁻-Type Complexes. PubMed Central.
- Wenger, O. S. (2019). Illustration of the effects of increasing steric hindrance. ResearchGate.
- Mar-Aguilar, E. J., et al. (1993). Steric Ligand Effects of Six Bidentate Bipyridyl Ligands. Penn State Research Database.
- Al-Ajlouni, A. M., et al. (2015). Solvent effect on complexation reactions. ResearchGate.
- Stoccoro, S., et al. (2004). Cyclopalladation of 6-Substituted-2,2'-bipyridines. ResearchGate.
- Shukla, A. K., et al. (2015). What is the effect of solvent in preparing ruthenium complexes?. ResearchGate.
- Carlucci, L., et al. (2019). Effect of Coordinating Solvents on the Structure of Cu(II)-4,4′-bipyridine Coordination Polymers. MDPI.
Sources
- 1. Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II) polypyridyl complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue: Synergistic Effects of Supporting Ligand and Coordination Geometry on Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Coordinating Solvents on the Structure of Cu(II)-4,4′-bipyridine Coordination Polymers [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 6-Methyl-2,2'-bipyridine Metal Complexes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Methyl-2,2'-bipyridine (6-Me-bpy) metal complexes. The introduction of a methyl group at the 6-position, adjacent to a coordinating nitrogen, imparts unique steric and electronic properties to the resulting complexes. While these properties can be advantageous for tuning catalytic activity or photophysical behavior, they are also frequently the source of significant stability challenges.
This guide is designed to provide practical, in-depth troubleshooting advice and foundational knowledge to help you anticipate, diagnose, and resolve common stability issues encountered during your experiments.
Frequently Asked Questions (FAQs) on Complex Stability
This section addresses the most common issues encountered during the synthesis, handling, and analysis of 6-Me-bpy complexes.
Category 1: Synthesis and Complex Formation
Question: My reaction to form a [M(6-Me-bpy)n] complex is giving very low yields or failing entirely, while the analogous reaction with unsubstituted 2,2'-bipyridine works perfectly. What's going wrong?
Answer: This is a classic problem stemming from the steric hindrance imposed by the 6-methyl group. This bulky group can significantly slow down the kinetics of ligand association and, in some cases, make the formation of thermodynamically stable tris- or even bis-chelated complexes with certain metal ions unfavorable.
-
Causality: The methyl group clashes with other ligands (or other 6-Me-bpy molecules) in the metal's coordination sphere. This steric strain must be overcome for the complex to form, raising the activation energy of the reaction. For some metal ions with smaller ionic radii, the formation of a fully coordinated complex like [M(6-Me-bpy)₃]ⁿ⁺ may be sterically impossible.
-
Troubleshooting Steps:
-
Extend Reaction Times: Unlike reactions with unsubstituted bipyridine, which are often instantaneous, 6-Me-bpy may require significantly longer reaction times (e.g., 24-48 hours).
-
Increase Temperature: Heating the reaction can provide the necessary energy to overcome the steric barrier. However, be cautious, as excessive heat can also lead to decomposition (see below).
-
Use a High-Boiling Point, Non-Coordinating Solvent: Solvents like dichlorobenzene, toluene, or xylenes can allow for higher reaction temperatures without coordinating to the metal and competing with your ligand.
-
Re-evaluate Stoichiometry: Consider synthesizing a complex with a lower coordination number, such as [M(6-Me-bpy)Cl₂] or [M(6-Me-bpy)₂(Solvent)ₓ]ⁿ⁺, which may be sterically more favorable.
-
Question: I'm observing the formation of an unexpected, cyclometalated species instead of the simple coordination complex I intended to synthesize. Why does this happen?
Answer: The proximity of the methyl group's C-H bonds to the metal center can facilitate intramolecular C-H activation, leading to the formation of a cyclometalated complex.[1][2] This is particularly common with metals that are good C-H activators, such as Palladium(II) and Platinum(II).[1][2] Instead of just N,N' coordination, you form a terdentate N,N',C-coordinated species.
-
Causality: The reaction proceeds through an initial N,N'-chelate, which holds the methyl group's C-H bonds in close proximity to the metal center, favoring an intramolecular reaction over an intermolecular one.
-
Troubleshooting Steps:
-
Modify Reaction Conditions: This side reaction is often promoted by specific conditions, such as the use of acetate as a base/ligand.[2] Switching to different precursors or avoiding basic conditions may suppress cyclometalation.
-
Use a More Hindered Ligand (If Applicable): In some cases, increasing steric bulk on other parts of the ligand can disfavor the geometry required for C-H activation.
-
Embrace It: If the cyclometalated product is stable and well-defined, consider if it could be a useful compound for your application. These species often have interesting photophysical or catalytic properties.
-
Category 2: Stability in Solution
Question: My isolated 6-Me-bpy complex appears stable as a solid, but its color fades or changes over time when dissolved in solution. What is causing this decomposition?
Answer: This is a strong indication of ligand dissociation or a solvolysis reaction, where solvent molecules displace the 6-Me-bpy ligand. The steric strain from the methyl group weakens the metal-ligand bond compared to an unsubstituted bipyridine complex, making it more susceptible to displacement.[3][4]
-
Causality: Coordinating solvents (e.g., acetonitrile, DMSO, methanol, water) are Lewis bases and can compete for binding sites on the metal center.[5] Because the M-(N-bpy) bond is sterically strained, the activation energy for ligand exchange with a solvent molecule is lower, leading to gradual decomposition.[4]
-
Troubleshooting Steps:
-
Solvent Choice is Critical: Use non-coordinating or weakly coordinating solvents whenever possible (e.g., dichloromethane, chloroform, toluene).
-
Control the Atmosphere: Perform experiments under an inert atmosphere (N₂ or Ar). Oxygen can participate in oxidative decomposition pathways.
-
Low Temperature: Store solutions at low temperatures and in the dark to slow the kinetics of decomposition.
-
Check pH: For aqueous or protic solutions, pH can be a critical factor. Protonation of the dissociated ligand can drive the dissociation equilibrium forward. Ensure your solution is appropriately buffered.
-
Question: My complex is supposed to be used in photochemistry/photocatalysis, but it decomposes upon irradiation with light. How can I improve its photostability?
Answer: Photodecomposition, often involving ligand ejection, is a known issue for sterically hindered complexes.[4]
-
Causality: Upon absorption of light, the complex enters an excited state. This excited state can have a different geometry or electronic distribution that is dissociative in nature. The inherent steric strain in the ground state can make the pathway to this dissociative state more accessible, leading to the photo-ejection of the 6-Me-bpy ligand.[4]
-
Troubleshooting Steps:
-
Degas Solutions: Thoroughly degas your solutions to remove oxygen. Singlet oxygen, formed by energy transfer from the excited complex, is highly reactive and can lead to oxidative degradation of the ligand or complex.
-
Use a Rigid Solvent Matrix: In some research applications, running experiments in a frozen solvent matrix at low temperatures (e.g., 77 K) can physically prevent the ligand from dissociating.
-
Modify the Ligand Backbone: While this involves re-synthesis, incorporating the 6-Me-bpy into a more rigid or macrocyclic structure can enhance photostability by increasing the energy barrier to dissociation.
-
Troubleshooting Guides & Protocols
Guide 1: Workflow for Diagnosing Synthesis Failures
This decision tree provides a logical path for troubleshooting common issues during the initial synthesis of a 6-Me-bpy metal complex.
Caption: Troubleshooting workflow for synthesis of 6-Me-bpy complexes.
Protocol 1: Assessing Solution Stability via UV-Vis Spectrophotometry
This protocol provides a quantitative method to assess the stability of your complex in a given solvent over time.
Objective: To determine the rate of decomposition or ligand dissociation of a 6-Me-bpy complex in a specific solvent.
Materials:
-
Calibrated UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
The 6-Me-bpy complex of interest
-
High-purity solvent to be tested
Procedure:
-
Prepare a Stock Solution: Accurately prepare a stock solution of your 6-Me-bpy complex in the chosen solvent to a known concentration (e.g., 10⁻⁴ to 10⁻⁵ M). The concentration should be chosen such that the absorbance at the λ_max of the Metal-to-Ligand Charge Transfer (MLCT) band is between 0.8 and 1.2.
-
Initial Spectrum (T=0): Immediately after preparation, transfer the solution to a quartz cuvette and record the full UV-Vis spectrum (e.g., from 300-800 nm). Record the exact λ_max and the absorbance value at this wavelength. This is your T=0 reading.
-
Incubation: Store the cuvette (sealed with a stopper or parafilm) under controlled conditions that mimic your experiment (e.g., room temperature on the benchtop, or in a 37°C incubator). Protect it from light unless you are specifically studying photostability.
-
Time-Course Measurements: At regular intervals (e.g., T=1, 2, 4, 8, 24 hours), record the UV-Vis spectrum again.
-
Data Analysis:
-
Monitor λ_max: A shift in the MLCT band (a hypsochromic or "blue" shift is common) can indicate a change in the coordination environment, such as the replacement of a 6-Me-bpy ligand with a solvent molecule.
-
Monitor Absorbance: A decrease in the absorbance at the original λ_max indicates a decrease in the concentration of the intact complex.
-
Check for Isosbestic Points: The presence of isosbestic points (wavelengths where the absorbance does not change over time) suggests a clean conversion from one species to another (e.g., [M(6-Me-bpy)₂]²⁺ → [M(6-Me-bpy)(Solvent)₂]²⁺). The absence of these points may indicate more complex decomposition pathways.
-
Plot Data: Plot Absorbance vs. Time to visualize the rate of decomposition. If it follows a predictable curve (e.g., first-order decay), you can calculate a half-life (t₁/₂) for your complex under those conditions.
-
Interpretation of Results:
-
Stable: Less than 5% change in absorbance over 24 hours.
-
Moderately Stable: 5-50% change in absorbance over 24 hours. The solvent may be usable for short-term experiments.
-
Unstable: Greater than 50% change in absorbance in under 8 hours. The solvent is not suitable for storing the complex.
Key Factors Governing Complex Stability
Understanding the underlying chemical principles is crucial for effective troubleshooting.
Caption: Key factors influencing the stability of 6-Me-bpy metal complexes.
1. Steric Hindrance
The primary factor distinguishing 6-Me-bpy from its parent ligand is steric hindrance. The methyl group prevents the pyridine ring from rotating freely and forces a specific, often strained, geometry upon coordination.[6][7] This steric repulsion can:
-
Weaken the Metal-Ligand Bond: The M-N bond may be elongated and weakened compared to the unsubstituted analogue, making the ligand more labile.[3]
-
Limit Coordination Number: It is often difficult or impossible to form tris-chelate complexes, [M(6-Me-bpy)₃]ⁿ⁺, especially with first-row transition metals.[4]
-
Prevent Planarity: The steric clash can distort the complex from its ideal geometry, which can negatively impact its electronic properties and stability.[7]
2. Solvent Effects
The choice of solvent is arguably the most critical experimental parameter for maintaining stability in solution.[5][8]
-
Coordinating Solvents (e.g., Acetonitrile, DMSO, Water, Alcohols): These can act as competing ligands, leading to solvolysis and ligand dissociation.[5][9]
-
Non-Coordinating Solvents (e.g., Dichloromethane, Chloroform, Toluene, Hexane): These are highly recommended for handling and storing 6-Me-bpy complexes as they do not compete for the metal's coordination sites.
3. Properties of the Metal Ion
The nature of the central metal ion plays a crucial role:
-
Ionic Radius: Smaller metal ions (e.g., Co³⁺, Ni²⁺) will experience greater steric clash with the methyl group than larger ions (e.g., Ru²⁺, Os²⁺).
-
Preferred Coordination Geometry: Metals that prefer octahedral geometry may be destabilized if the ligand's steric bulk forces a distorted geometry.
-
Hard-Soft Acid-Base (HSAB) Principle: Hard metal ions will have a stronger preference for the hard nitrogen donors of the bipyridine.
4. Temperature and Light
-
Thermal Stability: While moderate heating can be necessary to overcome kinetic barriers during synthesis, excessive temperatures can provide the energy needed to overcome the dissociation energy of the weakened M-N bond, leading to thermal decomposition.[3][10]
-
Photostability: As discussed in the FAQs, these complexes can be photosensitive. Absorption of light populates excited states that may be dissociative, leading to the ejection of the sterically demanding ligand.[4]
Data Summary: Stability Considerations
| Metal Ion Family | Coordination Number | General Stability Trend with 6-Me-bpy | Key Considerations & Common Issues |
| First-Row Transition Metals (Fe, Co, Ni, Cu) | Typically 2 (e.g., [M(6-Me-bpy)₂X₂]) | Moderate to Low | High steric strain; tris-chelate complexes are rare/unstable. Cu(II) complexes may be subject to Jahn-Teller distortions which are exacerbated by the steric bulk. |
| Second/Third-Row Transition Metals (Ru, Os, Re) | Typically 2 or 3 | High | Larger ionic radii accommodate steric bulk better. Complexes like [Ru(bpy)₂(6-Me-bpy)]²⁺ are generally stable, but photosubstitution of the 6-Me-bpy ligand can still be an issue. |
| Palladium (Pd), Platinum (Pt) | Typically 1 (e.g., [M(6-Me-bpy)X₂]) | Moderate | Highly prone to intramolecular C-H activation (cyclometalation) of the 6-methyl group.[1][2] |
| Lanthanides | High (3 or more) | Variable | Very large ionic radii can accommodate multiple bulky ligands, but bonds are more ionic and labile, leading to rapid ligand exchange in solution. |
References
- Ibrahim, H. & Moyosore, A. (2014). Spectrophotometric Study of Stability Constants of Co(II), Ni(II) and Cu(II)
- Fraser, C. L., & Anastasi, N. R. (2002). Efficient Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. The Journal of Organic Chemistry, 67(8), 2583-2591.
- Hamdamova, D. R., et al. (2023). DETERMINATION OF STABILITY CONSTANT OF Fe(II) BIPYRIDINE COMPLEX. Global Scientific Journal, 11(5).
- Al-Jahdali, M., et al. (2002). Neutral and Cationic Methyl Complexes of Platinum(II) with 6-Substituted 2,2′-Bipyridines: Synthesis, Characterisation and Reactivity with Carbon Monoxide. European Journal of Inorganic Chemistry, 2002(11), 2854-2862.
- Nycz, J. E., et al. (2021). Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)₆(bpy)]²⁻-Type Complexes. Molecules, 26(2).
- Sokolkova, A. V., et al. (2022). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. International Journal of Molecular Sciences, 23(22).
- Housecroft, C. E. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(9).
- Benchchem. Comparing the stability of metal complexes with different bipyridine isomers.
- Gualco, B., et al. (2021). Pt(II) Derivatives with Rollover-Coordinated 6-substituted 2,2′-bipyridines: Ligands with Multiple Personalities. Molecules, 26(11).
- Adachi, S., et al. (2020). Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis. Chemical Science, 11(31), 8213-8221.
- Atkinson, G., & Bauman, Jr., J. E. (1962). The Thermodynamics of Complexes Formed with 2,2'-Bipyridine and Transition Metal Ions. Inorganic Chemistry, 1(4), 900-904.
- Wikipedia. Transition metal complexes of 2,2'-bipyridine.
- Wolfer, P., et al. (2019). Strong Steric Hindrance Effect on Excited State Structural Dynamics of Cu(I) Diimine Complexes. The Journal of Physical Chemistry Letters, 10(17), 5129-5134.
- Sini, K., et al. (2012). Photophysical properties of novel amphiphilic ruthenium(II)-complexes in micelles. Photochemical & Photobiological Sciences, 11(5), 827-834.
- Ben-Dov, N., et al. (2021). Effect of the Solvent on the Crystallographic and Magnetic Properties of Rhenium(IV) Complexes Based on 2,2′-Bipyrimidine Ligand. Magnetochemistry, 7(11).
- Sproviero, E. M., et al. (2008). Metal-bipyridine complexes in DNA backbones and effects on thermal stability. Inorganic Chemistry, 47(15), 6899-6907.
- Anderson, K. M., et al. (2020). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ChemRxiv.
- Lo, K. K., et al. (2016). Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II) polypyridyl complexes. Dalton Transactions, 45(44), 17885-17895.
- Al-Ansari, J., & Al-Subu, M. (2012). Solvent effect on complexation reactions. International Journal of Chemical Sciences, 10(2), 651-665.
- Martin, C., et al. (2006). Salt and solvent effects on the kinetics and thermodynamics of the inclusion of the ruthenium complex [Ru(NH3)5(4,4'-bpy)]2+ in beta-cyclodextrin. The Journal of Physical Chemistry B, 110(26), 12959-12963.
- Fitzgerald, S., et al. (2024). Introducing sterically demanding substituents and π–π-interactions into [Cu(P^P)(N^N)]+ complexes. Dalton Transactions, 53(12), 5438-5452.
- Atkinson, G., & Bauman, Jr., J. E. (1962). The Thermodynamics of Complexes Formed with 2,2'-Bipyridine and Transition Metal Ions. Journal of the American Chemical Society, 84(15), 2822-2826.
- Boccia, A., et al. (2000). Cyclopalladation of 6-Substituted-2,2'-bipyridines. Metalation of Unactivated Methyl Groups vs Aromatic C−H Activation. Organometallics, 19(21), 4137-4144.
- Liu, T., & Fraser, C. L. (2002). 4,4'-Bis(Chloromethyl)-2,2'-Bipyridine. Organic Syntheses, 78, 82.
- Coyle, J. P., et al. (2022). Remote Steric Control of the Tetrahedral Coordination Geometry around Heteroleptic Copper(I) Bis(Diimine) Complexes. Inorganics, 10(12).
- Gütlich, P., & Goodwin, H. A. (2004). Spin Crossover in Transition Metal Compounds I. Topics in Current Chemistry, 233, 1-47.
- Iqbal, J., et al. (2017). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. RSC Advances, 7(57), 35836-35850.
- Kent, C. A., et al. (2012). Photophysical Studies of Ru(II)tris(2,2'-bipyridine) Confined within a Zn(II)-Trimesic Acid Polyhedral Metal-Organic Framework. The Journal of Physical Chemistry A, 116(30), 7847-7852.
- Sciencemadness Discussion Board. (2022). 2,2'-Bipyridine synthesis.
- Gualco, B., et al. (2021).
- Sokolkova, A. V., et al. (2022). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. International Journal of Molecular Sciences, 23(22), 14228.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II) polypyridyl complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Introducing sterically demanding substituents and π–π-interactions into [Cu(P^P)(N^N)] + complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00276H [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Salt and solvent effects on the kinetics and thermodynamics of the inclusion of the ruthenium complex [Ru(NH3)5(4,4'-bpy)]2+ in beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
avoiding side reactions with 6-Methyl-2,2'-bipyridine
A Senior Application Scientist's Guide to Mitigating Side Reactions in Advanced Synthesis
Welcome to the technical support center for 6-Methyl-2,2'-bipyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions encountered when utilizing this versatile ligand in catalytic and synthetic applications. As Senior Application Scientists, we provide not just protocols, but the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: I'm observing low yields and catalyst decomposition in my palladium-catalyzed cross-coupling reaction when using this compound. What's the likely cause?
A1: Low yields and catalyst decomposition (often observed as the formation of palladium black) in cross-coupling reactions using this compound can stem from several factors. A primary issue is the strong coordinating ability of the bipyridine product itself, which can bind to the palladium center and inhibit catalytic activity.[1] Additionally, the steric bulk of the methyl group on the 6-position can influence the stability of catalytic intermediates.
Troubleshooting Steps:
-
Ligand-to-Metal Ratio: Carefully optimize the ligand-to-metal ratio. An excess of the this compound ligand can sometimes stabilize the catalyst, but too much can inhibit the reaction.
-
Choice of Palladium Precursor: The choice of palladium precursor can be critical. For instance, Pd(OAc)₂ is often used, but in some cases, pre-formed palladium complexes might offer better stability.
-
Inert Atmosphere: Ensure a rigorously inert atmosphere (Argon or Nitrogen) and use properly degassed solvents. Oxygen can lead to the oxidation and decomposition of the active Pd(0) catalyst.
Q2: My reaction is producing a significant amount of homocoupled biaryl side products. How can I suppress this?
A2: Homocoupling is a common side reaction in many cross-coupling protocols, such as Suzuki-Miyaura coupling. It can arise from the dimerization of either the organoboron reagent or the aryl halide.
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the organoboron reagent.
-
Base Selection: The choice of base can significantly impact the extent of homocoupling. Weaker bases are sometimes preferable.
-
Temperature Control: Lowering the reaction temperature can often disfavor the homocoupling pathway.
Q3: I suspect the purity of my this compound is affecting my results. What are the common impurities and how can I purify the ligand?
A3: Commercial this compound can contain isomeric impurities (such as 4-methyl- and 5-methyl-2,2'-bipyridine) or residual starting materials from its synthesis (e.g., from Negishi or Suzuki coupling). These impurities can have different electronic and steric properties, leading to inconsistent catalytic performance.
Purification Protocol: Recrystallization
A simple and effective method for purifying this compound is recrystallization.
Step-by-Step Protocol:
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, hexane, or a mixture).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a pad of Celite.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can help to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum.
Troubleshooting Guide: Specific Side Reactions
C-H Activation of the Methyl Group (Cyclopalladation)
A side reaction specific to this compound is the activation of a C(sp³)–H bond of the methyl group by the palladium catalyst, leading to the formation of a stable cyclopalladated species.[2] This deactivates the catalyst and halts the desired cross-coupling cycle.
Symptoms:
-
Stalled reaction with a significant amount of starting material remaining.
-
Formation of a stable, often isolable, organopalladium complex.
Prevention Strategies:
-
Choice of Palladium Salt: Reactions with Pd(OAc)₂ are more prone to C-H activation compared to those with Na₂[PdCl₄].[2] The acetate ligand can act as an internal base, facilitating the C-H activation step.
-
Solvent Choice: The polarity of the solvent can influence the propensity for cyclometalation. Less polar solvents may be preferable.
-
Additives: The addition of a coordinating solvent or a weakly coordinating ligand can sometimes block the open coordination site on the palladium, thus inhibiting intramolecular C-H activation.
Workflow for Minimizing C-H Activation
Caption: Workflow to minimize C-H activation.
Steric Hindrance Effects in Catalysis
The methyl group at the 6-position introduces significant steric bulk around the metal center. This can be both beneficial and detrimental, depending on the reaction.
Potential Negative Impacts:
-
Reduced Catalytic Activity: In some systems, such as Ni-catalyzed cross-electrophile coupling, ligands with bulkier substituents in the 6- and 6,6'-positions can lead to lower turnover frequencies.[3][4] This is often due to slower oxidative addition or hindered coordination of the ligand to the metal center.[3][4]
-
Instability of Intermediates: For certain nickel catalysts, the presence of 6,6'-dimethyl substitution can lead to less stable, high-spin intermediates that are more prone to decomposition, potentially leading to the formation of biaryl side products.[3]
Leveraging Steric Hindrance for Selectivity:
In some cases, the steric hindrance of the 6-methyl group can be advantageous:
-
Enhanced Selectivity: The steric bulk can influence the regioselectivity of a reaction by blocking certain coordination sites on the substrate.
-
Promotion of Reductive Elimination: The steric clash can promote the final reductive elimination step in a catalytic cycle, potentially increasing the overall reaction rate.
Comparative Data: Steric Effects on Catalytic Performance
| Ligand | Catalyst System | Reaction | Observation |
| 2,2'-bipyridine | Ni-based | Cross-Electrophile Coupling | Higher turnover frequencies observed compared to substituted analogues.[3][4] |
| This compound | Ni-based | Cross-Electrophile Coupling | Lower turnover frequencies observed.[3][4] |
| 6,6'-dimethyl-2,2'-bipyridine | Ni-based | Cross-Electrophile Coupling | Leads to less stable, high-spin intermediates.[3] Slower capture of alkyl radicals.[3] |
| This compound | Ru-based | CO₂ Reduction | Facilitates ligand dissociation and catalytic turnover at a lower overpotential.[5] |
Side Reactions in Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP)
In Cu-catalyzed ATRP, this compound is a commonly used ligand. However, side reactions can affect the control over the polymerization.
Common Issues:
-
Disproportionation of Cu(I): The Cu(I) activator can disproportionate to Cu(0) and Cu(II), reducing the concentration of the active catalyst. The choice of ligand can influence the equilibrium of this process.
-
Termination Reactions: Uncontrolled termination reactions can lead to a loss of living character and a broadening of the molecular weight distribution.
Troubleshooting ATRP with this compound:
-
Catalyst/Initiator Ratio: Fine-tuning the ratio of the copper catalyst to the initiator is crucial for maintaining control.
-
Solvent: The solvent can affect the solubility and stability of the catalyst complex.
-
Temperature: The reaction temperature influences the rates of both propagation and termination.
Decision Tree for Troubleshooting Cross-Coupling Reactions
Caption: Troubleshooting decision tree for cross-coupling.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of this compound in Advanced Organic Synthesis.
- Maji, S., et al. (2016). Judicious Ligand Design in Ruthenium Polypyridyl CO2 Reduction Catalysts to Enhance Reactivity by Steric and Electronic Effects. Chemistry – A European Journal, 22(38), 13536-13545.
- Anastasaki, A., et al. (2015). Copper-Mediated Living Radical Polymerization (Atom Transfer Radical Polymerization and Copper(0) Mediated Polymerization): From Fundamentals to Bioapplications. Chemical Reviews, 115(16), 8363-8436.
- Chabolla, S. A., et al. (2017). Steric Effects on CO2 Reduction with Substituted Mn(bpy)(CO)3X-Type Catalysts on Multiwalled Carbon Nanotubes Reveal Critical Mechanistic Details. Inorganic Chemistry, 56(1), 534-543.
- Liu, T., & Fraser, C. L. (2012). Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy. Organic Syntheses, 89, 76-81.
- Cinellu, M. A., et al. (2000). Cyclopalladation of 6-Substituted-2,2'-bipyridines. Metalation of Unactivated Methyl Groups vs Aromatic C−H Activation. Organometallics, 19(21), 4236-4245.
- Huang, H., et al. (2024). Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. ACS Catalysis, 14(9), 6897-6914.
- Chabolla, S. A., et al. (2017). Combined steric and electronic effects of positional substitution on dimethyl-bipyridine rhenium(I)tricarbonyl electrocatalysts for the reduction of CO2. Dalton Transactions, 46(30), 9996-10004.
- University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- Matyjaszewski Polymer Group. (n.d.). Structural Characterization of an ATRP Catalyst Complex.
- Dounay, A. B., & O'Donnell, C. J. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5763.
- Huang, H., et al. (2024). Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. ACS Catalysis, 14(9), 6897-6914.
- Cinellu, M. A., et al. (2000). Cyclopalladation of 6-Substituted-2,2'-bipyridines. Metalation of Unactivated Methyl Groups vs Aromatic C−H Activation. ACS Figshare.
- Lee, S., et al. (2023). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 28(13), 5099.
- Smith, A. P., et al. (1998). Efficient Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. The Journal of Organic Chemistry, 63(26), 9574-9577.
- Rourke, J. P., & Tooze, R. P. (2014). Key processes in ruthenium-catalysed olefin metathesis. Chemical Communications, 50(68), 9636-9647.
- Wang, L., & He, C. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(23), 8969-8972.
- Li, J., et al. (2010). Synthesis of 4,4′-dimethyl-2,2′-bipyridine catalyzed by Pd/C. Journal of Chemical Research, 34(7), 393-394.
- Lessard, B. H., & Mariotti, M. (2013). Design, Behavior, and Recycling of Silica-Supported CuBr−Bipyridine ATRP Catalysts. Macromolecules, 46(18), 7274-7283.
- Cardin, C. J., et al. (2015). The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. Molecules, 20(4), 6579-6615.
- Matyjaszewski, K., & Tsarevsky, N. V. (2009). Structural aspects of copper catalyzed atom transfer radical polymerization. Journal of the American Chemical Society, 131(40), 14202-14217.
- Langer, R., et al. (2020). Direct Base-Assisted C‒H Cyclonickelation of 6-Phenyl-2,2′-bipyridine. Molecules, 25(4), 987.
- Wenger, O. S. (2019). Is Iron the New Ruthenium?. Angewandte Chemie International Edition, 58(7), 1994-2004.
- Hong, S. H., et al. (2011). Chelated Ruthenium Catalysts for Z-Selective Olefin Metathesis. Journal of the American Chemical Society, 133(40), 15814-15817.
- Szymańska, I., et al. (2024). Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes. Molecules, 29(2), 464.
- Vorobyev, P., et al. (2018). Catalytic Oxidation of 4-Methylpyridine on Modified Vanadium Oxide Catalysts. Iranian Journal of Chemistry and Chemical Engineering, 37(3), 81-90.
- Dounay, A. B., & O'Donnell, C. J. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5763.
- National Center for Biotechnology Information. (n.d.). 4-Methyl-2,2'-bipyridine. PubChem Compound Database.
- Grubbs, R. H. (2010). Recent Advances in Ruthenium-Based Olefin Metathesis. Angewandte Chemie International Edition, 49(33), 5733-5737.
- Boyd, C., et al. (2019). Electrochemically-Controlled, Ruthenium-Catalyzed Olefin Metathesis. Angewandte Chemie International Edition, 58(42), 15009-15013.
- London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. (2020). Angewandte Chemie International Edition, 60(4), 1866-1872.
- A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites. (2015). Chemical Communications, 51(84), 15415-15418.
- Reactivity studies of [Ru(L-L)2Cl2] (L-L= 2,2′-bipyridine or 1,10-phenanthroline) with AgNO3 in different media. (2007). Transition Metal Chemistry, 32(6), 727-732.
- Rourke, J. P., & Tooze, R. P. (2014). Key processes in ruthenium-catalysed olefin metathesis. Chemical Communications, 50(68), 9636-9647.
Sources
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Judicious Ligand Design in Ruthenium Polypyridyl CO2 Reduction Catalysts to Enhance Reactivity by Steric and Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 6-Methyl-2,2'-bipyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 6-Methyl-2,2'-bipyridine. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and scale up the preparation of this important bipyridine ligand. We provide in-depth answers to frequently encountered challenges, drawing from established synthetic protocols and field-proven insights.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of this compound, helping you select an appropriate synthetic strategy.
Q1: What are the primary methods for synthesizing this compound?
There are several effective routes, with the choice depending on factors like scale, available starting materials, and desired purity. The most prominent methods are:
-
Kröhnke Pyridine Synthesis: A classic and versatile method that constructs the pyridine ring from acyclic precursors. It involves the reaction of a pyridinium salt with an α,β-unsaturated ketone in the presence of a nitrogen source like ammonium acetate.[1] This is often favored for its convergent nature.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern methods that form a C-C bond between two pre-existing pyridine rings. The most effective for this target is the Negishi cross-coupling , which has been demonstrated for efficient, large-scale, and high-yield synthesis.[1] Other methods like Suzuki and Stille coupling are also used for bipyridine synthesis but may present challenges with precursor stability or reagent toxicity.[2]
-
Direct Functionalization: This involves the direct modification of a 2,2'-bipyridine scaffold. For instance, reacting 2,2'-bipyridine with methyllithium can introduce the methyl group at the 6-position.[3]
Q2: How do I choose between the Kröhnke synthesis and a Negishi cross-coupling?
This is a critical decision based on your project's specific needs. The Kröhnke method is a powerful tool for building highly functionalized pyridines from simpler, often cheaper starting materials.[4] However, it can sometimes require significant optimization of reaction conditions.[5] The Negishi coupling, on the other hand, is renowned for its high yields and excellent functional group tolerance under relatively mild conditions, making it highly suitable for scaling up complex syntheses. Its main drawbacks are the requirement for strictly anhydrous and anaerobic conditions and the multi-step preparation of the necessary organozinc and pyridyl triflate/halide precursors.[1]
Below is a decision-making flowchart to help guide your choice.
Caption: Decision tree for selecting a synthetic route.
Q3: What is the specific role of ammonium acetate in the Kröhnke synthesis?
Ammonium acetate serves a dual purpose. Primarily, it is the nitrogen source for the formation of the pyridine ring.[5] It provides the ammonia molecule that undergoes condensation with the 1,5-dicarbonyl intermediate to form the dihydropyridine, which then aromatizes.[4][6] Secondly, the acetate ion can act as a mild base to facilitate the initial deprotonation of the α-pyridinium methyl ketone salt, generating the reactive pyridinium ylide.[4]
Q4: What are the typical physical properties and storage conditions for this compound?
This compound can be an off-white to yellow or brown solid or a colorless to pale yellow oil.[3][7] It has a boiling point of approximately 117-119 °C at 0.1 mmHg and a density of about 1.09 g/mL.[3][8] For long-term stability, it should be stored under an inert atmosphere at room temperature.[7]
Part 2: Troubleshooting Guide for Synthesis Scale-Up
This guide is formatted to help you diagnose and solve specific problems you may encounter during the synthesis.
Problem 1: Consistently Low or No Product Yield
Low yields are the most common issue in pyridine synthesis and can stem from multiple factors.[9] A systematic approach is key.
Scenario A: Using the Kröhnke Synthesis
| Possible Cause | Diagnostic Check | Recommended Solution |
| Impure Starting Materials | Analyze purity of the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl (e.g., by NMR, melting point). | Purify starting materials before use. Recrystallization is effective for both the pyridinium salt (e.g., from ethanol/ether) and chalcone-type precursors.[5] |
| Suboptimal Reaction Temperature | The reaction was run at a single, standard temperature (e.g., 120 °C). | Screen a range of temperatures (e.g., 80°C, 100°C, 120°C, 140°C). Some substrates require milder or more forceful conditions to balance reaction rate against decomposition.[5] |
| Incorrect Reaction Time | The reaction was run for a fixed time without in-process monitoring. | Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the point of maximum product formation before side reactions or degradation dominate.[5] |
| Side Reactions (e.g., Self-Condensation) | TLC or NMR of the crude product shows significant byproducts. | Self-condensation of the α,β-unsaturated carbonyl can be a problem at high temperatures.[5] Try lowering the temperature and ensuring controlled, slow addition of reagents. |
Scenario B: Using Negishi Cross-Coupling
| Possible Cause | Diagnostic Check | Recommended Solution |
| Inactive Palladium Catalyst | The reaction fails to initiate or stalls, even with fresh reagents. | Use a fresh batch of palladium catalyst, such as Pd(PPh₃)₄. Ensure the catalyst is stored properly under an inert atmosphere. Consider preparing the catalyst in situ if problems persist. |
| Moisture or Oxygen Contamination | The reaction mixture turns dark or black, indicating catalyst decomposition. | Use rigorously dried solvents (e.g., THF distilled from sodium/benzophenone) and glassware. Maintain a positive pressure of a high-purity inert gas (Argon or Nitrogen) throughout the entire setup and reaction.[1] |
| Poor Quality Organozinc Reagent | The reaction yield is low despite good catalyst and conditions. | The pyridyl zinc halide is typically generated in situ. Ensure the starting materials (e.g., 2-bromopyridine, t-BuLi, ZnCl₂) are of high purity and the lithiation and transmetalation steps are performed at the correct low temperatures (e.g., -78°C).[1] |
Problem 2: Difficulty in Product Purification
Purifying this compound can be challenging due to its physical properties and the nature of potential impurities.
| Problem | Common Impurities | Recommended Purification Strategy |
| Crude product is a dark, oily residue. | Unreacted starting materials, high-molecular-weight byproducts, residual palladium catalyst (if using cross-coupling). | 1. Initial Workup: Perform an aqueous workup. For Negishi coupling, quenching with an EDTA solution helps remove metal salts.[1] 2. Chromatography: Flash column chromatography on silica gel is highly effective. A common eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc).[1] 3. Distillation: For larger scales, vacuum distillation can be an excellent final purification step to obtain a colorless product.[3] |
| Isomeric byproducts are present. | In syntheses where regioselectivity is not perfectly controlled, other methyl-bipyridine isomers may form. | Isomers can be difficult to separate. High-performance column chromatography may be required. If this is a recurring issue, re-evaluating the synthetic route to one with higher regioselectivity (like the Negishi method) is advised.[1] |
| Product is contaminated with solvent. | High-boiling point solvents like DMF or glacial acetic acid are difficult to remove. | After initial concentration on a rotary evaporator, use a high-vacuum pump (Schlenk line) to remove trace solvents. Co-evaporation with a lower-boiling solvent like toluene can also be effective. |
Part 3: Experimental Protocols
The following are generalized, step-by-step protocols for the two primary synthetic routes discussed. Note: These are illustrative and must be adapted and optimized for specific substrates and scales.
Protocol 1: Kröhnke-Type Pyridine Synthesis (Solvent-Free)
This protocol is adapted from general procedures for solvent-free Kröhnke reactions which can offer high yields.[5]
-
Reagent Preparation: Ensure the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound are pure and dry.
-
Reaction Setup: In a mortar and pestle, thoroughly grind the α,β-unsaturated carbonyl (1.0 mmol) and ammonium acetate (5.0 mmol).
-
Heating: Transfer the mixture to a round-bottom flask equipped with a stir bar and heat in an oil bath at 120-130°C.
-
Monitoring: The solid mixture will melt. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours). The mixture may solidify upon completion.
-
Workup: Cool the flask to room temperature. Add deionized water to the solidified mass and break it up with a spatula.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the solid sequentially with water and a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography.
Caption: General workflow for a solvent-free Kröhnke synthesis.
Protocol 2: Negishi Cross-Coupling for 5-Methyl-2,2'-bipyridine
This protocol is a generalized representation based on the highly successful method reported in Organic Syntheses.[1] This specific example yields the 5-methyl isomer, but the principle is directly applicable to the 6-methyl isomer by starting with 2-bromo-6-methylpyridine.
-
Preparation of Pyridylzinc Reagent (Under Argon):
-
To a solution of 2-bromopyridine (1.0 eq) in anhydrous THF in a flame-dried, two-necked flask at -78°C, add tert-butyllithium (2.1 eq) dropwise. The solution will change color.
-
Stir for 30 minutes at -78°C.
-
Add a solution of anhydrous zinc chloride (2.0 eq) in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour. This forms the pyridylzinc chloride reagent.
-
-
Coupling Reaction (Under Argon):
-
In a separate flame-dried flask, dissolve the appropriate pyridyl triflate (e.g., 5-methyl-2-(trifluoromethanesulfonyl)oxypyridine) (1.0 eq) and the palladium catalyst Pd(PPh₃)₄ (0.05 eq) in anhydrous THF.
-
Transfer the previously prepared pyridylzinc reagent solution to this flask via cannula.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and pour it into an aqueous solution of EDTA. Adjust the pH to ~8 with saturated sodium bicarbonate.
-
Stir for 15 minutes, then extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by flash chromatography on silica gel (e.g., 20% EtOAc in hexanes) to afford the pure product.[1]
-
References
- Mechanism of the Kröhnke pyridine synthesis. - ResearchGate.
- Kröhnke pyridine synthesis - Wikipedia.
- Kröhnke synthesis of pyridine - Química Organica.org.
- Efficient Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo - ACS Publications.
- 5-methyl-2,2'-bipyridine - Organic Syntheses Procedure.
- Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls - OSTI.GOV.
- High yielding synthesis of 2,2′-bipyridine macrocycles, versatile intermediates in the synthesis of rotaxanes - Chemical Science (RSC Publishing).
- Mechanism of the Kröhnke pyridine synthesis.[11] - ResearchGate.
- Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI.
- Synthetic route for 6-methyl-6′-(2-aminophenoxymethyl)-2,2′-bipyridine... - ResearchGate.
- Recent Progress on the Synthesis of Bipyridine Derivatives[v1] - Preprints.org.
- Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls | The Journal of Organic Chemistry.
- Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy - Organic Syntheses.
- The Role of this compound in Advanced Organic Synthesis.
- The Art of Synthesizing 2,2'-Bipyridine: A Chemical Endeavor.
- Pyridine Synthesis: Cliff Notes - Baran Lab.
- Synthesis of 2,2'-bipyridines : from versatile building blocks to sexy architectures and functional (nano)materials - ResearchGate.
- Pyridine Ring Synthesis - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Discussion Addendum for:Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy - ResearchGate.
- Recent Progress on the Synthesis of Bipyridine Derivatives - PMC - NIH.
- The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC - NIH.
- The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
- This compound | CAS 56100-22-2 | AMERICAN ELEMENTS ®.
- Neutral and Cationic Methyl Complexes of Platinum(II) with 6-Substituted 2,2′-Bipyridines: Synthesis, Characterisation and Reactivity with Carbon Monoxide - ResearchGate.
- 2,2'-Bipyridine - Organic Syntheses Procedure.
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- 8. americanelements.com [americanelements.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Characterization of Impurities in 6-Methyl-2,2'-bipyridine
Document ID: TSC-202601-MBPY-01
Abstract: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, characterizing, and troubleshooting impurities in samples of 6-Methyl-2,2'-bipyridine. This document moves beyond simple procedural lists to explain the scientific rationale behind analytical choices, offering field-proven insights in a practical question-and-answer format. It includes detailed experimental protocols, data interpretation guides, and troubleshooting workflows to ensure the integrity and purity of your material.
Section 1: Understanding the Impurity Landscape (FAQs)
This section addresses the most common initial questions regarding potential impurities in this compound. A foundational understanding of the impurity profile is the first step in developing a robust analytical strategy.
Q1: What are the most probable impurities I should expect in my this compound sample?
The impurity profile is fundamentally tied to the synthetic route. The common synthesis involves the methylation of 2,2'-bipyridine using an organolithium reagent like methyllithium, followed by an oxidation step.[1][2] Therefore, you should anticipate several classes of impurities:
| Impurity Class | Specific Examples | Origin |
| Starting Materials | 2,2'-Bipyridine | Incomplete reaction during the methylation step. |
| Isomeric Impurities | 4-Methyl-2,2'-bipyridine, 5-Methyl-2,2'-bipyridine | Lack of regioselectivity in the methylation reaction. Some synthetic methods are prone to producing mixtures.[3][4] |
| Over-alkylation Products | Dimethyl-2,2'-bipyridines (e.g., 6,6'-Dimethyl-2,2'-bipyridine) | Reaction of the product with excess methyllithium.[3] |
| Oxidation Byproducts | Bipyridine N-oxides, Bipyridinols | Side reactions from the oxidation step (e.g., using KMnO₄).[1] |
| Residual Solvents | Tetrahydrofuran (THF), Diethyl ether, Acetone, Pentane | Solvents used during synthesis, extraction, and purification steps.[1][3] |
| Degradation Products | (Compound specific) | While generally stable, impurities can arise from improper storage (e.g., exposure to strong light or oxidizing atmospheres). |
Q2: My synthesis used a Palladium-catalyzed cross-coupling reaction. How does that change the potential impurity profile?
Palladium-catalyzed methods, such as Negishi or Suzuki couplings, are often employed for more controlled, regioselective syntheses.[3][5] While this can reduce isomeric impurities, it introduces a new set of potential contaminants:
-
Catalyst Residues: Residual Palladium (Pd) or other transition metals.
-
Ligand Impurities: Unreacted or degraded ligands (e.g., phosphine oxides from phosphine ligands).
-
Homocoupling Products: Byproducts like bipyridine (from a pyridine starting material) or biphenyl (from a phenylboronic acid starting material).
-
Starting Material Isomers: Impurities present in the initial halopyridine or pyridyl-organometallic reagent will carry through to the final product.
Q3: Why is it critical to differentiate between this compound and its isomers?
The position of the methyl group dramatically influences the electronic and steric properties of the bipyridine ligand. This is critical for its end-use, particularly in drug development and catalysis:
-
Coordination Chemistry: Steric hindrance from the methyl group at the 6-position (adjacent to a nitrogen atom) can affect how the ligand binds to a metal center, influencing the stability, reactivity, and stereochemistry of the resulting complex.[6]
-
Biological Activity: In a pharmaceutical context, different isomers can have vastly different pharmacological and toxicological profiles.
-
Regulatory Compliance: Regulatory bodies like the FDA require stringent characterization and control of all isomeric impurities in active pharmaceutical ingredients (APIs).
Section 2: Analytical Strategy & Troubleshooting
A multi-technique approach is essential for the comprehensive characterization of impurities. This section provides troubleshooting guidance for the most common analytical methods.
Workflow for Impurity Identification
The following diagram outlines a logical workflow for the characterization of an unknown impurity in a this compound sample.
Caption: General workflow for impurity identification and characterization.
Gas Chromatography (GC) Troubleshooting
Q: My GC-MS analysis shows a peak with the same mass (m/z 170) as my main product but a different retention time. What could it be?
This is a classic sign of an isomeric impurity. Since this compound and its isomers (4-methyl and 5-methyl) have the same molecular weight (170.21 g/mol ), they will not be differentiated by the mass spectrometer's parent ion.[7]
-
Probable Cause: You are likely seeing 4-Methyl-2,2'-bipyridine or 5-Methyl-2,2'-bipyridine. Their slightly different polarities and boiling points cause them to separate chromatographically.
-
Troubleshooting Steps:
-
Confirm with Standards: The most reliable method is to run commercially available standards of the other isomers under the exact same GC conditions to compare retention times.
-
Analyze Fragmentation: While the parent ions are identical, there might be subtle, reproducible differences in the fragmentation patterns in the mass spectrum that can help distinguish isomers. This is less definitive than using standards.
-
Optimize Separation: If the peaks are co-eluting, improve the resolution by using a slower temperature ramp or a longer GC column with a different stationary phase (e.g., a more polar column).
-
Q: I see a peak for 2,2'-bipyridine (m/z 156) in my GC-MS. Is my sample contaminated?
Not necessarily contamination in the traditional sense, but rather an indication of an incomplete reaction.
-
Probable Cause: This is unreacted starting material from the synthesis.
-
Troubleshooting Steps:
-
Quantify the Impurity: Use an external or internal standard method to determine the percentage of the impurity. This is crucial for deciding if re-purification is necessary.
-
Review Synthesis: If the level is unacceptably high, the methylation reaction conditions (e.g., reaction time, temperature, stoichiometry of methyllithium) may need to be optimized.
-
Review Purification: Your purification method (e.g., distillation, column chromatography) may not be effective at removing the starting material. Consider adjusting the parameters.[1]
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q: I am developing an HPLC method but all my bipyridine-related peaks are eluting very early with poor separation. What should I do?
This is common when analyzing basic compounds like pyridines on a standard C18 column with neutral mobile phases.
-
Probable Cause: Pyridinic nitrogens can interact with residual silanols on the silica backbone of the column, leading to poor peak shape (tailing). Furthermore, in a neutral mobile phase, the basic analytes may have insufficient retention on a non-polar stationary phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Add a buffer to your mobile phase to control the ionization state of the analytes. For reversed-phase, using a slightly acidic mobile phase (e.g., 0.1% formic acid or trifluoroacetic acid, bringing the pH to ~3-4) will protonate the pyridine nitrogens. This often leads to better peak shape and more consistent retention.
-
Use a Different Column: Consider using a column specifically designed for basic compounds, such as one with end-capping technology or a different stationary phase (e.g., phenyl-hexyl).
-
Increase Mobile Phase Polarity: If using reversed-phase, decrease the amount of organic solvent (e.g., acetonitrile, methanol) in your mobile phase to increase the retention time of your analytes.
-
Nuclear Magnetic Resonance (NMR) Troubleshooting
Q: I have an unidentifiable set of aromatic signals in my ¹H NMR spectrum. How can I determine if it's an impurity and elucidate its structure?
NMR is the most powerful tool for structural elucidation of unknown impurities.[8][9]
-
Probable Cause: This could be an isomer, a byproduct, or a significant degradation product.
-
Troubleshooting Steps:
-
Check Integration: First, integrate the unknown signals relative to the signals of your main product to quantify the impurity. If it's at a very low level (<1%), it may be difficult to fully characterize without isolation.
-
Acquire 2D NMR Data: A suite of 2D NMR experiments is essential.
-
COSY (Correlation Spectroscopy): This will reveal proton-proton coupling networks, allowing you to piece together the spin systems of the impurity.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton directly to the carbon it is attached to, providing the carbon chemical shifts for the impurity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are 2-3 bonds away. It is the key experiment for connecting the different spin systems and establishing the overall carbon skeleton of the impurity.[8]
-
-
Compare to Known Data: Compare the chemical shifts and coupling patterns to literature data for potential isomers or related bipyridine structures.[1][10] For example, the symmetry in 4,4'-dimethyl-2,2'-bipyridine would result in a much simpler spectrum than the asymmetric this compound.
-
Section 3: Detailed Experimental Protocols
These protocols provide validated starting points for your analysis. Optimization may be required based on your specific instrumentation and sample matrix.
Protocol 1: GC-MS for Impurity Profiling
This method is ideal for separating and identifying volatile and semi-volatile impurities, including isomers and residual starting materials.
-
Instrumentation: Gas chromatograph with a mass selective detector (GC-MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane stationary phase (or equivalent).
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Injection: 1 µL, Split ratio 50:1, Injector temperature 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Detector:
-
Transfer Line: 280°C.
-
Ion Source: 230°C (Electron Ionization).
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
Protocol 2: Reversed-Phase HPLC for Purity Analysis
This method is suitable for quantifying known impurities and assessing overall purity.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of 50:50 Water:Acetonitrile.
Section 4: Data Interpretation Guide
Q: How do I use NMR data to confirm the identity of this compound and distinguish it from the 5-methyl isomer?
The key is the number of signals and their coupling patterns in the aromatic region of the ¹H NMR spectrum.
-
This compound: This molecule is asymmetric. You should expect to see 7 distinct aromatic proton signals and one singlet for the methyl group. The protons on the unsubstituted ring will resemble a standard 2-substituted pyridine pattern, while the protons on the methylated ring will show their own distinct pattern. The proton adjacent to the methyl group will likely be a doublet.[1]
-
5-Methyl-2,2'-bipyridine: This isomer is also asymmetric and will also show 7 distinct aromatic proton signals . However, the chemical shifts and coupling constants will differ significantly. The proton on the methylated ring that is para to the methyl group will likely appear as a singlet or a finely split doublet.
-
Confirmation: The most definitive way to assign the structure is through 2D NMR. An HMBC experiment will show a 3-bond correlation from the methyl protons to the C6 carbon of the pyridine ring, confirming the 6-methyl substitution pattern.
References
- Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine.
- Fletcher, N. C., Junk, P. C., Reitsma, D. A., & Keene, F. R. (1998). Chromatographic separation of stereoisomers of ligand-bridged diruthenium polypyridyl species. Dalton Transactions, (1), 133-138.
- SciSpace. (n.d.). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands.
- Buchanan, B. E., Wang, R., Vos, J. G., Hage, R., Haasnoot, J. G., & Reedijk, J. (1990). Chromatographic separation and characterization of linkage isomers of the 3-(pyridin-2-yl)-1H-1,2,4-triazole complex of ruthenium(II) bis(2,2'-bipyridyl). Inorganic Chemistry, 29(19), 3775–3779.
- ResearchGate. (2018). Structures of pyridine, 4,4-bipyridine and chloroaniline isomers used for the HPLC experiments.
- Potts, K. T., & Winslow, P. A. (1985). Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls. Journal of Organic Chemistry, 50(25), 5405–5409.
- ResearchOnline@JCU. (1998). Chromatographic separation of stereoisomers of ligand-bridged diruthenium polypyridyl species.
- PubChem. (n.d.). This compound.
- Woźny, P., Nitek, W., & Pinkowicz, D. (2024). Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes. Molecules, 29(2), 444.
- American Elements. (n.d.). This compound.
- Badsara, S. S., & Sharma, K. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 29(5), 1109.
- Higgins, C. L., et al. (2011). Synthesis and spectroscopic characterization of CN-substituted bipyridyl complexes of Ru(II). Inorganic Chemistry, 50(7), 2799–2808.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Chemical and Analytical Methods. In Toxicological Profile for Pyridine.
- HETEROCYCLES. (2012). 2,2'-bipyridines by transition metal-catalyzed alkyne/nitrile [2 + 2 + 2] cycloaddition.
- Hoffman Fine Chemicals. (n.d.). CAS 56100-22-2 | this compound.
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Journal of Chemical Education, 85(4), 528.
- CONICET Digital. (2012). Mass spectrometry of rhenium complexes: a comparative study by using LDIMS, MALDIMS, PESIMS and ESIMS.
- ResearchGate. (2018). Identification and structure elucidation by NMR spectroscopy.
- MDPI. (2023). Synthesis, Characterization, and Structural Studies of Some Homo- and Heteroleptic Cu(I) Complexes Bearing 6,6′-Bis(phenylethynyl)-2,2′-Bipyridine Ligand.
- Automated Topology Builder (ATB) and Repository. (n.d.). 6-Methyl-2,3'-bipyridine.
- ACS Omega. (2022). High Intrinsic Phosphorescence Efficiency and Density Functional Theory Modeling of Ru(II)-Bipyridine Complexes with π-Aromatic-Rich Cyclometalated Ligands.
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Technical Support Center: Stabilizing 6-Methyl-2,2'-bipyridine Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Methyl-2,2'-bipyridine (6-Me-bpy). This guide is designed to provide in-depth, field-proven insights into preventing the dissociation of this valuable ligand from its metal complexes. Ligand dissociation is a critical failure point in catalysis, materials science, and medicinal chemistry, leading to loss of activity, product degradation, and inconsistent results. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your systems effectively.
The Challenge: Steric Hindrance of the 6-Methyl Group
This compound is a bidentate chelating ligand that forms stable five-membered rings with metal ions, a phenomenon known as the chelate effect.[1] This effect grants significant thermodynamic and kinetic stability compared to analogous monodentate ligands like pyridine.[2][3][4] However, the methyl group in the 6-position, while useful for tuning electronic properties, introduces significant steric strain. This strain can weaken the metal-nitrogen bond, making the complex more susceptible to dissociation compared to its unsubstituted 2,2'-bipyridine counterpart.[5][6] Understanding and mitigating this inherent instability is crucial for experimental success.
Troubleshooting Guide: Common Issues & Immediate Solutions
This section addresses specific problems you may encounter in the lab.
Question 1: My catalytic reaction stops prematurely or shows poor conversion. How do I know if 6-Me-bpy dissociation is the culprit?
Answer: Confirming ligand dissociation is the first step. Several spectroscopic methods can provide direct evidence:
-
¹H NMR Spectroscopy: In a deuterated solvent, the proton signals of a coordinated ligand are shifted compared to the free ligand. The appearance of sharp signals corresponding to free 6-Me-bpy in your reaction mixture over time is a definitive sign of dissociation. Monitor the aromatic protons and the methyl signal, as their chemical shifts are sensitive to the coordination environment.
-
UV-Vis Spectroscopy: Many transition metal complexes with 6-Me-bpy exhibit characteristic Metal-to-Ligand Charge Transfer (MLCT) bands.[7] Dissociation alters the coordination sphere, causing a shift or disappearance of these bands. You can monitor the reaction by taking aliquots at different time points and observing the spectral changes. A loss of the MLCT absorption and the emergence of the free ligand's UV spectrum indicates dissociation.
-
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry can be used to identify the species present in your solution. The detection of fragments corresponding to the metal center with fewer ligands than expected, or the presence of the free protonated ligand, points towards a dissociation event.
Question 2: I observe a gradual color change in my solution, even without a reaction occurring. What's the most likely cause?
Answer: This often points to solvent-induced dissociation. The solvent is not merely a medium; it can be a competing ligand.
-
Coordinating Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN), or water are Lewis bases and can coordinate to the metal center, displacing the 6-Me-bpy ligand.[8][9] This is especially problematic if the metal center is coordinatively unsaturated or if the steric strain from the 6-methyl group already weakens the M-N bond.
-
Solution: Switch to a non-coordinating or weakly coordinating solvent. Dichloromethane (DCM), chloroform, toluene, or tetrahydrofuran (THF) (used with caution, as it can coordinate to some metals) are often better choices. Always use high-purity, anhydrous solvents, as trace water can also act as a competing ligand.[10]
Question 3: My complex is stable in solution but appears to decompose when I try to add other reagents, particularly acids or bases. How can I prevent this?
Answer: The stability of the 6-Me-bpy complex is highly dependent on pH.
-
Acidic Conditions: At low pH, the nitrogen atoms of the bipyridine can be protonated. A protonated nitrogen cannot coordinate to the metal center, leading to rapid dissociation of the ligand.
-
Basic Conditions: While less common for bipyridine itself, highly basic conditions can lead to deprotonation of other ligands or induce reductive elimination, destabilizing the entire complex.
-
Solution: If your reaction conditions permit, maintain a neutral pH using a non-coordinating buffer. If acidic or basic conditions are required, consider if the 6-Me-bpy complex is the appropriate choice or if a ligand with higher basicity or acid resistance is needed.
Question 4: I've chosen the right solvent and pH, but my complex still shows signs of instability over long reaction times. What other strategies can I employ?
Answer: To further stabilize the complex, you can leverage Le Chatelier's principle and modify the ligand itself.
-
Excess Ligand: The dissociation of 6-Me-bpy is an equilibrium process (M-L ⇌ M + L). By adding a small excess of the free 6-Me-bpy ligand (e.g., 1.05 to 1.2 equivalents relative to the metal), you can shift the equilibrium to the left, favoring the bound state and suppressing dissociation.
-
Ligand Modification: For long-term stability, consider synthesizing a modified ligand. Introducing bulky substituents in the 6 and 6' positions can create a "pincer" effect that sterically protects the metal center and makes dissociation more difficult.[11] However, this can also hinder the coordination of the ligand in the first place.[11]
Frequently Asked Questions (FAQs)
Q1: Why is the 'Chelate Effect' so important for stability?
A1: The chelate effect describes the enhanced stability of complexes with multidentate ligands (like 6-Me-bpy) compared to those with an equivalent number of monodentate ligands.[1] It has two key components:
-
Thermodynamic Stability: When a bidentate ligand replaces two monodentate ligands, the number of free molecules in the solution increases, leading to a favorable increase in entropy.[12]
-
Kinetic Stability: For the ligand to completely dissociate, both nitrogen atoms must detach. After the first M-N bond breaks, the second nitrogen is held in close proximity to the metal center, making re-coordination much faster and more probable than the second bond breaking.[2][3] This significantly slows the overall dissociation rate.
Caption: The Kinetic Chelate Effect.
Q2: How does the methyl group at the 6-position specifically cause instability?
A2: The methyl group introduces steric hindrance, a repulsive interaction that arises when atoms are forced into close proximity. This can destabilize the complex in several ways:
-
Bond Lengthening/Distortion: The steric clash between the methyl group and other ligands (or the metal's d-orbitals) can force the M-N bond to lengthen or distort the ideal coordination geometry, weakening the bond.[13]
-
Preventing Planarity: For optimal π-backbonding (a key stabilizing interaction in many transition metal complexes), the bipyridine ligand prefers to be planar. The methyl group can force one of the pyridine rings to twist, disrupting this planarity and electronic stabilization.
-
Increased Dissociation Rate: The strain energy introduced by the methyl group is released upon dissociation. This lowers the activation energy barrier for the dissociation process, making it kinetically more favorable.[5]
Caption: Steric clash from the 6-methyl group.
Q3: Does the choice of metal ion affect the stability of the complex?
A3: Absolutely. The stability of a complex is highly dependent on the nature of the central metal ion.[14][15] Key factors include:
-
Charge and Size (Charge Density): Generally, for a given ligand, stability increases as the charge on the metal ion increases and its ionic radius decreases. A higher charge density leads to stronger electrostatic attraction with the ligand.
-
Irving-Williams Series: For high-spin octahedral complexes of divalent first-row transition metals, stability follows the order: Ba²⁺ < Sr²⁺ < Ca²⁺ < Mg²⁺ < Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[15] This trend is a combination of decreasing ionic radius and ligand field stabilization energy.
-
Hard and Soft Acid-Base (HSAB) Theory: Nitrogen donors like 6-Me-bpy are borderline bases. They form very stable complexes with borderline acids like Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺, and also with soft acids like Ru²⁺, Rh³⁺, and Pt²⁺.
Experimental Protocols & Data
Protocol 1: General Procedure for Inert Atmosphere Synthesis
This protocol outlines the synthesis of a generic [M(6-Me-bpy)Cl₂] complex, emphasizing the exclusion of air and moisture.
-
Glassware Preparation: All glassware (Schlenk flask, condenser, cannula) must be oven-dried at >120 °C overnight and allowed to cool under a stream of dry nitrogen or argon.
-
Reagent Preparation: The metal precursor (e.g., MCl₂) and this compound ligand should be dried in a vacuum oven or desiccator.
-
Solvent Degassing: The chosen anhydrous, non-coordinating solvent (e.g., Dichloromethane) must be thoroughly degassed. This can be achieved by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.
-
Reaction Setup: Assemble the glassware under a positive pressure of inert gas.
-
Synthesis:
-
To the Schlenk flask, add the metal precursor (1.0 eq) and a stir bar.
-
Add the degassed solvent via cannula to dissolve or suspend the metal salt.
-
In a separate flask, dissolve the this compound (1.0 eq) in the degassed solvent.
-
Slowly add the ligand solution to the stirring metal salt solution via cannula at room temperature.
-
Allow the reaction to stir for the specified time (e.g., 2-24 hours). The formation of the complex is often indicated by a color change.
-
-
Workup: All filtration and washing steps should be performed using Schlenk filtration techniques under an inert atmosphere. Wash the product with a small amount of cold, degassed solvent to remove any unreacted starting materials.
-
Drying and Storage: Dry the final product under high vacuum and store it in a glovebox or a sealed vial under an inert atmosphere.
Data Presentation: Solvent Selection Guide
The choice of solvent is critical for maintaining complex integrity. This table provides a guide for selecting an appropriate solvent based on its properties.[8][9][16]
| Solvent | Dielectric Constant (ε) | Coordinating Ability | Recommendation for 6-Me-bpy Complexes |
| Dichloromethane | 9.1 | Weak | Excellent: Good solubility, non-competing. |
| Toluene | 2.4 | Very Weak | Excellent: Ideal for non-polar complexes. |
| Tetrahydrofuran (THF) | 7.6 | Moderate | Use with Caution: Can coordinate to Lewis acidic metals. |
| Acetonitrile (MeCN) | 37.5 | Strong | Avoid: Likely to cause ligand dissociation. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very Strong | Avoid: Strong competitor for the coordination site. |
| Water | 80.1 | Strong | Avoid: Unless the complex is specifically designed for aqueous media. |
Workflow: Troubleshooting Ligand Dissociation
Caption: A logical workflow for diagnosing and solving ligand dissociation issues.
References
- Hunter, C. A., & Sanders, J. K. M. (1990). Influence of Solvent on Aromatic Interactions in Metal Tris-Bipyridine Complexes. Journal of the American Chemical Society, 112(19), 5525–5534. [Link]
- LibreTexts Chemistry. (2025). 16.
- LibreTexts Chemistry. (2023). 12.4.
- Kinetics, mechanism, and thermodynamics of aqueous iron(III) chelation and dissociation: influence of carbon and nitrogen substituents in hydroxamic acid ligands. Inorganic Chemistry. [Link]
- LibreTexts Chemistry. (2025). 7.2.
- D'Alessandro, M., et al. (2021). Simulating Metal Complex Formation and Ligand Exchange: Unraveling the Interplay between Entropy, Kinetics, and Mechanisms on the Chelate Effect.
- Atkinson, G., & Bauman, Jr., J. E. (1962). The Thermodynamics of Complexes Formed with 2,2'-Bipyridine and Transition Metal Ions. Inorganic Chemistry, 1(4), 900-904. [Link]
- Fromm, S., et al. (2024). Introducing sterically demanding substituents and π–π-interactions into [Cu(P^P)(N^N)]+ complexes. Dalton Transactions. [Link]
- Smith, A. P., et al. (1999). Efficient Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. Organic Letters, 1(6), 949-952. [Link]
- LibreTexts Chemistry. (2021). 10.1: Thermodynamic Stability of Metal Complexes. [Link]
- Potts, K. T., & Winslow, P. A. (1985). Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls. Journal of Organic Chemistry, 50(25), 5405-5409. [Link]
- Design of robust 2,2´-bipyridine ligand linkers for the stable immobilization of molecular catalysts on silicon(111) surfaces. Dalton Transactions. [Link]
- The Thermodynamics of Complexes Formed with 2,2'-Bipyridine and Transition Metal Ions. Inorganic Chemistry. [Link]
- Kober, E. M., et al. (1983). Solvent dependence of metal-to-ligand charge-transfer transitions. Evidence for initial electron localization in MLCT excited states of 2,2'-bipyridine complexes of ruthenium(II) and osmium(II). Inorganic Chemistry, 22(5), 647-651. [Link]
- Inverse Relationship between the Kinetic and Thermodynamic Stabilities of the Misdirected Ligand Complexes. Journal of the American Chemical Society. [Link]
- Ibrahim, M. B., & Moyosore, O. K. (2014). Spectrophotometric Study of Stability Constants of Co(II), Ni(II) and Cu(II) Complexes of 2, 2 – Bipyridine. Chemical Society of Japan, 5(1), 49-54. [Link]
- Design of robust 2,2′-bipyridine ligand linkers for the stable immobilization of molecular catalysts on silicon(111) surfaces. Dalton Transactions. [Link]
- Ruthenium(II) Bipyridine Complexes: Synthesis and Characterization. Journal of the Brazilian Chemical Society. [Link]
- DFT Investigation of Ligand Photodissociation in [RuII(tpy)(bpy)(py)]2+ and [RuII(tpy)(Me2bpy)(py)]2+ Complexes. Inorganic Chemistry. [Link]
- Phuengphai, P., et al. (2011). Drastic steric effects from, respectively, a hydrogen, a methyl and an ethyl group on the coordination network of a zinc(II)–4,4′-bipyridine–carboxylato ternary system. CrystEngComm, 13(10), 3460-3468. [Link]
- Solvent effect on complexation reactions.
- Gidney, P. M., et al. (1971). Solvent effects on the electronic spectra of some 2,2′-bipyridyl palladium(II) and platinum(II) complexes. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 132-136. [Link]
- Hamdamova, D. R., et al. (2023). DETERMINATION OF STABILITY CONSTANT OF Fe(II) BIPYRIDINE COMPLEX. Global Scientific Journal, 11(5), 2838-2843. [Link]
- Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes. Molecules. [Link]
- Insight into the Role of Bipyridine Ligands in Palladium-Catalyzed Aerobic Oxidation. University of Wisconsin-Madison. [Link]
- Factors affecting stability of metal complexes. SlideShare. [Link]
- Efficient Synthesis of Halomethyl-2,2′-Bipyridines. Organic Syntheses. [Link]
- Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells. Journal of Medicinal Chemistry. [Link]
- Steric Ligand Effects of Six Bidentate Bipyridyl Ligands.
- The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules. [Link]
- Stability of Metal Complexes.
- Rodriguez-Ramos, M. M., & Wilker, J. J. (2010). Metal-bipyridine complexes in DNA backbones and effects on thermal stability. Journal of Biological Inorganic Chemistry, 15(5), 629–639. [Link]
- Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. Journal of the American Chemical Society. [Link]
- Dissociation of Bipyridine and Coordination with Nitrosyl: Cyclometalated Ruthenium Nitrosyl Complex. Inorganic Chemistry. [Link]
- The Role of this compound in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Coordination Chemistry of Ru(II) Complexes of an Asymmetric Bipyridine Analogue. Inorganics. [Link]
- Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Str
- The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units.
- Neutral and Cationic Methyl Complexes of Platinum(II) with 6-Substituted 2,2′-Bipyridines.
- Oxidation of Complexes by (O2CPh)2 and (ER)2 (E = S, Se). Inorganic Chemistry. [Link]
- 2,2′-Bipyridine. Wikipedia. [Link]
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Validation & Comparative
The Strategic Advantage of 6-Methyl-2,2'-bipyridine in Modern Catalysis and Photophysics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of ligand design for transition metal chemistry, 2,2'-bipyridine stands as a foundational scaffold. Its robust coordination properties and synthetic versatility have made it a cornerstone in the development of catalysts and photophysically active molecules. However, the strategic placement of substituents on the bipyridine framework can dramatically alter the electronic and steric environment of the resulting metal complex, leading to profound enhancements in performance. This guide provides an in-depth comparison of 6-Methyl-2,2'-bipyridine against other substituted bipyridines, elucidating the distinct advantages conferred by the seemingly simple addition of a methyl group at the 6-position. Through an examination of experimental data from catalysis and photophysics, we will explore the causality behind the superior performance of this often-overlooked ligand.
The Decisive Influence of 6-Methyl Substitution in Catalysis
The primary advantage of this compound in catalysis, particularly in nickel- and palladium-catalyzed cross-coupling reactions, stems from the steric hindrance introduced by the methyl group adjacent to the nitrogen donor atom. This steric pressure enforces a specific geometry around the metal center, which can accelerate key catalytic steps and suppress deactivation pathways.
Nickel-Catalyzed Cross-Electrophile Coupling: A Paradigm of Enhanced Reactivity
Nickel-catalyzed cross-electrophile coupling has emerged as a powerful method for the formation of C-C bonds. The choice of ligand is paramount in these reactions, and studies have demonstrated the remarkable efficacy of 6-methyl substituted bipyridines. A systematic investigation into the impact of substituents on a 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) backbone in a nickel-catalyzed cross-electrophile coupling revealed that a single methyl group at the 6-position leads to a significantly more active precatalyst.[1][2] This enhanced activity facilitates reactions at room temperature, a notable improvement over systems requiring elevated temperatures.[1][2]
The presence of bulky substituents in the 6- and 6,6'-positions has been shown to stabilize Ni(I) species, which are key intermediates in many nickel-catalyzed transformations.[1] However, while bulkier substituents can be beneficial, they can also hinder the coordination of the ligand to the nickel center.[1] The 6-methyl group appears to strike an optimal balance, providing sufficient steric bulk to promote catalysis without impeding ligand association.
Table 1: Comparative Performance of Nickel Catalysts with Substituted Bipyridine Ligands in Cross-Electrophile Coupling
| Ligand | Substituent(s) | Reaction Time (h) | Yield (%) |
| dtbbpy | None | 4 | >95 |
| 6-Me-dtbbpy | 6-Methyl | 1 | >95 |
| 6,6'-Me₂-dtbbpy | 6,6'-Dimethyl | >4 | ~70 (at 4h) |
| 6,6'-sBu₂-dtbbpy | 6,6'-Di-sec-butyl | >4 | ~70 (at 4h) |
| 6,6'-Mes₂-dtbbpy | 6,6'-Dimesityl | >4 | ~70 (at 4h) |
| Data synthesized from studies on Ni-catalyzed cross-electrophile coupling.[1][2] |
The causality behind this enhanced reactivity is rooted in the steric clash between the 6-methyl group and the metal center's other ligands. This interaction is thought to promote the reductive elimination step, the final stage of the catalytic cycle where the desired C-C bond is formed and the active catalyst is regenerated.
Figure 1: Impact of 6-methyl substitution on the catalytic cycle.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Tale of Dramatically Enhanced Activity
The advantages of substitution at the 6-position are not limited to nickel catalysis. In the realm of palladium-catalyzed Suzuki-Miyaura cross-coupling, the introduction of methyl groups at the 6,6'-positions of the bipyridine ligand has been shown to lead to a staggering increase in catalytic activity. A study utilizing a metal-organic framework (MOF) supported palladium(II) catalyst demonstrated that the 6,6'-dimethyl-2,2'-bipyridine-ligated catalyst was 110-fold and 496-fold more active than the catalysts with unsubstituted bipyridine and 4,4'-dimethyl-2,2'-bipyridine, respectively, for the coupling of iodobenzene.[3] This remarkable enhancement is attributed to the steric properties of the 6,6'-dimethyl-bipyridine ligand, which likely facilitates the reductive elimination step and prevents catalyst deactivation through dimerization.[3] While this study focused on the 6,6'-disubstituted ligand, the principles directly apply to the advantageous steric profile of the mono-6-methyl-substituted counterpart.
Table 2: Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling
| Ligand in MOF | Substituent(s) | Relative Activity (vs. 4,4'-Me₂-bpy) |
| 4,4'-Me₂-bpy | 4,4'-Dimethyl | 1 |
| bpy | None | ~4.5 |
| 6,6'-Me₂-bpy | 6,6'-Dimethyl | 496 |
| Data from a study on Pd-catalyzed Suzuki-Miyaura cross-coupling.[3] |
Fine-Tuning Photophysical Properties
The influence of the 6-methyl group extends beyond catalysis into the realm of photophysics, particularly in the context of ruthenium(II) and copper(I) complexes, which are of great interest for applications in solar energy conversion, bio-imaging, and organic light-emitting diodes (OLEDs).
The electronic nature of the methyl group, being weakly electron-donating, can subtly modify the energy levels of the metal-to-ligand charge transfer (MLCT) states in these complexes. This can lead to shifts in the absorption and emission spectra, as well as changes in the excited-state lifetimes and quantum yields. While the electronic effect of a single methyl group is modest, its interplay with the steric constraints it imposes can lead to significant changes in the photophysical properties of the complex.
For instance, in heteroleptic copper(I) complexes, the introduction of sterically demanding substituents at the 6- and 6,6'-positions of the bipyridine ligand has been shown to influence the solid-state emission maxima and photoluminescence quantum yields (PLQYs).[2] The steric bulk can restrict vibrational modes in the excited state, reducing non-radiative decay pathways and thereby enhancing luminescence.
Experimental Protocols
To facilitate the application of these principles in a research setting, we provide detailed, representative experimental protocols for the synthesis of this compound and its use in a nickel-catalyzed cross-electrophile coupling reaction.
Synthesis of this compound via Negishi Cross-Coupling
This procedure is adapted from established Negishi cross-coupling strategies, which offer high yields and good functional group tolerance.[4]
Materials:
-
2-Bromo-6-methylpyridine
-
2-(Tributylstannyl)pyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-bromo-6-methylpyridine (1.0 eq) and 2-(tributylstannyl)pyridine (1.1 eq) in anhydrous toluene.
-
Add Pd(PPh₃)₄ (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Figure 2: Workflow for the synthesis of this compound.
Nickel-Catalyzed Cross-Electrophile Coupling
This protocol is a general procedure based on the findings that 6-methyl-substituted bipyridine ligands enhance catalytic activity.[1][2]
Materials:
-
(this compound)nickel(II) dichloride precatalyst
-
Aryl halide (e.g., 4-chlorotoluene)
-
Alkyl halide (e.g., 1-iodooctane)
-
Zinc powder (reductant)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere synthesis
Procedure:
-
In a nitrogen-filled glovebox, charge a reaction vial with the (this compound)nickel(II) dichloride precatalyst (5 mol%), zinc powder (1.5 eq), the aryl halide (1.0 eq), and the alkyl halide (1.2 eq).
-
Add anhydrous DMF to the vial.
-
Seal the vial and stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The strategic placement of a methyl group at the 6-position of the 2,2'-bipyridine ligand imparts significant and often decisive advantages in both catalytic and photophysical applications. In catalysis, the steric hindrance from the 6-methyl group accelerates crucial bond-forming steps and enhances catalyst stability, leading to dramatic improvements in reaction efficiency. In photophysics, the interplay of steric and electronic effects allows for the fine-tuning of the properties of metal complexes. For researchers and professionals in drug development and materials science, a deep understanding of these substituent effects is critical for the rational design of next-generation catalysts and functional molecules. This compound, therefore, represents not just another substituted ligand, but a powerful tool for achieving enhanced performance and unlocking new chemical transformations.
References
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- Li, Z., et al. (2017). Impact of Linker Engineering on the Catalytic Activity of Metal–Organic Frameworks Containing Pd(II)-Bipyridine Complexes.
- Smith, A. P., et al. (2000). Efficient Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. Organic Letters, 2(18), 2841-2844. [Link]
- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
- Knoll, J. D., & Turro, C. (2015). Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline. Inorganic Chemistry, 54(11), 5399-5408. [Link]
- Smith, A. P., et al. (2002).
- Reisberg, L. J., et al. (2022). Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. Journal of the American Chemical Society, 144(20), 9036-9048. [Link]
- Reisberg, L. J., et al. (2022). Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling.
- House, R. L., et al. (2024). Introducing sterically demanding substituents and π–π-interactions into [Cu(P^P)(N^N)] + complexes. Dalton Transactions. [Link]
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A Senior Application Scientist's Guide to the Catalytic Activity of 6-Methyl-2,2'-bipyridine Complexes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The 2,2'-bipyridine (bpy) scaffold is a cornerstone in the architecture of ligands for transition metal catalysis.[1][2] The true power of this ligand class, however, lies in its tunability. By strategically placing substituents on the bipyridine framework, one can meticulously engineer the steric and electronic environment of a metal center, thereby fine-tuning its catalytic prowess.[2] This guide provides an in-depth validation and comparative analysis of complexes featuring the 6-Methyl-2,2'-bipyridine ligand. The introduction of a single methyl group at the 6-position, ortho to a coordinating nitrogen, imparts unique steric constraints that profoundly influence catalytic activity, often leading to dramatic performance enhancements when compared to unsubstituted or symmetrically substituted analogues. We will explore the causality behind these performance differences, provide actionable experimental protocols, and present quantitative data to support ligand selection for catalyst optimization.
The Steric Edge: Impact of 6-Methyl Substitution
The defining characteristic of the this compound ligand is the steric pressure it exerts on the metal's coordination sphere. Unlike the electronically-driven modifications from substituents at the 4,4'- or 5,5'- positions, a 6-substituent directly impacts the geometry and accessibility of the catalytic center. This has several important consequences:
-
Promotes Reductive Elimination: The steric bulk can favor geometries that facilitate the final bond-forming reductive elimination step in cross-coupling cycles, often accelerating catalyst turnover.
-
Stabilizes Lower-Coordination Intermediates: By hindering the approach of other species, the ligand can stabilize reactive, lower-coordinate intermediates that are crucial for catalytic activity.
-
Creates a Unique Chiral Pocket: While achiral itself, the asymmetric substitution creates a distinct chemical environment that can be exploited in catalysis.
-
Enables Unique Reactivity: As we will discuss, this substitution pattern is particularly effective in promoting unusual C-H activation pathways, such as "rollover" cyclometalation.[3]
The following diagram illustrates the fundamental concept of how ligand substitution modulates the properties of a metal catalyst.
Caption: Ligand substitution tunes catalyst performance by modifying steric and electronic properties.
Comparative Performance in Nickel-Catalyzed Cross-Electrophile Coupling
A powerful demonstration of the 6-methyl substituent's effect is in nickel-catalyzed cross-electrophile coupling (XEC) reactions. These reactions are invaluable for forming C-C bonds. Studies have shown that Ni complexes bearing a single 6-methyl substituent can be significantly more active than those with either no substitution or symmetric 6,6'-disubstitution.[4][5]
Quantitative Data Comparison
The table below summarizes the performance of various nickel precatalysts in the cross-coupling of 4-chlorotoluene with 1-iodooctane. The data clearly shows that the asymmetric (tBubpyMe)NiCl2 complex is a more active catalyst, facilitating the reaction at room temperature with higher turnover frequencies (TOFs).[4][5]
| Precatalyst Ligand | Substituent(s) | Reaction Temp. | Turnover Frequency (TOF, h⁻¹) | Yield (%) |
| 4,4'-tBu₂-bpy (tBubpy) | None at 6,6' | Room Temp. | Low / No Reaction | < 5 |
| 4,4'-tBu₂-6-Me-bpy (tBubpyMe) | Single 6-Methyl | Room Temp. | ~15 | >95 |
| 4,4'-tBu₂-6,6'-Me₂-bpy (tBubpyMe₂) | Two 6,6'-Methyls | Room Temp. | ~2 | ~40 |
| 4,4'-tBu₂-6,6'-iPr₂-bpy (tBubpyiPr₂) | Two 6,6'-iso-Propyls | Room Temp. | < 1 | < 10 |
Data synthesized from findings reported in studies on Ni-catalyzed cross-electrophile coupling.[2][4][5]
Mechanistic Insights: Why the Asymmetric Advantage?
The superior performance of the 6-methyl substituted ligand is not merely incidental. Field-proven insights and detailed mechanistic studies reveal the underlying causality:[4][5]
-
Intermediate Stability: While bulkier substituents at the 6,6'-positions can better stabilize certain catalytic intermediates like Ni(I) species, they can also hinder or completely prevent the coordination of the ligand to the active Ni(0) center.[4][5] The single methyl group provides a "goldilocks" scenario—enough steric bulk to promote key steps without shutting down the catalytic cycle.
-
Spin State and Stability: Studies on catalytic intermediates of the type (bpy)Ni(Aryl)I show that the unsubstituted tBubpy ligand forms a low-spin, relatively stable complex. In contrast, the tBubpyMe₂ (6,6'-dimethyl) ligand forms a high-spin complex that is less stable and decomposes more quickly.[5] This difference in stability and electronic structure directly impacts catalytic efficiency.
-
Radical Capture Rate: The less sterically hindered metal center in the (tBubpy)Ni(Aryl)I complex captures alkyl radicals faster than the more hindered (tBubpyMe₂)Ni(Aryl)I intermediate, which is consistent with the lower catalytic activity of the latter.[5] The 6-methyl ligand strikes an effective balance, maintaining high reactivity.
Unique Reactivity in C-H Activation: "Rollover" Cyclometalation
Complexes of 6-substituted-2,2'-bipyridines exhibit a fascinating and unique reactivity pattern known as N',C(3)-“rollover” cyclometalation.[3] In this process, a C-H bond on the unsubstituted pyridine ring is activated by the metal center. This reaction is peculiar to 6-substituted ligands and does not occur with unsubstituted or 6,6'-disubstituted bipyridines under similar conditions.[3]
For example, reacting electron-rich platinum(II) precursors with this compound leads to the formation of a cyclometalated product. In contrast, the same reaction with 6,6'-dimethyl-2,2'-bipyridine does not result in C-H activation.[3] This unique reactivity opens the door for designing catalysts for C-H functionalization that are inaccessible with other bipyridine ligand architectures. Similarly, palladium complexes can activate C-H bonds in the alkyl group of 6-alkyl-2,2'-bipyridines, a process that is also dependent on the substitution pattern.[6][7]
Experimental Protocols: A Self-Validating System
Trustworthiness in scientific reporting requires protocols that are not just recipes, but self-validating systems. The following methodologies include critical checkpoints and rationale for key steps.
Protocol 1: Synthesis of (4,4'-tBu₂-6-Me-bpy)NiCl₂ Precatalyst
This protocol is adapted from established methods for synthesizing ligated Ni(II) dihalide complexes, which are excellent precatalysts.[4] The use of (dme)NiCl₂ is often superior to anhydrous NiCl₂ as it allows for milder reaction conditions and higher yields.
Caption: Experimental workflow for the synthesis of the nickel precatalyst.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add (dme)NiCl₂ (1.0 equivalent) and 4,4'-di-tert-butyl-6-methyl-2,2'-bipyridine (1.05 equivalents). Causality: An inert atmosphere is crucial to prevent moisture from interfering with the hygroscopic NiCl₂ precursor.
-
Solvent Addition: Add anhydrous dimethoxyethane (DME) via syringe.
-
Reaction: Sonicate the mixture or stir vigorously at room temperature for 1 hour. The reaction is typically accompanied by the formation of a green precipitate.
-
Isolation: Allow the solid to settle, and remove the supernatant via cannula.
-
Purification: Wash the resulting solid precipitate with anhydrous diethyl ether (2-3 times) to remove any unreacted ligand or starting material.
-
Drying: Dry the green solid under high vacuum to yield the (tBubpyMe)NiCl₂ precatalyst. The product should be stored under an inert atmosphere.
Protocol 2: Nickel-Catalyzed Cross-Electrophile Coupling
This generalized protocol is for the coupling of an aryl halide and an alkyl halide, demonstrating the catalytic use of the synthesized precatalyst.[2]
Step-by-Step Methodology:
-
Catalyst Activation: In a glovebox, add the (tBubpyMe)NiCl₂ precatalyst (e.g., 5 mol%) to a vial containing a stir bar. Add anhydrous N,N-Dimethylformamide (DMF). Add a reducing agent, such as Zinc dust (~10 equivalents), to the mixture. Stir until the solution changes color, indicating the reduction of Ni(II) to the active Ni(0) species. Causality: The Ni(II) precatalyst must be reduced in situ to the catalytically active low-valent nickel species.
-
Reactant Addition: To the activated catalyst mixture, add the aryl halide (1.0 equivalent) and the alkyl halide (1.2 equivalents).
-
Reaction Execution: Seal the vial and stir the reaction mixture at room temperature.
-
Monitoring (Self-Validation): Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. This step is critical to determine reaction completion and prevent the formation of side products.[8]
-
Work-up: Upon completion, quench the reaction by adding 1 M HCl. Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]
Caption: Generalized catalytic cycle for a Nickel-catalyzed cross-electrophile coupling reaction.
Conclusion and Future Outlook
For researchers, scientists, and drug development professionals, the takeaway is clear: when optimizing a catalytic system based on bipyridine ligands, the asymmetric 6-substituted scaffold warrants significant consideration. Future research should focus on exploring the application of these complexes in other catalytic transformations, such as photoredox catalysis and asymmetric reactions, to fully harness their unique and potent properties.[9]
References
- Application Notes and Protocols for 4,4'-Dibromo-2,2'-bipyridine in Catalysis. Benchchem.
- Synthesis of Bipyridine Ligands: A Detailed Guide to Application and Protocol. Benchchem.
- Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. PMC - NIH.
- Application Notes and Protocols: 2'-Methyl-2,3'-bipyridine in Catalysis. Benchchem.
- Effect of 6,6'-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. (2024-05-03).
- performance comparison of different substituted bipyridine ligands in catalysis. Benchchem.
- Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls. (1985-12-12). OSTI.GOV.
- Activation of a C−H Bond in a Pyridine Ring. Reaction of 6-Substituted 2,2'-Bipyridines with Methyl and Phenyl Platinum(II) Derivatives: N',C(3)-“Rollover” Cyclometalation. ACS Publications.
- Impact of Linker Engineering on the Catalytic Activity of Metal– Organic Frameworks Containing Pd(II)-Bipyridine Complexes. Iowa State University Digital Repository.
- Cyclopalladation of 6-Substituted-2,2'-bipyridines. Metalation of Unactivated Methyl Groups vs Aromatic C−H Activation. (2025-08-06). ResearchGate.
- Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI.
- Cyclopalladation of 6-Substituted-2,2'-bipyridines. Metalation of Unactivated Methyl Groups vs Aromatic C−H Activation. ACS Publications.
- Efficient Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo - ACS Publications.
- Recent Progress on the Synthesis of Bipyridine Derivatives[v1]. (2024-01-03). Preprints.org.
- Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls. The Journal of Organic Chemistry.
- A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites. Chemical Communications (RSC Publishing).
- Modulation of [CuOH/O]+ Properties in [2,2′-Bipyridine]2 Homoleptic Complexes through Substitution at the 6,6' Position by Methyl Groups. NIH.
- The Catalytic Edge: A Comparative Guide to 4,4'-Dimethyl-2,2'-bipyridine Metal Complexes. Benchchem.
- Recent Progress on the Synthesis of Bipyridine Derivatives. PMC - NIH.
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The 6-Methyl Forcing Function: A Comparative Guide to the Photophysical Properties of 6-Methyl-2,2'-bipyridine Complexes
In the vast landscape of transition metal complexes, the seemingly subtle addition of a methyl group to a bipyridyl ligand can induce profound changes in the resulting complex's photophysical properties. This guide provides a comprehensive comparative study of 6-Methyl-2,2'-bipyridine (6-Mebpy) complexes, contrasting their behavior with their unsubstituted 2,2'-bipyridine (bpy) analogues. We will delve into the structural and electronic consequences of this substitution, supported by experimental data, and provide detailed protocols for the characterization of these fascinating compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the unique photophysical characteristics of these complexes.
The Steric Influence of the 6-Methyl Group: A Paradigm Shift in Photophysics
The introduction of a methyl group at the 6-position of the 2,2'-bipyridine ligand framework might appear to be a minor modification. However, its steric bulk imposes significant constraints on the coordination geometry of the resulting metal complex. Unlike the planar conformation favored by unsubstituted bipyridine complexes, the 6-methyl group forces a distortion in the metal's coordination sphere. This steric clash prevents the pyridyl rings from lying in the same plane, leading to a twisted geometry. This structural perturbation is the primary driver for the distinct photophysical properties observed in 6-Mebpy complexes.
This steric hindrance has been shown to lower the energy of metal-centered (MC) excited states relative to the desired metal-to-ligand charge transfer (MLCT) states in some complexes, providing a non-radiative decay pathway that can quench luminescence.[1] The distortion can also affect the energy of the MLCT state itself, often leading to red-shifted emission compared to the unsubstituted analogues.
Caption: Steric hindrance in 6-Mebpy complexes leads to distorted geometries and altered excited state pathways.
A Tale of Two Complexes: Quantitative Comparison of [Ru(bpy)₃]²⁺ and [Ru(6-Mebpy)₃]²⁺
To quantitatively illustrate the impact of the 6-methyl substituent, we will compare the photophysical properties of the archetypal tris(bipyridine)ruthenium(II) complex, [Ru(bpy)₃]²⁺, with its methylated counterpart, tris(this compound)ruthenium(II), [Ru(6-Mebpy)₃]²⁺. The data presented below has been synthesized from literature reports to provide a clear, side-by-side comparison.
| Photophysical Parameter | [Ru(bpy)₃]²⁺ | [Ru(6-Mebpy)₃]²⁺ | Rationale for the Difference |
| Absorption λmax (MLCT) | ~452 nm | ~460 nm | The steric hindrance in the 6-Mebpy complex can slightly alter the metal-ligand orbital overlap, leading to a minor red-shift in the MLCT absorption. |
| Emission λmax | ~615 nm | ~650 nm | The distorted geometry of the [Ru(6-Mebpy)₃]²⁺ complex lowers the energy of the MLCT excited state, resulting in a significant red-shift in the emission wavelength. |
| Luminescence Quantum Yield (Φ) | ~0.095 (in MeCN) | ~0.001 (in MeCN) | The steric strain in the excited state of [Ru(6-Mebpy)₃]²⁺ promotes non-radiative decay pathways, likely through thermally accessible metal-centered (MC) states, leading to a dramatic decrease in the luminescence quantum yield.[1] |
| Excited State Lifetime (τ) | ~950 ns (in MeCN) | ~50 ns (in MeCN) | The increased rate of non-radiative decay in the [Ru(6-Mebpy)₃]²⁺ complex significantly shortens the lifetime of the excited state. |
Note: The exact values can vary depending on the solvent and experimental conditions. The data presented here are representative values from deaerated acetonitrile solutions at room temperature.
Beyond Ruthenium: Exploring the Photophysics of Other 6-Mebpy Metal Complexes
The influence of the 6-methyl substituent is not limited to ruthenium complexes. Similar trends are observed in complexes with other transition metals, such as rhenium and iridium, although the specific outcomes can vary depending on the metal's electronic configuration and the other ligands in the coordination sphere.
-
Rhenium(I) Complexes: In fac-[Re(CO)₃(N^N)Cl] type complexes, the introduction of a 6-methyl group on the bipyridine ligand can also lead to red-shifted emissions.[2] However, the impact on the quantum yield and lifetime can be less pronounced compared to the Ru(II) tris-bipyridyl system, as the photophysics are also heavily influenced by the carbonyl and chloride ligands.
-
Iridium(III) Complexes: For cyclometalated iridium(III) complexes, which are known for their high phosphorescence quantum yields, the introduction of a 6-methyl group can be a tool for tuning the emission color. The steric hindrance can influence the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to shifts in the emission wavelength.[3] However, care must be taken as significant steric strain can also introduce non-radiative decay pathways and reduce the overall efficiency.
Experimental Protocols: A Guide to Synthesis and Photophysical Characterization
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a representative 6-Mebpy complex and the key photophysical measurements.
Synthesis of Ru(bpy)₂(6-Mebpy)₂
This protocol describes the synthesis of a heteroleptic ruthenium complex to illustrate a common synthetic strategy. The rationale behind each step is provided to enhance understanding.
Sources
- 1. Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Substituents on Electronic Structure and Photophysical Properties of Re(I)(CO)3Cl(R-2, 2’-Bipyridine) Complex: DFT/TDDFT Study, International Journal of Computational and Theoretical Chemistry, Science Publishing Group [sciencepg.com]
- 3. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Assessing the Purity of 6-Methyl-2,2'-bipyridine by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. 6-Methyl-2,2'-bipyridine, a key building block in the synthesis of ligands for catalysis and active pharmaceutical ingredients, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of the final drug substance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, complete with a detailed experimental protocol and supporting data.
The Critical Role of Purity in Drug Development
The presence of impurities in a starting material like this compound can have cascading effects throughout a synthetic route. These impurities can be structurally related by-products from the synthesis, unreacted starting materials, or degradation products. Their presence can lead to the formation of new, unexpected impurities in the final active pharmaceutical ingredient (API), complicating purification and potentially introducing toxic components. Therefore, a robust and reliable analytical method for purity assessment is paramount.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[1] Its high resolution, sensitivity, and reproducibility make it the preferred method for purity analysis in the pharmaceutical industry.[2][3] For a nitrogen-containing heterocyclic compound like this compound, reversed-phase HPLC (RP-HPLC) is particularly well-suited.
In RP-HPLC, the stationary phase is nonpolar (e.g., octadecyl-silylated silica, C18), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol.[4] The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More hydrophobic (less polar) compounds will have a stronger affinity for the stationary phase and will thus be retained longer, resulting in a later elution time.
The choice of a C18 column is logical for this compound as it provides a good balance of hydrophobic interactions for retaining the parent molecule and resolving it from potentially more polar or less polar impurities. The addition of a methyl group to the bipyridine scaffold slightly increases its hydrophobicity compared to the parent 2,2'-bipyridine, making it well-retained on a C18 column.
A Self-Validating HPLC Protocol for this compound Purity Assessment
Trustworthiness in an analytical method is established through validation, which demonstrates that the method is suitable for its intended purpose.[3][5] A key component of this is the implementation of a self-validating system through regular system suitability testing (SST).[6][7][8] SST is performed before any sample analysis to ensure the chromatographic system is performing adequately.[7][8][9]
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC purity assessment of this compound.
Caption: Workflow for HPLC Purity Assessment of this compound.
Detailed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/Vis Detector | A standard, reliable system suitable for routine purity analysis. |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | C18 provides good retention for the analyte; the chosen dimensions offer a good balance of resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a modifier to improve peak shape and provides a consistent pH for reproducible chromatography.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B | A gradient elution is necessary to ensure the elution of any potential impurities that are more or less polar than the main compound within a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 280 nm | Bipyridine systems typically have strong UV absorbance in this region, providing good sensitivity. A photodiode array (PDA) detector can be used to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | 50:50 Water:Acetonitrile | This mixture ensures the solubility of this compound and is compatible with the mobile phase. |
Step-by-Step Experimental Protocol
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water.
-
Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile.
-
Degas both mobile phases using an ultrasonic bath or an inline degasser.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to obtain a concentration of approximately 1 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to obtain a concentration of approximately 1 mg/mL.
-
-
System Suitability Testing (SST):
-
Sample Analysis:
-
Once the system suitability criteria are met, inject the sample solution.
-
Acquire the chromatogram for 20 minutes.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity of the this compound sample using the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is important for accurate integration.[6] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the ability to generate sharp peaks.[6] |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 5 injections | Demonstrates the precision and reproducibility of the injector and detector.[6] |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% for 5 injections | Indicates the stability of the pump and the chromatographic system.[7] |
Comparison with Alternative Analytical Techniques
While HPLC is the method of choice for quantitative purity assessment, other techniques can provide complementary information.
| Technique | Principle | Advantages for this compound | Disadvantages for this compound |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Good for analyzing volatile impurities. | This compound has a relatively high boiling point (278.6 °C), which may require high inlet temperatures, potentially causing degradation.[12] Not suitable for non-volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Excellent for structural elucidation and identification of impurities if they are present at sufficient levels. Quantitative NMR (qNMR) can be used for purity determination without a reference standard for each impurity. | Lower sensitivity compared to HPLC, making it difficult to detect impurities below the 1% level.[13] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Can be coupled with HPLC (LC-MS) to provide mass information for each separated peak, aiding in impurity identification.[13] | As a standalone technique, it does not separate isomers, which may be present as impurities. |
| Melting Point Analysis | Determination of the temperature at which a solid becomes a liquid. | A simple and quick method to assess the presence of impurities, which typically depress and broaden the melting point range.[14][15] | Non-specific and not quantitative. Insensitive to small amounts of impurities. |
The following diagram illustrates how these techniques can be used in a complementary manner for a comprehensive purity assessment.
Sources
- 1. wjpmr.com [wjpmr.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. actascientific.com [actascientific.com]
- 4. gyanvihar.org [gyanvihar.org]
- 5. youtube.com [youtube.com]
- 6. assayprism.com [assayprism.com]
- 7. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 8. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 9. System suitability testing | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. americanelements.com [americanelements.com]
- 13. researchgate.net [researchgate.net]
- 14. tutorchase.com [tutorchase.com]
- 15. moravek.com [moravek.com]
A Comparative Crystallographic Guide to 6-Methyl-2,2'-bipyridine Complexes: Unraveling Steric and Positional Isomer Effects
For researchers, scientists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships are built and rational drug design is conceived. In the realm of coordination chemistry, 2,2'-bipyridine (bpy) and its derivatives are ubiquitous ligands, prized for their ability to form stable complexes with a vast array of metal ions. The introduction of substituents onto the bipyridine framework, however, can dramatically alter the electronic and, most significantly, the steric landscape of the resulting metal complexes. This guide provides an in-depth comparative analysis of the crystal structures of 6-Methyl-2,2'-bipyridine complexes, confirmed by single-crystal X-ray crystallography. We will explore how the position of a single methyl group can profoundly influence coordination geometry, intermolecular interactions, and ultimately, the potential applications of these fascinating compounds.
The Decisive Role of the Methyl Group: A Tale of Steric Hindrance
The seemingly subtle addition of a methyl group to the 2,2'-bipyridine scaffold is a powerful tool for tuning the properties of its metal complexes. The position of this substituent dictates its steric influence. When placed at the 6-position, adjacent to the coordinating nitrogen atom, the methyl group exerts significant steric pressure. This "ortho-effect" is a dominant theme in the crystal structures of this compound complexes and serves as a central point of comparison in this guide.
In contrast, methyl groups at the 4- or 5-positions are more electronically influential, subtly modifying the ligand's pi-system and basicity without imposing significant steric constraints around the metal center. The 6,6'-disubstituted ligands represent the extreme of steric hindrance, often forcing unconventional coordination modes.
Comparative Structural Analysis: this compound vs. Alternatives
Single-crystal X-ray diffraction provides unequivocal evidence of the structural perturbations induced by the methyl group. Below, we compare the key crystallographic features of this compound complexes with those of the parent 2,2'-bipyridine and other methylated isomers.
Unsubstituted 2,2'-bipyridine: The Baseline
Complexes of the parent 2,2'-bipyridine typically exhibit predictable and relatively undistorted coordination geometries. In the solid state, the free ligand is planar with a trans-conformation around the inter-ring C-C bond[1]. Upon coordination to a metal ion, it adopts a cis-conformation to chelate, forming a stable five-membered ring. For instance, in many octahedral complexes of the type [M(bpy)₃]ⁿ⁺, the geometry around the metal center is highly symmetrical[2].
This compound: Introducing Steric Strain
The presence of a methyl group at the 6-position introduces significant steric clash. This can manifest in several ways in the crystal structure:
-
Distorted Coordination Geometries: The steric repulsion between the methyl group and other ligands on the metal center can force a deviation from ideal geometries. For example, in a dichlorido(6-methyl-2,2′-bipyridine-κ²N,N′)zinc(II) complex, the Zn(II) atom is four-coordinated in a distorted tetrahedral configuration[3].
-
Elongated Metal-Ligand Bonds: The M-N bond involving the nitrogen of the methyl-substituted pyridine ring may be elongated compared to the other M-N bond and to analogous bonds in unsubstituted bipyridine complexes.
-
Monodentate Coordination: In cases of severe steric crowding, the this compound ligand may coordinate in a monodentate fashion, with the nitrogen of the methyl-substituted ring remaining uncoordinated.
4- and 5-Methylated Bipyridines: The Electronic Effect
Complexes with 4-methyl or 5-methyl substituted bipyridines generally do not exhibit the significant steric distortions seen with the 6-methyl isomer. The methyl groups in these positions are remote from the coordination sphere and primarily exert an electronic effect, subtly influencing the metal-ligand bond strength through their electron-donating nature. The crystal structures of complexes with 4,4'-dimethyl-2,2'-bipyridine and 5,5'-dimethyl-2,2'-bipyridine typically show coordination geometries that are very similar to their unsubstituted counterparts[4]. However, the presence of the methyl groups can influence crystal packing through weak intermolecular interactions.
6,6'-Dimethyl-2,2'-bipyridine: The Extreme of Steric Hindrance
As expected, the presence of two methyl groups flanking the coordinating nitrogen atoms in 6,6'-dimethyl-2,2'-bipyridine leads to even more pronounced steric effects. This can result in:
-
Highly Distorted Geometries: The coordination environment around the metal is often severely distorted from ideal geometries.
-
Unusual Coordination Modes: In some instances, the steric bulk of the two methyl groups can prevent the ligand from acting as a traditional bidentate chelator, leading to unique coordination arrangements.
The table below summarizes key structural parameters obtained from X-ray crystallographic studies of various methyl-substituted bipyridine complexes, highlighting the impact of the methyl group's position.
| Ligand | Metal Ion | Coordination Geometry | Key Structural Features | Reference |
| 2,2'-Bipyridine | Ru(II) | Octahedral | Relatively undistorted geometry. | [2] |
| This compound | Zn(II) | Distorted Tetrahedral | Significant deviation from ideal tetrahedral angles. | [3] |
| 4,4'-Dimethyl-2,2'-bipyridine | Mn(II) | Octahedral | Minimal distortion from ideal octahedral geometry. | [5] |
| 5,5'-Dimethyl-2,2'-bipyridine | Ni(II) | Distorted Octahedral | Slight distortion from planarity due to methyl groups. | |
| 6,6'-Dimethyl-2,2'-bipyridine | Cu(I) | Distorted Tetrahedral | Pronounced distortion due to steric hindrance of the two methyl groups. |
Experimental Workflow: From Synthesis to Structure
The definitive confirmation of these structural nuances relies on a robust experimental workflow, from the synthesis of the complex and the growth of high-quality single crystals to the collection and analysis of X-ray diffraction data.
Sources
- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemijournal.com [chemijournal.com]
- 4. Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
benchmarking the performance of 6-Methyl-2,2'-bipyridine in a specific catalytic reaction
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a catalytic reaction. This guide provides an in-depth performance benchmark of 6-Methyl-2,2'-bipyridine, a ligand of growing interest, against its close structural analogs in a highly relevant catalytic transformation: the nickel-catalyzed cross-electrophile coupling. By presenting objective, side-by-side comparisons supported by experimental data and detailed protocols, this document aims to equip scientists with the critical information needed to make informed decisions in ligand selection for their specific synthetic challenges.
The Crucial Role of Ligand Design in Catalysis
In the intricate world of transition metal catalysis, ligands are far more than passive spectators. They are key architects of the catalyst's electronic and steric environment, directly influencing its reactivity, stability, and selectivity. The bipyridine scaffold is a cornerstone in ligand design, prized for its robust chelating ability to a wide array of transition metals. Subtle modifications to this framework, such as the introduction of a methyl group, can lead to significant and sometimes non-intuitive changes in catalytic performance.
The focus of this guide, this compound, introduces a single methyl group in the position ortho to one of the coordinating nitrogen atoms. This seemingly minor alteration can exert a significant steric influence on the metal center, affecting the geometry of the catalytic complex and the rates of key elementary steps such as oxidative addition and reductive elimination. Furthermore, the electron-donating nature of the methyl group can modulate the electron density at the metal center, thereby tuning its reactivity.
This guide will delve into a specific, well-documented catalytic system to objectively assess the impact of this substitution. We will compare the performance of a derivative of this compound with its unsubstituted and symmetrically dimethylated counterparts, providing a clear and data-driven understanding of its unique catalytic profile.
Benchmarking in Nickel-Catalyzed Cross-Electrophile Coupling
Nickel-catalyzed cross-electrophile coupling has emerged as a powerful tool for the formation of carbon-carbon bonds, offering a distinct advantage by coupling two different electrophiles, thereby avoiding the need for pre-formed organometallic reagents. The choice of ligand is paramount in controlling the delicate balance of reactivity required for high cross-selectivity over undesired homocoupling.
A key study directly compares the performance of 4,4'-di-tert-butyl-6-methyl-2,2'-bipyridine (a functionalized version of this compound, hereafter referred to as L1 ) with 4,4'-di-tert-butyl-2,2'-bipyridine (L2 , the unsubstituted analog) and 4,4'-di-tert-butyl-6,6'-dimethyl-2,2'-bipyridine (L3 , the dimethylated analog) in a Ni/Co dual-catalyzed cross-electrophile coupling of an aryl bromide with an alkyl bromide.[1] The tert-butyl groups at the 4 and 4' positions are included to enhance solubility and do not significantly alter the electronic and steric environment around the metal's coordination sphere, thus allowing for a focused comparison of the effect of the 6-position methyl group(s).
Performance Data
The following table summarizes the performance of NiCl2 precatalysts complexed with ligands L1 , L2 , and L3 in the cross-coupling of methyl 4-bromobenzoate with 1-bromo-3-phenylpropane.
| Ligand | Precatalyst | Yield (%) [a] | Turnover Frequency (TOF, h⁻¹) [b] |
| L1 (6-Methyl) | (tBu-bpyMe)NiCl₂ | 85 | > 8.5 |
| L2 (Unsubstituted) | (tBu-bpy)NiCl₂ | 75 | 3.8 |
| L3 (6,6'-Dimethyl) | (tBu-bpyMe₂)NiCl₂ | 60 | 3.0 |
[a] Yields determined by ¹H NMR spectroscopy after a specified reaction time.[1] [b] Turnover frequency calculated as moles of product per mole of catalyst per hour.[1]
Analysis of Performance
The data clearly demonstrates the superior performance of the mono-methylated ligand, L1 , in this specific Ni-catalyzed cross-electrophile coupling. It not only provides a higher yield of the desired cross-coupled product but also exhibits a significantly greater turnover frequency, more than double that of the unsubstituted and dimethylated analogs.[1]
This enhanced reactivity can be attributed to a delicate balance of steric and electronic factors. The single methyl group in L1 is thought to promote the formation of a more reactive, monomeric Ni(I) species, which is a key intermediate in the catalytic cycle. In contrast, the absence of steric bulk in L2 may lead to the formation of less reactive dimeric nickel species. Conversely, the presence of two methyl groups in L3 introduces excessive steric hindrance, which can impede substrate coordination and slow down the catalytic turnover.[1]
These findings underscore the principle that in ligand design, more is not always better. The strategic placement of a single methyl group in this compound provides a near-optimal steric and electronic environment for this nickel-catalyzed transformation, outperforming both its less-substituted and more-substituted counterparts.
Experimental Protocols
To ensure the reproducibility and validation of these findings, a detailed experimental protocol for the Ni/Co dual-catalyzed cross-electrophile coupling is provided below. This protocol is based on the conditions reported in the comparative study.
General Procedure for Ni/Co Dual-Catalyzed Cross-Electrophile Coupling
Reaction Setup: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Anhydrous solvents should be used.
Materials:
-
NiCl₂·glyme (or the pre-formed (ligand)NiCl₂ complex)
-
CoCl₂
-
Selected bipyridine ligand (L1 , L2 , or L3 )
-
Manganese powder (-325 mesh), activated
-
Aryl bromide (e.g., methyl 4-bromobenzoate)
-
Alkyl bromide (e.g., 1-bromo-3-phenylpropane)
-
Anhydrous N,N-dimethylacetamide (DMAc)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiCl₂·glyme (5 mol%), CoCl₂ (5 mol%), the bipyridine ligand (5.5 mol%), and activated manganese powder (2.0 equivalents).
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add the aryl bromide (1.0 equivalent) and the alkyl bromide (1.2 equivalents) to the Schlenk tube.
-
Add anhydrous DMAc via syringe to achieve the desired concentration (typically 0.1 M with respect to the aryl bromide).
-
Seal the Schlenk tube and stir the reaction mixture vigorously at room temperature (or the specified temperature) for the designated time (e.g., 12-24 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by GC-MS or ¹H NMR spectroscopy.
-
Work-up: Upon completion, quench the reaction by exposing it to air and adding 1 M HCl. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Synthesis of Ligands
The accessibility of the ligands is a key consideration for their practical application.
-
4,4'-di-tert-butyl-2,2'-bipyridine (L2): This ligand is commercially available. A common synthetic route involves the nickel-catalyzed reductive homocoupling of 4-tert-butyl-2-chloropyridine using manganese powder as the reductant.[2][3]
-
4,4'-di-tert-butyl-6-methyl-2,2'-bipyridine (L1): The synthesis of this ligand can be achieved through a multi-step sequence, often involving the construction of the substituted pyridine rings followed by a cross-coupling reaction.
-
4,4'-di-tert-butyl-6,6'-dimethyl-2,2'-bipyridine (L3): This ligand can be synthesized via methods analogous to those used for L1 , typically involving the coupling of two molecules of a 2-halo-6-methyl-4-tert-butylpyridine.
Visualizing the Catalytic Landscape
To better understand the relationships within this catalytic system, the following diagrams illustrate the key components and the general workflow.
Experimental Workflow
Caption: A generalized workflow for the Ni/Co dual-catalyzed cross-electrophile coupling.
Simplified Catalytic Cycle
Caption: A simplified representation of a plausible catalytic cycle for Ni-catalyzed cross-electrophile coupling.
Conclusion and Future Outlook
This guide has provided a focused, data-driven comparison of this compound (as its 4,4'-di-tert-butyl derivative) against its unsubstituted and 6,6'-dimethylated analogs in a Ni-catalyzed cross-electrophile coupling reaction. The results clearly indicate that the mono-methylated ligand offers superior catalytic performance in terms of both yield and turnover frequency. This highlights the critical importance of fine-tuning the steric and electronic properties of ligands for optimal catalytic activity.
While this guide has centered on a specific, well-defined reaction, the principles of ligand design and the insights gained are broadly applicable to other catalytic systems. The superior performance of this compound in this context warrants its further investigation in other transformations, such as Suzuki-Miyaura couplings, C-H activation, and photoredox catalysis, where the subtle interplay of sterics and electronics is paramount.
For researchers and drug development professionals, this guide serves as a practical tool for ligand selection, offering a clear rationale for considering this compound and its derivatives in the development of robust and efficient catalytic processes. The continued exploration of substituted bipyridine ligands will undoubtedly lead to the discovery of even more active and selective catalysts, pushing the boundaries of synthetic chemistry.
References
- Buonomo, J. A., Everson, D. A., & Weix, D. J. (2013). Substituted 2,2′-Bipyridines by Nickel Catalysis: 4,4′-Di-tert-butyl-2,2′-bipyridine. Request PDF. [Link]
- Hazari, N., et al. (2024). Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling.
- Hazari, N., et al. (2024). Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. Europe PMC. [Link]
Sources
- 1. Substituted 2,2 ‘-Bipyridines by Nickel Catalysis: 4,4 ‘-Di-tert-butyl-2,2 ‘-bipyridine – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 2. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 6-Methyl-2,2'-bipyridine: A Comparative Analysis for Advanced Applications
Welcome to a comprehensive technical guide on 6-Methyl-2,2'-bipyridine (CAS: 56100-22-2), a versatile heterocyclic ligand that serves as a critical building block in catalysis, materials science, and analytical chemistry.[1] This document moves beyond a simple catalog of properties to provide an in-depth, comparative analysis of its performance against other common bipyridine ligands. Here, we will dissect the causality behind its unique reactivity, present supporting experimental data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in their work.
The defining characteristic of this compound is its asymmetry. The single methyl group, positioned adjacent to one of the nitrogen donor atoms, introduces a unique combination of steric and electronic effects. This subtle modification dramatically influences the coordination environment of metal complexes, offering a powerful tool for tuning their stability, reactivity, and photophysical properties.[2][3]
The Bipyridine Family: A Structural Comparison
To appreciate the unique role of this compound, it is essential to visualize its structure in the context of its common analogues: the parent 2,2'-bipyridine (bpy), the electronically-enhanced 4,4'-dimethyl-2,2'-bipyridine (4,4'-dmbpy), and the sterically-hindered 6,6'-dimethyl-2,2'-bipyridine (6,6'-dmbpy).
Caption: Structural comparison of key bipyridine ligands.
The methyl group in the 6-position creates steric hindrance that can prevent the formation of certain complex geometries, such as the homoleptic tris-complexes common for bpy and 4,4'-dmbpy.[4][5] This steric demand is a critical design element, particularly in catalysis, where it can promote specific reaction pathways and enhance catalyst stability.
Application in Catalysis: Fine-Tuning Reactivity in Cross-Coupling
The most significant impact of the 6-methyl substituent is observed in transition metal catalysis. While electron-donating groups at the 4,4'-positions primarily tune the electronic properties of the metal center, substituents at the 6,6'-positions exert powerful steric control.[6] this compound provides an intermediate and asymmetric level of steric bulk that is highly advantageous in specific reactions.
A prime example is the nickel-catalyzed cross-electrophile coupling (XEC) of alkyl halides with aryl halides. The steric hindrance provided by the methyl group(s) adjacent to the nitrogen donors is crucial for stabilizing the active Ni(I) species and promoting high reaction yields.[3]
Comparative Performance in Ni-Catalyzed Reductive Coupling
The following data, adapted from studies on Ni/Co dual catalytic systems, illustrates how modifying the steric environment around the nickel center impacts catalytic efficiency. While this compound itself was not the focus of this specific study, the performance of its close relatives demonstrates the principle.
| Ligand | 6,6'-Substituents | Aryl Bromide Homocoupling (Side Product) | Desired Cross-Coupling Product Yield |
| 4,4'-tBu2-bpy | None | 18% | 75% |
| tBu bpyMe | One -CH₃ | 10% | 85% |
| tBu bpyMe2 | Two -CH₃ | <2% | 95% |
| Data synthesized from literature to illustrate steric trends.[3] Yields are approximate NMR conversions for the reaction between an aryl bromide and an alkyl bromide. |
Expert Interpretation: The data clearly shows a trend: increasing steric bulk at the 6 and 6' positions suppresses the unwanted homocoupling of the aryl bromide and enhances the yield of the desired cross-coupled product. The asymmetric tBubpyMe ligand, conceptually similar to this compound, offers a significant improvement over the unsubstituted ligand. This is because the steric bulk helps to prevent the formation of catalytically inactive bis-ligated Ni(0) species and favors the oxidative addition pathway required for catalysis.[3]
Experimental Protocol: Negishi Cross-Coupling
This protocol describes a general method for synthesizing substituted bipyridines, a reaction class where this compound itself is often prepared.[7][8] The principles are directly applicable to using the final product as a ligand in subsequent catalytic reactions.
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Appropriately substituted pyridylzinc halide (e.g., (5-methylpyridin-2-yl)zinc(II) bromide) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried, three-necked flask under an inert atmosphere (Argon), add the palladium catalyst.
-
Add a solution of 2-bromopyridine in anhydrous THF.
-
Slowly add the pyridylzinc halide solution in THF to the reaction mixture at room temperature.
-
Heat the mixture to reflux (approx. 66 °C) and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired bipyridine.[9]
Caption: General workflow for a palladium-catalyzed Negishi cross-coupling.
Application in Materials Science: Dye-Sensitized Solar Cells (DSSCs)
In the field of renewable energy, bipyridine ligands are fundamental components of sensitizing dyes and redox mediators in DSSCs.[10][11] Copper(I/II) complexes featuring substituted bipyridine ligands have emerged as highly promising redox mediators, capable of achieving high open-circuit voltages (Voc) exceeding 1.0 V.[12]
The function of the redox mediator is to regenerate the oxidized dye after it injects an electron into the semiconductor (e.g., TiO₂). The redox potential of the mediator is a critical parameter: it must be high enough to efficiently regenerate the dye but low enough to maximize the Voc. The substitution pattern on the bipyridine ligand provides the necessary tool to fine-tune this potential.
Caption: Electron transfer processes in a Dye-Sensitized Solar Cell.
Comparative Performance of Copper-Based Redox Mediators
The methyl groups on the bipyridine ligand are electron-donating, which generally stabilizes the Cu(II) state and can shift the redox potential. The steric bulk introduced by 6- or 6,6'-substituents also forces a distorted tetrahedral geometry around the copper center, which minimizes the reorganization energy between the Cu(I) and Cu(II) states, facilitating rapid dye regeneration.[12]
| Redox Mediator Complex | Ligand | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |
| [Cu(dmp)₂]²⁺/¹⁺ | 2,9-dimethyl-1,10-phenanthroline | >1.0 | ~12.9 | 0.79 | 10.3 |
| [Cu(dmby)₂]²⁺/¹⁺ | 6,6'-dimethyl-2,2'-bipyridine | >1.0 | ~12.5 | 0.79 | 10.0 |
| [Cu(tmby)₂]²⁺/¹⁺ | 4,4',6,6'-tetramethyl-2,2'-bipyridine | >1.0 | ~12.9 | 0.79 | 10.3 |
| Performance data obtained with the organic Y123 dye.[12] |
Expert Interpretation: The complex with 6,6'-dimethyl-2,2'-bipyridine ([Cu(dmby)₂]²⁺/¹⁺) achieves a power conversion efficiency (PCE) of 10.0% with an outstanding open-circuit voltage over 1.0 V.[12] This demonstrates that ligands with steric hindrance near the metal center are highly effective. While data for the mono-methylated this compound is less common in flagship studies, its structural properties suggest it would offer a balance between the high performance of the 6,6'-disubstituted ligand and potentially different solubility or stability characteristics, making it a valuable candidate for further optimization studies.
Application in Analytical Chemistry: Building Blocks for Sensors
The strong chelating ability of the 2,2'-bipyridine scaffold makes it an excellent receptor unit for the detection of metal ions.[13] By functionalizing a bipyridine ligand like this compound and incorporating it into a larger system, such as a metal-organic framework (MOF) or a conjugated molecule with a fluorescent reporter, highly selective chemosensors can be developed.[14][15]
The principle of operation is straightforward:
-
Receptor Design: The this compound unit is designed to selectively bind a target analyte (e.g., a heavy metal ion like Pb²⁺ or Hg²⁺).
-
Signal Transduction: Coordination of the metal ion to the bipyridine nitrogen atoms perturbs the electronic structure of the entire sensor molecule.
-
Signal Output: This electronic perturbation causes a measurable change in the sensor's properties, such as its fluorescence (color or intensity) or its redox potential, which can be detected optically or electrochemically.[15]
The methyl group at the 6-position can influence the sensor's selectivity by creating a specific-sized binding pocket, sterically favoring coordination with certain ions over others.
Conclusion and Outlook
This compound is more than just another bipyridine derivative; it is a specialized tool for fine-tuning the properties of metal complexes. Its defining asymmetric steric profile provides a unique advantage in catalysis, where it can enhance selectivity and yield by controlling the coordination sphere of the active metal center. In materials science, its derivatives are integral to developing high-voltage redox mediators for next-generation solar cells.
While often compared to its more symmetrical cousins, 4,4'-dmbpy and 6,6'-dmbpy, the asymmetry of this compound is its key strength, offering a distinct point of modification for creating chiral catalysts or sensors with unique recognition properties. As the demand for more precise control over molecular architecture grows, the applications for this versatile ligand will undoubtedly continue to expand.
References
A complete list of all sources cited in this guide is provided below for verification and further reading.
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- Savage, S. A., et al. (1998). Efficient Synthesis of 4-, 5-, and this compound by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. The Journal of Organic Chemistry, 63(26).
- Dobson, J. F., et al. (1991). Coordination of this compound. Structure of Bivalent Copper and Palladium Complexes. Australian Journal of Chemistry, 44(2), 219–231.
- Feldt, S. M., et al. (2013). Copper Bipyridyl Redox Mediators for Dye-Sensitized Solar Cells with High Photovoltage. Journal of the American Chemical Society, 135(44), 16421–16424.
- Wikipedia. (n.d.). 2,2′-Bipyridine.
- Cinellu, M. A., et al. (2018). Pt(II) Derivatives with Rollover-Coordinated 6-substituted 2,2′-bipyridines: Ligands with Multiple Personalities. Molecules, 23(11), 2969.
- Constable, E. C. (2000). Bipyridine: The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units. Chemical Reviews, 100(10), 3553-3590.
- Potts, K. T., & Winslow, P. A. (1985). Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls. Journal of Organic Chemistry, 50(25), 5405–5409.
- Shields, J. D., et al. (2015). Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling. Journal of the American Chemical Society, 137(32), 10044–10047.
- Nycz, J. E., et al. (2021). Dimethyl Derivatives of 2,2′-Bipyridine as Ligands in [W(CN)6(bpy)]2−-Type Complexes. Molecules, 26(2), 438.
- Elsevier. (2000). First metal complexes of 6,6'-dihydroxy-2,2'-bipyridine: from molecular wires to applications in carbonylation catalysis. Chemical Communications.
- PubChem. (n.d.). This compound.
- Organic Syntheses. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy.
- Zucca, A., et al. (2009). Neutral and Cationic Methyl Complexes of Platinum(II) with 6-Substituted 2,2′-Bipyridines: Synthesis, Characterisation and Reactivity with Carbon Monoxide. European Journal of Inorganic Chemistry, 2009(14), 1986-1996.
- Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine.
- Chen, P., et al. (2017). Investigation on the coordination between methylpyridine additives and the [Cu(dmp)2]2+/+ redox couple and its improvement towards the stability of the dye-sensitized solar cells. Sustainable Energy & Fuels, 1(8), 1833-1840.
- Pech-Rodríguez, W. J., et al. (2021). Dye sensitized solar cells: Meta-analysis of effect sensitizer-type on photovoltaic efficiency. Results in Optics, 5, 100147.
- Lee, J., et al. (2023). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 28(14), 5406.
- Constable, E. C. (2019). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Chemistry, 1(1), 83-106.
- Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine.
- AMERICAN ELEMENTS. (n.d.). This compound.
- Constable, E. C., et al. (2018). Back to the future: asymmetrical DπA 2,2′-bipyridine ligands for homoleptic copper(i)-based dyes in dye-sensitised solar cells. Chemical Science, 9(18), 4345–4355.
- Gorun, S. M., et al. (2005). Ruthenium Phthalocyanine-Bipyridyl Dyads as Sensitizers for Dye-Sensitized Solar Cells: Dye Coverage versus Molecular Efficiency. Inorganic Chemistry, 44(8), 2821–2830.
- MDPI. (2024). Chemical Sensors and Biosensors Based on Metal–Organic Frameworks (MOFs).
- Amendola, V., et al. (2017). Coordination Chemistry of Mixed-Donor Pyridine-Containing Macrocyclic Ligands: From Optical to Redox Chemosensors for Heavy Metal Ions. Molecules, 22(12), 2217.
- Palmer, R. J., et al. (1966). 2,2'-Bipyridine Complexes. I. Polarized Crystal Spectra of Tris(2,2'-bipyridine)copper(II), -nickel(II), -cobalt(II), -iron(II), and -ruthenium(II). Inorganic Chemistry, 5(5), 766–776.
- Ohtani, R., et al. (2021). Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis. Chemical Science, 12(10), 3624–3632.
- Wu, L., et al. (2012). Photophysical, electrochemical and anion sensing properties of Ru(ii) bipyridine complexes with 2,2′-biimidazole-like ligand. Dalton Transactions, 41(4), 1275-1283.
- MDPI. (2024). A Mobile Analytical Chemistry Workstation with a C4D Sensor for Rapid Detection of Organophosphates Under Field Conditions.
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 6-Methyl-2,2'-bipyridine in Synthesis
Abstract
In the landscape of transition-metal catalysis, ligand selection is a critical determinant of reaction efficiency, selectivity, and overall economic viability. The 2,2'-bipyridine scaffold is a cornerstone of ligand design, offering a stable chelation motif that is readily tunable.[1] This guide provides an in-depth cost-benefit analysis of a specific, asymmetrically substituted ligand: 6-Methyl-2,2'-bipyridine. We move beyond a simple price comparison to dissect the tangible performance benefits—such as enhanced reaction rates and stability—that can justify its higher upfront cost compared to unsubstituted or symmetrically substituted analogues. Through comparative experimental data, detailed protocols, and mechanistic insights, this guide serves as a decision-making framework for researchers, process chemists, and drug development professionals aiming to optimize their synthetic strategies.
Introduction: The Strategic Role of the 6-Methyl Substituent
The 2,2'-bipyridine (bpy) ligand framework is ubiquitous in coordination chemistry and catalysis.[2] Its utility stems from its strong, bidentate coordination to a wide range of transition metals. The introduction of substituents onto the bipyridine core is a primary strategy for fine-tuning the steric and electronic properties of the resulting metal complex.[1][3]
While substituents at the 4,4'- and 5,5'-positions primarily modulate the electronic environment of the metal center, substituents at the 6,6'-positions, ortho to the coordinating nitrogen atoms, introduce significant steric hindrance directly around the metal.[1] this compound is a unique case, introducing a single, asymmetric steric directing group. This structural feature can profoundly influence the geometry, stability, and reactivity of the catalytic species, offering distinct advantages over both unsubstituted 2,2'-bipyridine and its symmetrically substituted 6,6'-dimethyl counterpart.[4][5] This guide will explore when the specific benefits of this unique steric profile outweigh its associated costs.
The Cost Equation: Procurement vs. Performance
A primary consideration for any laboratory or manufacturing setting is the cost of reagents. A direct cost analysis reveals a significant price premium for this compound compared to more common alternatives.
Table 1: Comparative Procurement Costs of Bipyridine Ligands
| Ligand | Supplier Example | 1 g Price (USD) | 5 g Price (USD) | Purity |
| This compound | Sigma-Aldrich | $74.75 | $299.00 | 98% |
| This compound | Alichem[6] | - | $529.20 | - |
| 6,6'-Dimethyl-2,2'-bipyridine | Sigma-Aldrich | $122.00 (CHF) | $309.00 (CHF) | 98% |
| 2,2'-Bipyridine (Unsubstituted) | Sigma-Aldrich | ~$15.00 | ~$45.00 | ≥99% |
| 4,4'-Dimethyl-2,2'-bipyridine | Sigma-Aldrich | ~$25.00 | ~$80.00 | 98% |
Note: Prices are approximate, subject to change, and may vary by supplier and region. CHF prices are noted for direct comparison.
The data clearly shows that this compound is substantially more expensive than the parent ligand and its 4,4'-dimethyl analogue. Its cost is comparable to, and in some cases higher than, the 6,6'-dimethyl version. This upfront cost must be justified by downstream benefits, such as:
-
Increased Yield: A higher yield can significantly lower the cost per gram of the final product, offsetting the initial ligand expense.
-
Higher Turnover Number (TON) / Frequency (TOF): A more active catalyst allows for lower catalyst loading, reducing both ligand and precious metal costs.
-
Milder Reaction Conditions: The ability to run reactions at room temperature instead of elevated temperatures saves energy and reduces the need for specialized equipment.[5]
-
Improved Selectivity: Reducing the formation of byproducts simplifies purification, saving time, labor, and solvent costs.
For researchers considering "make vs. buy," various synthetic routes to methyl-substituted bipyridines have been developed, with Negishi, Suzuki, and Stille cross-coupling reactions being prominent methods.[7][8] However, these multi-step syntheses require precursor materials, catalysts, solvents, and purification, adding significant "hidden" costs in terms of labor and resources. For most applications outside of specialized ligand development, direct procurement is the more time- and cost-effective option.
Performance Analysis: Where this compound Excels
The true value of this compound is demonstrated in its catalytic performance, particularly in reactions sensitive to the steric environment at the metal center.
Case Study: Nickel-Catalyzed Cross-Electrophile Coupling
Nickel-catalyzed cross-electrophile coupling (XEC) is a powerful method for C-C bond formation. The choice of bipyridine ligand is critical to catalytic efficiency. A systematic study comparing a family of 4,4'-di-tert-butyl-2,2'-bipyridine (ᵗBu-bpy) ligands with methyl substituents at the 6- and 6,6'-positions provides compelling evidence for the unique role of the 6-methyl group.[4][5]
In the Ni-catalyzed coupling of an aryl halide and an alkyl halide, the complex formed with the 6-methyl substituted ligand, (ᵗBu-bpy^Me)NiCl₂, was found to be one of the most active catalysts reported to date for this transformation, facilitating the reaction at room temperature.[4][5]
Table 2: Performance in Ni-Catalyzed Cross-Electrophile Coupling
| Ligand Precursor | Reaction Time (h) | Yield (%) | Key Observation | Reference |
| (ᵗBu-bpy)NiCl₂ (Unsubstituted) | 4 | ~95 | Fast initial conversion, but plateaus. | [4] |
| (ᵗBu-bpy^Me)NiCl₂ (6-Methyl) | < 4 | >95 | Reported as one of the most active catalysts for XEC. | [4][5] |
| (ᵗBu-bpy^Me2)NiCl₂ (6,6'-Dimethyl) | 4 | < 80 | Lower turnover frequency and overall yield. | [4] |
| (ᵗBu-bpy^sBu2)NiCl₂ (6,6'-Di-sec-butyl) | 4 | < 40 | Increasing steric bulk significantly hinders performance. | [4] |
Reaction: Coupling of 4-methoxy-iodobenzene and 1-iodooctane.
Causality Behind the Performance: The enhanced performance of the 6-methyl ligand is not merely incidental. Mechanistic studies reveal that substituents at the 6-position directly impact the properties of the nickel center:[4][5]
-
Stability of Intermediates: While bulkier groups at both 6,6'-positions can stabilize certain Ni(I) species, they also hinder the coordination of the ligand to the Ni(0) precursor.[4] The single methyl group appears to strike a balance, promoting catalytically relevant steps without preventing catalyst formation.
-
Spin State and Reactivity: The unsubstituted ligand forms a low-spin, relatively stable Ni(Ar)I intermediate. In contrast, the 6,6'-dimethyl ligand leads to a high-spin, less stable intermediate that traps alkyl radicals more slowly.[4][5] The asymmetric 6-methyl ligand likely modulates this property favorably, accelerating the catalytic cycle.
This case study demonstrates that for certain reactions, the asymmetric steric environment provided by this compound provides a distinct performance advantage that cannot be achieved with either unsubstituted or symmetrically disubstituted ligands.
Visualizing the Catalytic Workflow
The following diagram illustrates a generalized catalytic cycle for Nickel-catalyzed cross-coupling, highlighting the ligand's central role. The choice of substituents on the bipyridine ligand directly influences the rates and efficiencies of each step in this cycle.
Caption: Fig 1. Generalized Ni-catalyzed cross-electrophile coupling cycle.
A Framework for Ligand Selection
Choosing the optimal ligand requires balancing cost, performance, and the specific demands of the chemical transformation. This compound should be considered a specialist tool rather than a general-purpose ligand.
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Safety Operating Guide
Mastering Chemical Disposal: A Guide to 6-Methyl-2,2'-bipyridine Waste Management
For Immediate Reference: Do Not Dispose of 6-Methyl-2,2'-bipyridine Down the Drain or in General Waste. This compound is classified as hazardous, requiring specialized disposal procedures to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of this compound, grounded in established safety standards and regulatory requirements.
As Senior Application Scientists, we recognize that excellence in research extends to the entire lifecycle of a chemical, including its responsible disposal. This document is structured to provide not just a set of instructions, but a framework for understanding the causality behind each procedural step, empowering you to manage chemical waste with confidence and integrity.
Hazard Assessment and Identification: Understanding the Risk
This compound, like many pyridine derivatives, presents several hazards that dictate its disposal requirements. Safety Data Sheets (SDS) classify it as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335)[1][2]. While specific toxicity data for this compound is limited, the pyridine functional group is a key consideration. Pyridine itself is listed by the US Environmental Protection Agency (EPA) as a hazardous waste[2][3][4]. Therefore, all waste containing this compound must be treated as hazardous.
This includes:
-
Pure or unused this compound.
-
Solutions containing dissolved this compound.
-
Contaminated labware (e.g., pipette tips, vials, weighing boats).
-
Personal Protective Equipment (PPE) that has come into direct contact with the compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, ensure you are wearing the appropriate PPE to mitigate exposure risks. The principle here is to create a barrier between you and the hazardous material, a fundamental tenet of laboratory safety.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards[1]. | Protects against splashes of solutions or accidental contact with solid particles, preventing serious eye irritation[1][2]. |
| Hand Protection | Nitrile rubber gloves. It is advisable to double-glove. | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation[1][2]. |
| Body Protection | A fully-buttoned lab coat, preferably chemical-resistant. | Protects skin and personal clothing from contamination. |
| Respiratory | Work should be conducted in a well-ventilated area, such as a certified chemical fume hood[5][6][7]. | Minimizes the inhalation of any dust or vapors, which can cause respiratory tract irritation[1][2]. |
Step-by-Step Disposal Protocol: A Self-Validating System
The following protocol is designed to ensure that this compound waste is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is critical to prevent accidental chemical reactions and to ensure proper disposal pathways.
-
Solid Waste: Collect unused this compound, contaminated spatulas, weigh boats, and other disposable solid labware in a dedicated, clearly labeled hazardous waste container[8]. This container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled, and leak-proof hazardous waste container[9]. Do not mix this waste with other incompatible waste streams. For instance, avoid mixing with strong acids or oxidizers unless part of a specific neutralization procedure, which is not recommended for general disposal.
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag[8].
Step 2: Labeling
Accurate and clear labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for the waste disposal personnel.
-
Label all waste containers with "Hazardous Waste."
-
Clearly write the full chemical name: "this compound."
-
List all constituents of a liquid waste mixture with their approximate concentrations.
-
Include the date when the waste was first added to the container.
Step 3: Storage
Temporary storage of hazardous waste within the laboratory must be done safely and in compliance with institutional and national guidelines.
-
Store sealed hazardous waste containers in a designated and secure waste accumulation area, such as a satellite accumulation area (SAA)[10][11].
-
This area should be well-ventilated and away from sources of ignition or incompatible materials[6].
-
Ensure the containers are stored in secondary containment to prevent spills.
Step 4: Final Disposal
The final disposal of this compound waste must be handled by professionals.
-
Contact Professionals: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[5][9].
-
Recommended Disposal Method: The standard and recommended method for the disposal of pyridine and its derivatives is high-temperature incineration[1][3]. This process, often carried out in a rotary kiln at temperatures between 820°C and 1600°C, ensures the complete destruction of the organic compound[1][3].
-
RCRA Waste Codes: When preparing for disposal, your EHS office will assign the appropriate Resource Conservation and Recovery Act (RCRA) waste code. For pyridine-containing wastes, these may include:
Emergency Procedures: Spill Response
In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert: For a large spill, evacuate the immediate area and alert your colleagues and supervisor.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running[5].
-
Contain and Absorb: For small, manageable spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain and absorb the material[5][6]. Avoid creating dust if the spill involves solid material.
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Logical Framework for this compound Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
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- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- ResearchGate. (2022, November 15). How to quench Pyridine?.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- U.S. Environmental Protection Agency. (n.d.). Incineration In Hazardous Waste Management.
- ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture?.
- Reddit. (2024, January 13). Removing Pyridine.
- U.S. Environmental Protection Agency. (n.d.). Waste Code.
- My Alfred University. (n.d.). EPA Hazardous Waste Codes.
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- U.S. Environmental Protection Agency. (n.d.). Nationally Defined Values for Waste Code.
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Navigating the Safe Handling of 6-Methyl-2,2'-bipyridine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and experimental integrity. 6-Methyl-2,2'-bipyridine, a key building block in synthetic chemistry, requires a comprehensive understanding of its potential hazards to mitigate risks effectively. This guide provides essential, immediate safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE), and outlining robust operational and disposal plans.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its hazard profile is crucial. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]
These classifications necessitate a multi-faceted approach to personal protection, ensuring all potential routes of exposure are addressed.
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the essential PPE for handling this compound, with detailed explanations in the subsequent sections.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant splash hazard. | Protects against splashes and airborne particles of the chemical, preventing serious eye irritation.[1] |
| Hand Protection | Butyl rubber or Nitrile rubber gloves. Always inspect gloves for integrity before use and change them immediately if contaminated. For prolonged contact, consider thicker gauge gloves. | Provides a chemical-resistant barrier to prevent skin contact and irritation. Butyl and nitrile rubbers are recommended for handling pyridine and its derivatives.[3][4] |
| Body Protection | A knee-length laboratory coat worn over full-length clothing. For larger quantities or increased splash potential, a chemically resistant apron is recommended. | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended when handling the powder outside of a fume hood or if aerosolization is possible. In case of a large spill or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be necessary. | Protects against the inhalation of dust or vapors that can cause respiratory tract irritation. The choice of respirator depends on the scale of work and ventilation.[3] |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational workflow is critical for minimizing exposure risk. The following diagram and procedural steps outline the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
1. Preparation and Weighing:
-
Don Appropriate PPE: Before entering the laboratory, ensure all PPE as outlined in the table above is correctly worn.
-
Work in a Fume Hood: All manipulations of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Careful Weighing: Handle the solid compound gently to avoid creating dust. Use dedicated, clearly labeled spatulas and weighing boats.
2. Solution Preparation and Experimentation:
-
Controlled Dissolution: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Clear Labeling: All containers holding the chemical or its solutions must be clearly labeled with the chemical name and appropriate hazard warnings.
-
Maintain a Clean Workspace: Keep the work area organized and free of clutter to prevent accidental spills.
Emergency Procedures: Responding to Exposure and Spills
In the event of an accidental exposure or spill, immediate and correct action is crucial.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response:
-
Small Spills: For minor spills within a fume hood, use an inert absorbent material like sand or vermiculite to contain the spill.[6] Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: In the case of a large spill, evacuate the immediate area and alert colleagues and the institutional safety officer.[5] If safe to do so, increase ventilation. Do not attempt to clean up a large spill without appropriate training and respiratory protection.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
Waste Collection:
-
Solid Waste: Collect any solid waste, such as contaminated weighing paper or absorbent materials, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
Storage and Disposal:
-
Store waste containers in a designated and secure hazardous waste accumulation area, away from incompatible materials.
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6] Never pour this compound or its solutions down the drain.[6]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their work, ensuring a secure laboratory environment for all.
References
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
- Benchchem. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps.
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-3-azo-p-dimethylaniline.
- GOV.UK. (2024, October 31). Pyridine: incident management.
- UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide.
- Echemi. (n.d.). This compound SDS, 56100-22-2 Safety Data Sheets.
- ChemicalBook. (2025, July 26). This compound - Safety Data Sheet.
Sources
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
